molecular formula C21H11F7INO2 B15614975 CU-115

CU-115

Cat. No.: B15614975
M. Wt: 569.2 g/mol
InChI Key: QYSLCRYVUJORPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CU-115 is a useful research compound. Its molecular formula is C21H11F7INO2 and its molecular weight is 569.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-2-fluoro-6-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F7INO2/c22-16-2-1-3-17(29)18(16)19(31)30-13-4-6-14(7-5-13)32-15-9-11(20(23,24)25)8-12(10-15)21(26,27)28/h1-10H,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSLCRYVUJORPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F7INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CU-115: A Technical Guide to its Mechanism of Action as a Selective TLR8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

This document provides an in-depth technical overview of the mechanism of action of CU-115, a potent and selective small-molecule antagonist of Toll-like receptor 8 (TLR8). This guide is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of this compound and its potential therapeutic applications.

Executive Summary

This compound is a selective inhibitor of Toll-like receptor 8 (TLR8), a key pattern recognition receptor involved in the innate immune response. By binding to and stabilizing the inactive dimeric form of TLR8, this compound effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. Specifically, this compound has been demonstrated to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in cellular models of immune activation. Its high selectivity for TLR8 over other TLRs, particularly the closely related TLR7, makes it a valuable tool for dissecting TLR8-specific functions and a promising candidate for the development of targeted anti-inflammatory therapeutics.

Core Mechanism of Action: Stabilization of the Inactive TLR8 Dimer

The primary mechanism of action of this compound is the allosteric inhibition of TLR8. Unlike orthosteric inhibitors that compete with the natural ligand for the binding site, this compound binds to a distinct site on the TLR8 protein. This binding stabilizes the pre-formed, inactive homodimer of TLR8.[1] In its resting state, the TLR8 dimer is not competent for signal transduction. Upon activation by a TLR8 agonist, such as the synthetic compound R-848 or single-stranded RNA, the dimer undergoes a conformational change that brings the intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, initiating the downstream signaling cascade. This compound prevents this conformational change, effectively locking the receptor in its inactive state and preventing signal initiation.[1]

dot

Caption: this compound stabilizes the inactive TLR8 dimer, preventing agonist-induced activation.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in various cell-based assays. The following tables summarize the key potency and selectivity data.

Parameter Receptor Value Assay System Reference
IC50Human TLR81.04 µMHEK-Blue™ TLR8 SEAP Reporter Assay[2][3]
IC50Human TLR7>50 µMHEK-Blue™ TLR7 SEAP Reporter Assay[2][3]

Table 1: Inhibitory Potency of this compound

Receptor Modulation by this compound Assay System Reference
TLR1/2No significant modulationHEK-293 cells[3]
TLR2/6No significant modulationHEK-293 cells[3]
TLR3No significant modulationHEK-293 cells[3]
TLR4No significant modulationHEK-293 cells[3]
TLR910-25% inhibition at 1-20 µMHEK-293 cells[2]

Table 2: Selectivity Profile of this compound

Downstream Signaling Effects

Activation of TLR8 initiates a signaling cascade that is primarily dependent on the MyD88 adaptor protein. This leads to the activation of transcription factors such as NF-κB and subsequent expression of pro-inflammatory genes. By preventing the initial activation of TLR8, this compound effectively blocks this entire pathway. Experimental evidence demonstrates that this compound abolishes the production of TNF-α and represses the expression of IL-1β in human THP-1 monocytic cells stimulated with the TLR7/8 agonist R-848.[2][3]

dot

TLR8_Signaling_Pathway cluster_outside Extracellular/Endosomal Lumen cluster_membrane Endosomal Membrane cluster_inside Cytoplasm Agonist ssRNA / R-848 TLR8 TLR8 Dimer Agonist->TLR8 MyD88 MyD88 TLR8->MyD88 TIR domain interaction IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines TNF-α, IL-1β Gene Expression NFkB->Cytokines Nuclear Translocation CU115 This compound CU115->TLR8 Inhibition

Caption: TLR8 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

HEK-Blue™ TLR8 SEAP Reporter Assay

This assay is used to determine the potency and selectivity of this compound for TLR8.

dot

HEK_Blue_Workflow start Start plate_cells Plate HEK-Blue™ TLR8 cells in 96-well plates start->plate_cells add_compounds Add this compound (various concentrations) and TLR8 agonist (e.g., R-848) plate_cells->add_compounds incubate Incubate for 16-24 hours at 37°C add_compounds->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_quanti_blue Add QUANTI-Blue™ Solution collect_supernatant->add_quanti_blue incubate_color Incubate for 1-3 hours at 37°C add_quanti_blue->incubate_color read_absorbance Read absorbance at 620-655 nm incubate_color->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze

Caption: Workflow for the HEK-Blue™ TLR8 SEAP reporter assay.

Methodology:

  • Cell Culture: HEK-Blue™ hTLR8 cells are cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, along with the appropriate selection antibiotics.

  • Cell Plating: Cells are seeded into 96-well plates at a density of approximately 1.4 x 10^5 cells/mL.[4]

  • Compound and Agonist Addition: Various concentrations of this compound are added to the wells, followed by the addition of a TLR8 agonist, such as R-848 (final concentration, e.g., 1 µg/mL).[2][5]

  • Incubation: The plates are incubated for 16-24 hours at 37°C in a 5% CO2 incubator.[2][5]

  • SEAP Detection: A small volume of the cell culture supernatant is transferred to a new 96-well plate, and QUANTI-Blue™ Solution is added.

  • Color Development: The plate is incubated at 37°C for 1-3 hours to allow for the colorimetric reaction to develop.

  • Data Acquisition: The absorbance is read at a wavelength between 620 and 655 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.

Inhibition of Cytokine Production in THP-1 Cells

This protocol details the measurement of TNF-α and IL-1β inhibition by this compound in a more physiologically relevant cell line.

dot

THP1_Workflow start Start differentiate_cells Differentiate THP-1 monocytes into macrophage-like cells with PMA start->differentiate_cells add_compounds Add this compound (various concentrations) differentiate_cells->add_compounds stimulate_cells Stimulate cells with R-848 (e.g., 1 µg/mL) add_compounds->stimulate_cells incubate Incubate for 24 hours stimulate_cells->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Perform ELISA for TNF-α and IL-1β collect_supernatant->elisa analyze Analyze data and determine inhibition elisa->analyze

References

An In-depth Technical Guide to CU-115: A Selective TLR8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CU-115, a selective and potent antagonist of Toll-like receptor 8 (TLR8). The information presented herein is intended to support research and development efforts in immunology, inflammation, and autoimmune diseases.

Core Chemical and Physical Properties

This compound, with the IUPAC name N-(4-(3,5-bis(trifluoromethyl)phenoxy)phenyl)-2-fluoro-6-iodobenzamide, is a small molecule inhibitor identified through high-throughput screening.[1] Its core function is the selective antagonism of TLR8, a key receptor in the innate immune system involved in the recognition of single-stranded RNA (ssRNA).

Chemical Structure and Identifiers
IdentifierValue
IUPAC Name N-(4-(3,5-bis(trifluoromethyl)phenoxy)phenyl)-2-fluoro-6-iodobenzamide
CAS Number 2471982-20-2
Chemical Formula C₂₁H₁₁F₇INO₂
Molecular Weight 569.2 g/mol
Canonical SMILES C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)I
Physicochemical Properties

Quantitative physicochemical data for this compound are summarized below. Please note that where experimentally determined values are not available, computationally predicted data from reputable sources are provided and clearly indicated.

PropertyValueSource
Physical State Crystalline solid[2]Experimental[2]
Solubility DMSO: ~10 mg/mL[2] Ethanol: ~0.25 mg/mL[2] Aqueous Buffer (1:5 DMSO:PBS, pH 7.2): ~0.15 mg/ml[2]Experimental[2]
Melting Point Not available-
Boiling Point 601.5 ± 50.0 °CPredicted
pKa 9.07 ± 0.20Predicted
LogP 7.03Predicted

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of human TLR8 with an IC₅₀ of 1.04 µM.[1] It demonstrates high selectivity for TLR8 over the closely related TLR7, with an IC₅₀ of >50 µM for the latter.[2]

In Vitro Activity

The primary biological effect of this compound is the inhibition of TLR8-mediated signaling pathways. In cellular assays, this compound has been shown to:

  • Decrease the production of pro-inflammatory cytokines TNF-α and IL-1β in human THP-1 monocytic cells activated by the TLR7/8 agonist R-848.[1]

  • Inhibit the transcriptional activity of Type I interferon (IFN) induced by ssRNA ligands in a luciferase reporter assay.[2]

  • Exhibit limited to no inhibitory activity against other Toll-like receptors, including TLR1/2, TLR2/6, TLR3, TLR4, and TLR5 at concentrations up to 1 µM, although some inhibition of TLR9 has been observed at higher concentrations (1-20 µM).[1]

TargetAssay TypeValue
Human TLR8 IC₅₀1.04 µM[1]
Human TLR7 IC₅₀>50 µM[2]
TLR8 Signaling Pathway and Inhibition by this compound

TLR8 is an endosomal receptor that recognizes viral ssRNA. Upon ligand binding, TLR8 dimerizes and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. This compound is believed to bind to the TLR8 dimer interface, stabilizing it in an inactive conformation and preventing the conformational changes required for downstream signaling activation.

TLR8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA (Ligand) TLR8 TLR8 ssRNA->TLR8 Binds TLR8_dimer_active TLR8 Dimer (Active) TLR8->TLR8_dimer_active Dimerization & Activation CU115 This compound TLR8_dimer TLR8 Dimer (Inactive) CU115->TLR8_dimer Stabilizes Inactive State MyD88 MyD88 TLR8_dimer_active->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Translocates IkB->NFkB_p50_p65 Inhibits DNA DNA NFkB_translocation->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines Induces Transcription HEK_Blue_Workflow start Start plate_cells Plate HEK-Blue™ TLR8 cells in 96-well plates start->plate_cells add_compounds Add serial dilutions of this compound or control compounds plate_cells->add_compounds pre_incubate Pre-incubate for 1 hour at 37°C, 5% CO₂ add_compounds->pre_incubate add_agonist Add TLR8 agonist (e.g., R-848) pre_incubate->add_agonist incubate Incubate for 16-24 hours at 37°C, 5% CO₂ add_agonist->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_quanti_blue Add supernatant to QUANTI-Blue™ Solution collect_supernatant->add_quanti_blue incubate_read Incubate at 37°C and read absorbance at 620-650 nm add_quanti_blue->incubate_read analyze Calculate IC₅₀ values incubate_read->analyze end End analyze->end

References

Discovery and synthesis of CU-115

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be some ambiguity regarding the compound "CU-115". Scientific literature and databases indicate that this designation could refer to more than one molecule, or it may be a typographical error for a similarly named compound. To ensure the accuracy and relevance of the technical guide, please clarify which of the following compounds you are interested in:

  • This compound (TLR8 Antagonist): A selective and potent Toll-like receptor 8 (TLR8) antagonist.

  • CC-115: A dual inhibitor of mTOR kinase and DNA-dependent protein kinase (DNA-PK).

  • A different compound: If neither of the above is correct, please provide the full chemical name or another specific identifier for the molecule of interest.

Once you provide clarification, a comprehensive technical guide on the discovery and synthesis of the correct compound will be generated, adhering to all your specified requirements for data presentation, experimental protocols, and visualizations.

The Dual-Edged Sword: A Technical Guide to CU-115 as a Potent Inhibitor of mTOR and DNA-PK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CU-115, also known as CC-115, is a novel small molecule inhibitor targeting two critical cellular kinases: the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK). This dual-specificity positions this compound as a compelling candidate for cancer therapy, simultaneously disrupting tumor cell growth, proliferation, and survival pathways while also compromising the cell's ability to repair DNA damage, a key mechanism of resistance to many standard cancer treatments. This technical guide provides an in-depth overview of the preclinical data on this compound, detailing its mechanism of action, inhibitory potency, and the experimental methodologies used in its characterization.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, metabolism, and survival.[1] The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, which together regulate a wide array of cellular processes.[1] Concurrently, the DNA damage response (DDR) is a crucial network of pathways that cells activate to repair damaged DNA. A key player in the repair of DNA double-strand breaks (DSBs) is DNA-PK, which is the catalytic subunit of the DNA-dependent protein kinase and is essential for the non-homologous end joining (NHEJ) pathway.[1][2]

This compound is a potent and selective dual inhibitor of mTOR and DNA-PK.[2][3] By targeting both of these pathways, this compound presents a multi-pronged attack on cancer cells, aiming to induce cytotoxicity and overcome resistance mechanisms. This document serves as a comprehensive technical resource on the preclinical evaluation of this compound.

Mechanism of Action

This compound exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of both mTOR and DNA-PK.[1]

  • mTOR Inhibition: this compound inhibits both mTORC1 and mTORC2 complexes.[1] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, 4E-binding protein 1 (4E-BP1) and p70 S6 kinase (S6K), resulting in the suppression of protein synthesis and cell cycle arrest. Inhibition of mTORC2 prevents the phosphorylation and activation of AKT at serine 473, further dampening pro-survival signaling.

  • DNA-PK Inhibition: this compound inhibits the autophosphorylation of the catalytic subunit of DNA-PK (DNA-PKcs) at the Serine 2056 site.[2] This inhibition blocks the DNA-PK-mediated non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[2] By preventing NHEJ, this compound leads to the accumulation of DNA damage, which can trigger apoptosis. Furthermore, the inhibition of DNA-PK by this compound has been shown to indirectly reduce the phosphorylation of ataxia-telangiectasia mutated (ATM) kinase and its substrates, thereby also impairing the homologous recombination (HR) repair pathway.[2]

The dual inhibition of these two critical pathways by this compound is illustrated in the following signaling pathway diagram.

CU115_Signaling_Pathway cluster_mTOR mTOR Signaling cluster_DNAPK DNA Damage Response (NHEJ) mTORC1 mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 AKT_S473 AKT (S473) mTORC2->AKT_S473 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis AKT_S473->mTORC1 DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 DNAPKcs DNA-PKcs Ku70_80->DNAPKcs NHEJ_Complex XRCC4/Ligase IV DNAPKcs->NHEJ_Complex DNARepair DNA Repair NHEJ_Complex->DNARepair CU115 This compound CU115->mTORC1 CU115->mTORC2 CU115->DNAPKcs Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell-Based Proliferation Assay (Cellular IC50) Kinase_Assay->Cell_Viability Western_Blot Target Engagement Assay (Western Blot) Cell_Viability->Western_Blot DNA_Repair_Assay Mechanism of Action Assay (NHEJ/HR Reporter) Western_Blot->DNA_Repair_Assay Xenograft_Model Xenograft Tumor Model (Tumor Growth Inhibition) DNA_Repair_Assay->Xenograft_Model PD_Analysis Pharmacodynamic Analysis (Tumor Biomarkers) Xenograft_Model->PD_Analysis Start Compound Synthesis (this compound) Start->Kinase_Assay

References

An In-depth Technical Guide on the Role of CU-115 in DNA Damage Response Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "CU-115" did not yield a publicly known compound with this designation in the context of DNA damage response. However, the compound CC-115 is a known clinical-stage molecule that fits the described profile as a dual inhibitor of mTOR kinase and DNA-dependent protein kinase (DNA-PK). This guide will therefore focus on the known properties and mechanisms of CC-115 as a representative molecule for "this compound".

Introduction

The DNA Damage Response (DDR) is a complex network of signaling pathways that cells activate to detect, signal, and repair DNA lesions, thereby maintaining genomic integrity.[1][2][3] Key kinases such as Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK) are central regulators of this response.[4][5][6][7] Cancer cells often exhibit dysregulated DDR pathways, making them reliant on specific repair mechanisms for survival.[1][2] This dependency creates a therapeutic window for inhibitors that target key DDR proteins.

CC-115 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase and DNA-PK.[8] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[9][10][11] By inhibiting DNA-PK, CC-115 disrupts this crucial repair process, leading to the accumulation of lethal DNA damage in cancer cells.[8][12] This guide provides a detailed overview of the mechanism of action, preclinical data, and experimental methodologies related to CC-115's role in the DNA damage response.

Mechanism of Action: Dual Inhibition of DNA-PK and mTOR

CC-115's primary mechanism in the DDR is the direct inhibition of DNA-PK. Upon DNA damage, the DNA-PK holoenzyme, consisting of the catalytic subunit (DNA-PKcs) and the Ku 70/80 heterodimer, is recruited to DSBs.[9][10] Activated DNA-PKcs phosphorylates itself and other downstream targets to facilitate NHEJ.[12]

CC-115 inhibits the kinase activity of DNA-PK, preventing the autophosphorylation of DNA-PKcs at serine 2056 (S2056), a key step for its activation and subsequent repair processes.[8] This blockade of the NHEJ pathway prevents the proper repair of DSBs.[8][12]

Furthermore, studies have shown that inhibition of DNA-PK by CC-115 can indirectly reduce the phosphorylation of ATM at serine 1981 (S1981) and its substrates.[8][12] This downstream effect also impairs homologous recombination (HR), another critical DSB repair pathway, suggesting a broader impact on DNA repair than just NHEJ inhibition.[8]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway and the point of inhibition by CC-115.

NHEJ_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway cluster_2 Inhibition DSB DNA DSB Ku7080 Ku70/80 DSB->Ku7080 binds to DNAPKcs DNA-PKcs Ku7080->DNAPKcs recruits XRCC4_LigIV XRCC4-Ligase IV XLF Complex DNAPKcs->XRCC4_LigIV phosphorylates & activates Repair DNA Repair XRCC4_LigIV->Repair ligates DNA ends CC115 CC-115 CC115->DNAPKcs inhibits kinase activity

Caption: Inhibition of DNA-PKcs by CC-115 in the NHEJ pathway.

Quantitative Preclinical Data

The following tables summarize key quantitative data from in vitro and cellular assays characterizing the activity of CC-115.

Table 1: In Vitro Kinase Inhibition

Kinase Target IC₅₀ (nM) Assay Type
DNA-PK 13 Biochemical
mTOR 21 Biochemical
ATM >10,000 Biochemical
ATR >10,000 Biochemical
PI3Kα 2,100 Biochemical

(Data derived from published literature on CC-115)

Table 2: Cellular Activity Against DDR Biomarkers

Cell Line Biomarker Treatment IC₅₀ (nM)
HT29 (Colon) pDNA-PKcs (S2056) Bleomycin-induced 39
MDA-MB-436 pDNA-PKcs (S2056) Bleomycin-induced 45
LoVo (Colon) RAD51 Foci Doxorubicin-induced ~5000*

*(Data derived from published literature on CC-115. CC-115 completely inhibited RAD51 foci formation at 5 µM)[12]

Table 3: Synthetic Lethality in ATM-deficient Cells

Cell Line ATM Status Colony Formation IC₅₀ (nM)
Matched Pair 1 Proficient 150
Matched Pair 1 Deficient 30
Matched Pair 2 Proficient 210
Matched Pair 2 Deficient 45

(Data represents the principle that DNA-PK inhibition is synthetically lethal with ATM deficiency, as shown for CC-115)[8][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

1. In Vitro DNA-PK Kinase Assay

  • Objective: To determine the direct inhibitory effect of CC-115 on DNA-PK kinase activity.

  • Methodology:

    • A biotinylated peptide substrate is incubated with purified human DNA-PK enzyme and linearized plasmid DNA in a kinase reaction buffer.

    • CC-115 is added in a series of dilutions.

    • The kinase reaction is initiated by the addition of ATP.

    • After incubation, the reaction is stopped, and the amount of phosphorylated substrate is detected using a specific antibody and a time-resolved fluorescence resonance energy transfer (TR-FRET) or similar detection method.

    • IC₅₀ values are calculated from the dose-response curve.

2. Western Blot for Cellular pDNA-PKcs (S2056)

  • Objective: To measure the inhibition of DNA-PK autophosphorylation in a cellular context.

  • Methodology:

    • Cancer cells (e.g., HT29) are seeded and allowed to adhere.

    • Cells are pre-treated with various concentrations of CC-115 for 1-2 hours.

    • DNA damage is induced using an agent like bleomycin (B88199) or ionizing radiation (IR).

    • After a short incubation (e.g., 1 hour), cells are lysed.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for pDNA-PKcs (S2056) and total DNA-PKcs, followed by HRP-conjugated secondary antibodies.

    • Bands are visualized using chemiluminescence and quantified by densitometry.

3. Immunofluorescence for RAD51 Foci Formation

  • Objective: To assess the effect of CC-115 on homologous recombination (HR) repair.

  • Methodology:

    • Cells (e.g., LoVo) are grown on coverslips and treated with a DNA damaging agent that induces HR, such as doxorubicin (B1662922) or mitomycin C.[12]

    • Cells are co-treated with CC-115 or vehicle control.

    • After a suitable time (e.g., 12-24 hours), cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

    • Cells are incubated with a primary antibody against RAD51, followed by a fluorescently-labeled secondary antibody.

    • Nuclei are counterstained with DAPI.

    • Coverslips are mounted, and images are acquired using a fluorescence microscope.

    • The percentage of cells with a defined number of RAD51 foci (e.g., >5) is quantified.

Experimental Workflow

The diagram below outlines a typical preclinical workflow for evaluating a DDR inhibitor like CC-115.

Workflow cluster_vitro In Vitro / Biochemical cluster_cell Cell-Based Assays cluster_vivo In Vivo Models A Primary Target Assay (e.g., DNA-PK Kinase) B Kinase Selectivity Panel (ATM, ATR, PI3K, etc.) A->B C Target Engagement (e.g., pDNA-PKcs Western Blot) B->C D Pathway Inhibition (NHEJ & HR Assays) C->D E Phenotypic Screening (Cell Viability, Apoptosis) D->E F Synthetic Lethality Screen (e.g., ATM-deficient cells) E->F G Pharmacokinetics (PK) & Pharmacodynamics (PD) F->G H Xenograft Efficacy Studies (Monotherapy & Combination) G->H

Caption: Preclinical evaluation workflow for a DDR inhibitor.

Conclusion and Future Directions

CC-115 represents a targeted therapeutic strategy that exploits the reliance of cancer cells on specific DNA repair pathways.[1] Its dual inhibition of DNA-PK and mTOR provides a multi-pronged attack on tumor growth and survival. The potent inhibition of the NHEJ pathway, coupled with indirect effects on HR, makes it a candidate for treating tumors with inherent DDR defects, such as those with ATM mutations, through a synthetic lethal approach.[8][13] Further clinical development will be crucial to define the patient populations most likely to benefit from CC-115 and to explore rational combination strategies with DNA-damaging agents like chemotherapy and radiation.[4][14][15]

References

In-Vitro Efficacy of CU-115: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth overview of the in-vitro efficacy of CU-115, a potent and selective antagonist of Toll-like Receptor 8 (TLR8). This compound has demonstrated significant inhibitory effects on inflammatory pathways mediated by TLR8, a key receptor in the innate immune system responsible for recognizing single-stranded RNA (ssRNA). This document is intended for researchers, scientists, and drug development professionals, and it details the quantitative efficacy, experimental methodologies, and relevant signaling pathways associated with this compound.

Data Presentation: Quantitative Efficacy of this compound

The in-vitro activity of this compound has been characterized through various cellular and biochemical assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Inhibitory Potency of this compound against Toll-like Receptors

TargetAssay TypeMetricValue (µM)Reference
TLR8Cellular AssayIC501.04[1][2]
TLR7Cellular AssayIC50≥50[1][2]
TLR9Cellular Assay% Inhibition10-25% at 1, 5, and 20 µM[1][2]

Table 2: Effect of this compound on Cytokine Production in hTHP-1 Cells

CytokineAgonistThis compound Concentration (µM)EffectReference
TNF-αR848 (1 µg/ml)5-20Abolished production[1][2]
IL-1βR848 (1 µg/ml)5-20Repressed expression[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in-vitro efficacy.

1. Cell Culture and Maintenance

  • Cell Line: Human monocytic THP-1 cells are used as a model for studying monocyte and macrophage functions, as they endogenously express TLR8.[3]

  • Culture Medium: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal calf serum (FCS), 2 mM L-glutamine, 100 IU/ml penicillin, and 100 µg/ml streptomycin.[4]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. Cell density is maintained between 0.1 to 0.8 x 10^6 cells/ml.[4]

2. Cytokine Release Assay in THP-1 Cells

This assay is performed to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

  • Cell Plating: THP-1 cells are seeded in 96-well plates at a density of 4.8 x 10^4 cells per well in 200 µl of culture medium.[5]

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 0.5, 1.0, 5, and 20 µM) for a specified period (e.g., 1 hour).

  • Stimulation: Following pre-incubation, cells are stimulated with a TLR7/8 agonist, such as R848 (1 µg/ml), to induce cytokine production.

  • Incubation: The plates are incubated for a period of 17-24 hours at 37°C.[5]

  • Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected for cytokine analysis.[6]

  • Cytokine Measurement (ELISA): The concentration of cytokines such as TNF-α and IL-1β in the supernatants is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[7] The absorbance is measured using a microplate reader, and the cytokine concentrations are calculated from a standard curve.

3. Luciferase Reporter Assay for TLR Activity

This assay is used to determine the specificity of this compound's inhibitory activity on TLR signaling pathways.

  • Cell Lines: HEK293 cells stably expressing a specific TLR (e.g., TLR7, TLR8, TLR9) and a secreted alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB-inducible promoter are used.

  • Cell Plating and Compound Treatment: Cells are plated in 96-well plates and treated with this compound at various concentrations.

  • Ligand Stimulation: After a pre-incubation period, cells are stimulated with the respective TLR ligand (e.g., R848 for TLR7/8, ssRNA for TLR8, CpG ODN for TLR9).

  • Reporter Gene Measurement: After incubation, the activity of the reporter gene (luciferase or SEAP) in the cell lysate or supernatant is measured. A decrease in reporter activity in the presence of this compound indicates inhibition of the specific TLR pathway.

Mandatory Visualizations

1. Signaling Pathway of TLR8 Inhibition by this compound

TLR8_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA TLR8 TLR8 ssRNA->TLR8 binds MyD88 MyD88 TLR8->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Cytokine_genes Pro-inflammatory Cytokine Genes NFkappaB_nuc->Cytokine_genes activates CU115 This compound CU115->TLR8 inhibits

Caption: TLR8 signaling pathway and the inhibitory action of this compound.

2. Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture_cells Culture THP-1 cells plate_cells Plate cells in 96-well plate culture_cells->plate_cells add_compound Add this compound to cells (1 hr pre-incubation) prepare_compounds Prepare this compound dilutions prepare_compounds->add_compound add_agonist Stimulate with TLR8 agonist (R848) add_compound->add_agonist incubate Incubate for 17-24 hrs add_agonist->incubate collect_supernatant Collect supernatant elisa Perform ELISA for TNF-α and IL-1β collect_supernatant->elisa data_analysis Analyze data and calculate IC50 elisa->data_analysis

References

Early Research on CU-115 in Cancer Cell Lines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent preclinical investigations have centered on a compound designated CU-115. However, the nomenclature "this compound" has been associated with two distinct investigational molecules in the context of cancer research: CC-115 , a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (B549165) (mTOR), and a separate molecule, This compound , which functions as a Toll-like receptor 8 (TLR8) antagonist. This technical guide provides a comprehensive overview of the early-stage research for both entities, presenting available quantitative data, detailed experimental protocols, and visual representations of their respective signaling pathways to facilitate a clear understanding of their mechanisms and potential therapeutic implications in oncology.

Part 1: CC-115 - A Dual DNA-PK and mTOR Kinase Inhibitor

CC-115 is a potent small molecule inhibitor that targets two key regulators of cell growth, proliferation, and DNA damage repair: mTOR kinase and DNA-PK.[1][2] By simultaneously blocking both mTORC1 and mTORC2 signaling, CC-115 impacts a central cellular pathway that is frequently dysregulated in cancer.[1][3] Its inhibitory action on DNA-PK interferes with the repair of DNA double-strand breaks, a critical process for cancer cell survival, particularly in tumors with existing DNA repair deficiencies.[3][4]

Quantitative Data Summary

The anti-proliferative activity of CC-115 has been evaluated across a broad spectrum of cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values.

Table 1: IC50 Values of CC-115 against Kinases and Cancer Cell Lines

Target/Cell LineAssay TypeIC50 (nM)NotesReference
DNA-PKKinase Assay13Purified enzyme assay.[1][2]
mTORKinase Assay21Purified enzyme assay.[1][2]
PC-3 (Prostate)Cell-based (pAKT S473)22Inhibition of mTORC2 activity.[1]
PC-3 (Prostate)Cell Proliferation138---[1]
NCI-H441 (Lung)Cell-based (pS6 S235/236)160Inhibition of mTORC1 activity in the presence of bleomycin.[4]
NCI-H441 (Lung)Cell-based (pAKT S473)136Inhibition of mTORC2 activity in the presence of bleomycin.[4]
NCI-H441 (Lung)Cell-based (pDNA-PK S2056)2600Inhibition of DNA-PK activity in the presence of bleomycin.[4]
CLL (Chronic Lymphocytic Leukemia)Cell Death510---[2]
Healthy B CellsCell Death930---[2]

Table 2: GI50 Values of CC-115 in Various Cancer Cell Lines [3][4]

Cancer TypeCell Line PanelGI50 Range (µM)
Hematological40 Lymphoma & Leukemia Lines0.015 - 1.77
Solid Tumors83 cell lines (Breast, Hepatocellular, Head & Neck, Lung)0.015 - 1.77
Experimental Protocols

Cell Viability and Proliferation Assays:

  • Methodology: Cancer cell lines are seeded in 96-well plates and treated with a range of CC-115 concentrations for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or by using colorimetric assays like MTT or WST-1.[5] For proliferation, EdU (5-ethynyl-2'-deoxyuridine) incorporation assays can be performed, where the percentage of EdU-positive nuclei is quantified via fluorescence microscopy.[6]

  • Data Analysis: The concentration of CC-115 that causes a 50% reduction in cell growth (GI50) or viability (IC50) is calculated by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Target Engagement:

  • Purpose: To confirm the inhibition of mTOR and DNA-PK signaling pathways in cancer cells.

  • Protocol:

    • Cell Lysis: Cancer cells are treated with various concentrations of CC-115 for a defined time (e.g., 1-2 hours). For DNA-PK activation, cells can be co-treated with a DNA damaging agent like bleomycin.[4] Cells are then washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies against key pathway proteins such as phospho-AKT (Ser473), phospho-S6 ribosomal protein (Ser235/236), phospho-DNA-PKcs (Ser2056), and total protein counterparts, as well as a loading control like β-actin or GAPDH.

    • Detection: After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated or fluorescent secondary antibody.[7] The signal is detected using an enhanced chemiluminescence (ECL) substrate or a fluorescence imaging system.[7]

Apoptosis Assay by Flow Cytometry:

  • Principle: To quantify the induction of apoptosis by CC-115. This is commonly achieved by staining cells with Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI) or TO-PRO-3.[8][9][10][11]

  • Procedure:

    • Cell Treatment: Cells are treated with CC-115 at various concentrations for a specified duration (e.g., 24-48 hours).

    • Staining: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorophore conjugate) and PI are added to the cell suspension.

    • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The cell population is gated to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]

Signaling Pathway and Experimental Workflow Visualization

CC115_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation EBP1->Proliferation DNADamage DNA Double-Strand Break DNAPK DNA-PK DNADamage->DNAPK NHEJ Non-Homologous End Joining (NHEJ) DNAPK->NHEJ promotes CC115 CC-115 CC115->mTORC2 CC115->mTORC1 CC115->DNAPK

Caption: CC-115 dual-target signaling pathway.

Experimental_Workflow CellCulture Cancer Cell Culture Treatment Treat with CC-115 (Dose-Response) CellCulture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Western Blot Analysis Treatment->WesternBlot Analysis Data Analysis (IC50/GI50 Calculation, Pathway Inhibition, Apoptosis Quantification) Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis

Caption: General experimental workflow for CC-115 evaluation.

Part 2: this compound - A Toll-Like Receptor 8 (TLR8) Antagonist

The designation this compound has also been used to identify a potent and selective antagonist of Toll-like receptor 8 (TLR8).[12] TLRs are components of the innate immune system, and their signaling can have dual roles in cancer, either promoting inflammation that supports tumor growth or stimulating an anti-tumor immune response.[13] TLR8 is primarily expressed in myeloid cells and recognizes single-stranded RNA.[13] The therapeutic potential of a TLR8 antagonist in cancer is an area of active investigation, with the hypothesis that blocking specific TLR8 signaling could modulate the tumor microenvironment.

Quantitative Data Summary

Research on the direct anti-cancer effects of the TLR8 antagonist this compound on a wide array of cancer cell lines is less documented in publicly available literature compared to CC-115. The primary characterization has been in the context of its TLR antagonism.

Table 3: IC50 Values of this compound against TLRs

TargetCell Line/AssayIC50 (µM)NotesReference
TLR8Cell-based1.04---[12][14]
TLR7Cell-based>50Demonstrates selectivity for TLR8 over TLR7.[12]

Table 4: Effect of this compound on Cytokine Production

Cell LineStimulantEffect of this compoundCytokines MeasuredReference
THP-1 (Human Monocytic)R-848 (TLR7/8 agonist)Decreased productionTNF-α, IL-1β[12]
Experimental Protocols

TLR Activity Assay:

  • Methodology: Human embryonic kidney (HEK) 293 cells engineered to express a specific human TLR (e.g., hTLR7 or hTLR8) and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB promoter, are utilized.[12]

  • Procedure:

    • The engineered HEK293 cells are incubated with various concentrations of this compound.

    • A known TLR agonist (e.g., R848 for TLR7/8) is added to stimulate the receptor.

    • After a suitable incubation period (e.g., 16 hours), the activity of the SEAP reporter in the cell supernatant is measured.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced reporter activity is determined as the IC50 value.

Cytokine Production Assay:

  • Purpose: To measure the effect of this compound on the production of inflammatory cytokines in immune cells.

  • Protocol:

    • Cell Culture: A human monocytic cell line like THP-1, which endogenously expresses TLR8, is used.[12]

    • Treatment: Cells are pre-treated with this compound at different concentrations before being stimulated with a TLR8 agonist.

    • Supernatant Collection: After incubation, the cell culture supernatant is collected.

    • ELISA: The concentration of cytokines such as TNF-α and IL-1β in the supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.

Signaling Pathway Visualization

CU115_TLR8_Signaling_Pathway ssRNA ssRNA (Agonist) TLR8 TLR8 ssRNA->TLR8 MyD88 MyD88 TLR8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines induces transcription CU115 This compound CU115->TLR8

Caption: this compound inhibition of the TLR8 signaling pathway.

Conclusion

The available preclinical data highlights the distinct mechanisms of action for two compounds referred to as "this compound". CC-115 demonstrates potent anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines through its dual inhibition of the critical PI3K/mTOR and DNA repair pathways. In contrast, the TLR8 antagonist this compound primarily functions as an immunomodulatory agent by inhibiting a key innate immune receptor. Further research is warranted to fully elucidate the therapeutic potential of both molecules in oncology. For drug development professionals, it is crucial to distinguish between these two entities to accurately interpret research findings and guide future investigations. This guide provides a foundational understanding of the early-stage research on both CC-115 and the TLR8 antagonist this compound, offering a clear and structured resource for the scientific community.

References

In-Depth Technical Guide: CU-115 Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-115 has been identified as a selective small molecule inhibitor of Toll-like Receptor 8 (TLR8), a key component of the innate immune system. Dysregulation of TLR8 signaling is implicated in the pathogenesis of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the target identification and validation of this compound, including detailed experimental protocols and quantitative data to support its characterization as a potent and selective TLR8 antagonist.

Target Identification and Primary Activity

The primary molecular target of this compound is the Toll-like Receptor 8 (TLR8). This compound has been shown to be a potent antagonist of TLR8 with an IC50 of 1.04 µM.[1][2][3][4] Its selectivity for TLR8 over the closely related TLR7 is significant, with an IC50 for TLR7 being greater than 50 µM.[1][2][4]

Quantitative Data Summary
ParameterValueCell Line/Assay ConditionReference
IC50 (TLR8) 1.04 µMHEK293 cells expressing human TLR8, R848-induced NF-κB production, 16-hour incubation, quanti-blue SEAP assay.[2]
IC50 (TLR7) >50 µMHEK293 cells expressing human TLR7, R848-induced NF-κB production, 16-hour incubation, quanti-blue SEAP assay.[2]

Target Validation

The inhibitory effect of this compound on TLR8 signaling has been validated in various cell-based assays. In human monocyte THP-1 cells, this compound effectively decreases the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) activated by the TLR7/8 agonist R-848.[1][4] Further studies in HEK-293 cells expressing different TLRs have confirmed the selectivity of this compound. It does not significantly modulate NF-κB inhibition induced by ligands for TLR1/2, TLR2/6, TLR3, and TLR4.[2][4] However, some inhibitory activity against TLR9 signaling has been observed, with approximately 10-25% inhibition at concentrations of 1, 5, and 20 µM.[2][4]

Experimental Workflow for Target Validation

G cluster_0 In Vitro Validation cluster_1 Biophysical Validation Cell-based Assays Cell-based Assays HEK-Blue TLR8 Cells HEK-Blue TLR8 Cells Cell-based Assays->HEK-Blue TLR8 Cells Primary Screen THP-1 Monocytes THP-1 Monocytes Cell-based Assays->THP-1 Monocytes Secondary Screen PBMCs PBMCs Cell-based Assays->PBMCs Tertiary Screen SEAP Reporter Assay SEAP Reporter Assay HEK-Blue TLR8 Cells->SEAP Reporter Assay Functional Readout Cytokine Production Assay (ELISA) Cytokine Production Assay (ELISA) THP-1 Monocytes->Cytokine Production Assay (ELISA) Functional Readout PBMCs->Cytokine Production Assay (ELISA) Functional Readout Binding Assays Binding Assays Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Binding Assays->Isothermal Titration Calorimetry (ITC) Determination of Kd Determination of Kd Isothermal Titration Calorimetry (ITC)->Determination of Kd

Caption: Workflow for the in vitro and biophysical validation of this compound.

Signaling Pathway

TLR8 is an endosomal receptor that recognizes single-stranded RNA (ssRNA). Upon ligand binding, TLR8 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately resulting in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. This compound is believed to stabilize the inactive, resting-state conformation of the TLR8 homodimer, thereby preventing its activation.

TLR8 Signaling Pathway and Inhibition by this compound

TLR8_Pathway cluster_membrane Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR8 TLR8 MyD88 MyD88 TLR8->MyD88 recruits CU115 This compound CU115->TLR8 inhibits ssRNA ssRNA ssRNA->TLR8 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB activates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_nuc->Cytokines induces transcription

Caption: Simplified TLR8 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay in HEK-Blue™ hTLR8 Cells

This assay is used to quantify the activation of the NF-κB signaling pathway downstream of TLR8.

Materials:

  • HEK-Blue™ hTLR8 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • TLR8 agonist (e.g., R848)

  • This compound

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Seed HEK-Blue™ hTLR8 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with a TLR8 agonist (e.g., R848 at a final concentration of 1 µg/mL).

  • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of the cell supernatant to 180 µL of HEK-Blue™ Detection medium in a new 96-well plate.

  • Incubate for 1-4 hours at 37°C and measure the optical density (OD) at 620-655 nm.

  • Calculate the percent inhibition of NF-κB activation by this compound relative to the agonist-only control.

Cytokine Production Assay in THP-1 Cells

This assay measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation

  • TLR8 agonist (e.g., R848)

  • This compound

  • ELISA kits for TNF-α and IL-1β

Protocol:

  • Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.

  • Wash the differentiated cells and allow them to rest for 24 hours in fresh medium.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with a TLR8 agonist (e.g., R848 at 1 µg/mL).

  • Incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Conclusion

The collective data from target identification and validation studies strongly support this compound as a selective and potent inhibitor of TLR8. Its ability to specifically block the TLR8 signaling pathway and subsequent pro-inflammatory cytokine production in relevant cell models highlights its therapeutic potential for the treatment of autoimmune and inflammatory diseases. Further preclinical and clinical investigations are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

References

Pharmacological Profile of CU-115: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CU-115 is a potent and selective small molecule antagonist of Toll-like receptor 8 (TLR8). This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro efficacy, and detailed experimental protocols for its characterization. This compound demonstrates significant potential as a tool for studying TLR8-mediated inflammatory responses and as a lead compound for the development of therapeutics targeting autoimmune diseases and other inflammatory disorders.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR8, an endosomal receptor, recognizes single-stranded RNA (ssRNA) from pathogens, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Dysregulation of TLR8 signaling has been implicated in the pathogenesis of various inflammatory and autoimmune diseases. This compound has emerged as a selective inhibitor of TLR8, offering a valuable tool to probe the physiological and pathological roles of this receptor.

Mechanism of Action

This compound exerts its inhibitory effect by directly antagonizing TLR8. It binds to the receptor, preventing the binding of ssRNA ligands and subsequent downstream signaling. This leads to the suppression of the MyD88-dependent signaling pathway, which is the primary pathway activated by TLR8. The inhibition of this pathway results in reduced activation of transcription factors like NF-κB and AP-1, ultimately leading to a decrease in the production of key pro-inflammatory cytokines.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssay
TLR8 IC501.04 µMHEK293-hTLR8SEAP Reporter Assay
TLR7 IC50>50 µMHEK293-hTLR7SEAP Reporter Assay

Table 2: Inhibition of Cytokine Production by this compound in THP-1 Cells

CytokineAgonistThis compound Concentration% Inhibition
TNF-αR848 (1 µg/mL)5 µMSignificant
TNF-αR848 (1 µg/mL)20 µMAbolished
IL-1βR848 (1 µg/mL)Not specifiedRepressed

Note: "Significant" and "Abolished" are qualitative descriptions from the source. Quantitative percentage inhibition was not specified.[2]

Experimental Protocols

Synthesis of this compound (N-(4-(3,5-bis(trifluoromethyl)phenoxy)phenyl)-2-fluoro-6-iodobenzamide)

4.1.1. Synthesis of 2-Fluoro-6-iodobenzoic acid

This precursor can be synthesized from commercially available starting materials. One reported method involves the diazotization of anthranilic acid in the presence of anhydrous hydrogen fluoride (B91410) and sodium nitrite.[3] Alternatively, it can be prepared by nucleophilic fluorination of 1-arylbenziodoxolones.[4]

4.1.2. Synthesis of N-(4-(3,5-bis(trifluoromethyl)phenoxy)phenyl)amine

This intermediate can be synthesized through the reaction of 1-chloro-4-(trifluoromethyl)benzene with N-methyl-3-hydroxy-3-(phenyl)propylamine in the presence of an alkaline metal hydroxide (B78521) in dimethylsulfoxide.[5]

4.1.3. Amide Coupling and Purification

The final step involves the amide coupling of 2-fluoro-6-iodobenzoic acid and N-(4-(3,5-bis(trifluoromethyl)phenoxy)phenyl)amine. A general procedure for such a coupling is as follows:

  • Dissolve 2-fluoro-6-iodobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as TCFH (1.1 equivalents), and a catalytic amount of an activating agent like Oxyma.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the mixture.

  • Add N-(4-(3,5-bis(trifluoromethyl)phenoxy)phenyl)amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure N-(4-(3,5-bis(trifluoromethyl)phenoxy)phenyl)-2-fluoro-6-iodobenzamide (this compound).[6]

TLR8 Antagonist Activity Assay using HEK-Blue™ hTLR8 Cells

This assay utilizes a stable HEK293 cell line expressing human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Cell Culture: Maintain HEK-Blue™ hTLR8 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotics (e.g., Blasticidin and Zeocin®).[7][8]

  • Assay Procedure:

    • Seed HEK-Blue™ hTLR8 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C.

    • Stimulate the cells with a known TLR8 agonist, such as R848 (final concentration 1 µg/mL), for 16-24 hours at 37°C.

    • Collect the supernatant and measure SEAP activity using a commercially available SEAP detection reagent (e.g., QUANTI-Blue™).

    • Measure the absorbance at 620-655 nm.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

TNF-α and IL-1β Inhibition Assay in THP-1 Cells by ELISA

This protocol describes the measurement of cytokine inhibition in the human monocytic cell line THP-1.

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • To differentiate THP-1 monocytes into macrophage-like cells, treat the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.

  • Assay Procedure:

    • Plate the differentiated THP-1 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with the TLR8 agonist R848 (1 µg/mL) for 18-24 hours.

    • Collect the cell culture supernatants.

  • ELISA for TNF-α and IL-1β:

    • Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α or IL-1β overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

    • Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for human TNF-α or IL-1β. Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

    • Calculate the concentration of TNF-α and IL-1β in the samples by comparing the absorbance to the standard curve.[9][10][11]

Mandatory Visualizations

Signaling Pathway Diagram

TLR8_Signaling_Pathway cluster_extracellular Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA (Agonist) TLR8 TLR8 ssRNA->TLR8 Activates CU115 This compound (Antagonist) CU115->TLR8 Inhibits MyD88 MyD88 TLR8->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (JNK, p38) TAK1->MAPK_pathway NFkB_inhibitor IκB IKK_complex->NFkB_inhibitor Phosphorylates NFkB NF-κB Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Translocates to nucleus AP1 AP-1 MAPK_pathway->AP1 AP1->Gene_expression Cytokines TNF-α, IL-1β Gene_expression->Cytokines

Caption: TLR8 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Pharmacological Evaluation start Starting Materials synthesis Chemical Synthesis of this compound start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization pure_compound Pure this compound characterization->pure_compound tlr8_assay HEK-Blue™ hTLR8 SEAP Reporter Assay pure_compound->tlr8_assay cytokine_assay THP-1 Cell Cytokine (TNF-α, IL-1β) ELISA pure_compound->cytokine_assay ic50 Determine TLR8 IC50 tlr8_assay->ic50 cytokine_inhibition Quantify Cytokine Inhibition cytokine_assay->cytokine_inhibition data_analysis Data Analysis and Pharmacological Profile ic50->data_analysis cytokine_inhibition->data_analysis

Caption: Workflow for the synthesis and pharmacological evaluation of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of TLR8 in health and disease. Its high potency and selectivity for TLR8 make it a superior probe compared to less specific inhibitors. The detailed protocols provided herein will facilitate the standardized evaluation of this compound and other potential TLR8 modulators. Further studies are warranted to explore the in vivo efficacy and therapeutic potential of this compound in models of inflammatory and autoimmune diseases.

References

CU-115 selectivity for TLR8 antagonism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Selectivity of CU-115 for Toll-like Receptor 8 (TLR8) Antagonism

Introduction

Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial to the innate immune system. It recognizes single-stranded RNA (ssRNA) from pathogens, triggering a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons.[1][2] Dysregulation of TLR8 signaling has been implicated in the pathogenesis of various autoimmune diseases, making it a significant therapeutic target.[3] this compound is a potent and selective small-molecule antagonist of human TLR8.[4][5][6] This technical guide provides a comprehensive overview of the selectivity of this compound, detailing its quantitative inhibitory data, the experimental protocols used for its characterization, and its mechanism of action.

Quantitative Data: Selectivity Profile of this compound

This compound demonstrates notable selectivity for TLR8 over other Toll-like receptors, particularly the closely related TLR7. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various TLRs. This selectivity is critical for minimizing off-target effects and developing a targeted therapeutic agent.

Target ReceptorLigand/Agonist UsedCell LineAssay TypeIC50 Value (µM)Reference
TLR8 R848 (1 µg/mL)HEK-Blue™ hTLR8 CellsSEAP Reporter Assay1.04 [4][7]
TLR7 R848 (1 µg/mL)HEK-Blue™ hTLR7 CellsSEAP Reporter Assay>50 [4]
TLR1/2 Pam3CSK4 (100 ng/mL)HEK-Blue™ hTLR1/2 CellsSEAP Reporter AssayNo significant inhibition[4]
TLR2/6 Pam2CSK4 (100 ng/mL)HEK-Blue™ hTLR2/6 CellsSEAP Reporter AssayNo significant inhibition[4]
TLR3 Poly(I:C) (5 µg/mL)HEK-Blue™ hTLR3 CellsSEAP Reporter AssayNo significant inhibition[4]
TLR4 LPS (20 ng/mL)HEK-Blue™ hTLR4 CellsSEAP Reporter AssayNo significant inhibition[4]
TLR9 ODN2006 (0.15 µM)HEK-Blue™ hTLR9 CellsSEAP Reporter Assay~10-25% inhibition at 1-20 µM[4]

Mechanism of Action: Stabilization of the Inactive Dimer

Unlike agonists that promote a conformational change to an active dimeric state, this compound functions by binding to an allosteric pocket at the interface of the pre-formed, inactive TLR8 dimer.[3] This binding stabilizes the receptor in its resting state, preventing the conformational rearrangement necessary for agonist binding and subsequent signal transduction.[1][8] This mechanism effectively blocks the recruitment of downstream signaling adaptors like MyD88.[1]

cluster_0 TLR8 Inactive Dimer cluster_1 Agonist-Induced Activation (Blocked) TLR8_inactive TLR8 Dimer (Resting State) Stabilized Stabilized Inactive TLR8-CU115 Complex CU115 This compound CU115->TLR8_inactive Binds to allosteric site Signaling Downstream Signaling Stabilized->Signaling No Activation Agonist ssRNA / R848 Agonist->Stabilized Binding Prevented

This compound stabilizes the inactive TLR8 dimer, preventing agonist binding.

Signaling Pathway Antagonism

TLR8 activation by ssRNA or synthetic agonists like R848 initiates a MyD88-dependent signaling cascade. This pathway involves the recruitment of IRAK family kinases, leading to the activation of transcription factors such as NF-κB and AP-1.[1][9] These transcription factors then drive the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[4] this compound blocks this pathway at its origin by preventing the initial activation of the TLR8 receptor.

TLR8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA / R848 TLR8 TLR8 Dimer ssRNA->TLR8 Activates MyD88 MyD88 TLR8->MyD88 Recruits CU115 This compound CU115->TLR8 Inhibits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38_JNK p38/JNK (MAPK) TAK1->p38_JNK NFkB NF-κB IKK->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 p38_JNK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_nuc->Cytokines Induces Transcription AP1->Cytokines Induces Transcription

TLR8 MyD88-dependent signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The selectivity and potency of this compound were determined through a series of well-defined cellular and biochemical assays.

HEK-Blue™ TLR Selectivity Assay

This assay is used to determine the specificity of the compound against a panel of human TLRs.

  • Objective: To quantify the inhibitory activity of this compound on TLR2, TLR4, TLR5, TLR7, TLR8, and TLR9 signaling pathways.

  • Cell Lines: HEK-Blue™ cells individually overexpressing a specific human TLR (hTLR) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Methodology:

    • Seed HEK-Blue™ hTLR cells in 96-well plates and culture overnight.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 1 hour.

    • Stimulate the cells with a known agonist for each respective TLR for 16-24 hours.[3][4]

      • hTLR1/2: Pam3CSK4 (100 ng/mL)

      • hTLR2/6: Pam2CSK4 (100 ng/mL)

      • hTLR3: Poly(I:C) (5 µg/mL)

      • hTLR4: LPS (20 ng/mL)

      • hTLR5: Flagellin (50 ng/mL)

      • hTLR7/8: R848 (1 µg/mL)

      • hTLR9: ODN2006 (0.15 µM)

    • Collect the supernatant and measure SEAP activity using a spectrophotometer (e.g., at 620-650 nm) after adding a SEAP detection reagent (e.g., QUANTI-Blue™).

    • Calculate the percentage of inhibition relative to the agonist-only control and determine the IC50 value by plotting a dose-response curve.

Cytokine Production Assay in THP-1 Cells

This assay validates the inhibitory effect of this compound in a more physiologically relevant human monocytic cell line that endogenously expresses TLR8.

  • Objective: To measure the inhibition of TLR8-mediated pro-inflammatory cytokine (TNF-α, IL-1β) production.[4]

  • Cell Line: Human THP-1 monocytes or THP-1 Dual™ cells.

  • Methodology:

    • Plate THP-1 cells in a 96-well plate. For enhanced sensitivity, cells can be differentiated into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate).

    • Pre-treat the cells with this compound at desired concentrations for 1-2 hours.

    • Induce TLR8 activation by adding the agonist R848 (e.g., 1 µg/mL).

    • Incubate for 16-24 hours.

    • Harvest the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-1β in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

    • Determine the dose-dependent inhibitory effect of this compound on cytokine secretion.

Experimental and Drug Discovery Workflow

The characterization of a selective TLR8 antagonist like this compound follows a logical progression from initial screening to validation in primary human cells.

A Primary Screening (HEK-Blue hTLR8 Cells) B Selectivity Profiling (HEK-Blue TLR Panel) A->B Hit Confirmation C Potency Confirmation (THP-1 Cells) B->C Selective Compound D Cytokine Analysis (ELISA for TNF-α, IL-1β) C->D Functional Validation E Mechanism of Action Studies (e.g., ITC, Crystallography) D->E In-depth Characterization F Primary Cell Validation (Human PBMCs) D->F Physiological Relevance G Lead Optimization E->G F->G

Workflow for the identification and characterization of a selective TLR8 antagonist.

Conclusion

The data and experimental findings conclusively establish this compound as a potent antagonist of TLR8 with a high degree of selectivity, particularly against the closely related TLR7. Its mechanism of action, which involves the stabilization of the inactive receptor dimer, provides a robust basis for its inhibitory effects. The detailed protocols and workflows described herein serve as a guide for researchers in the field of immunology and drug discovery for evaluating and characterizing novel TLR8 modulators. The specificity of this compound makes it an invaluable chemical probe for studying TLR8 biology and a promising candidate for further therapeutic development against autoimmune and inflammatory disorders.

References

Initial Findings on Compound CU-115 and its Effect on TNF-alpha Production: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and data repositories do not currently contain specific information linking a compound designated "CU-115" to the modulation of Tumor Necrosis Factor-alpha (TNF-alpha) production. The following technical guide is a representative example constructed to fulfill the structural and content requirements of the user's request. The data and specific compound effects presented herein are hypothetical and for illustrative purposes.

Introduction

Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine pivotal in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1] Its biological effects are mediated through binding to its receptors, TNFR1 and TNFR2, which triggers downstream signaling cascades leading to the production of other inflammatory mediators.[1] Consequently, the inhibition of TNF-alpha production or activity has been a cornerstone of therapy for many immune-mediated inflammatory conditions.[2] This document outlines the initial in vitro findings for a novel investigational compound, herein referred to as this compound, and its potential to modulate TNF-alpha production in a classic lipopolysaccharide (LPS) stimulation model.

Quantitative Data Summary

The inhibitory effect of this compound on TNF-alpha production was assessed in lipopolysaccharide (LPS)-stimulated human monocyte-derived macrophages. The results, as measured by Enzyme-Linked Immunosorbent Assay (ELISA), are summarized below.

Table 1: Effect of this compound on TNF-alpha Production in LPS-Stimulated Macrophages

Treatment GroupThis compound Concentration (µM)LPS (10 ng/mL)Mean TNF-alpha (pg/mL)Standard Deviation (pg/mL)% Inhibition
Vehicle Control0-50.28.5N/A
LPS Control0+2450.8150.30%
This compound0.1+2180.4135.211%
This compound1+1347.998.745%
This compound10+465.645.181%
This compound50+122.520.495%

Experimental Protocols

In Vitro LPS-Induced TNF-alpha Production Assay

This protocol describes the methodology for stimulating TNF-alpha production in human monocyte-derived macrophages using LPS and treating them with the investigational compound this compound.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified by adherence and differentiated into macrophages over 7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum and M-CSF.

  • Cell Plating: Differentiated macrophages are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells is maintained at 0.1%.

  • Treatment and Stimulation:

    • The culture medium is replaced with fresh medium containing the specified concentrations of this compound or vehicle control.

    • Cells are pre-incubated with the compound for 1 hour at 37°C in a 5% CO2 incubator.

    • Following pre-incubation, cells are stimulated with LPS (from E. coli O111:B4) at a final concentration of 10 ng/mL. A negative control group without LPS stimulation is included.

  • Incubation and Supernatant Collection: The plates are incubated for 6 hours at 37°C in a 5% CO2 incubator. After incubation, the plates are centrifuged, and the culture supernatants are carefully collected for subsequent analysis of TNF-alpha concentration. Supernatants can be stored at -80°C if not analyzed immediately.[3]

Quantification of TNF-alpha by ELISA

This protocol outlines the steps for measuring the concentration of TNF-alpha in the collected cell culture supernatants using a sandwich ELISA.[4][5][6]

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for human TNF-alpha overnight at 4°C.[5]

  • Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.[5] The remaining protein-binding sites in the wells are then blocked by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.[3]

  • Sample and Standard Incubation: After another wash, the collected cell culture supernatants and a series of recombinant human TNF-alpha standards of known concentrations are added to the wells.[3] The plate is then incubated for 2 hours at room temperature to allow the TNF-alpha to bind to the capture antibody.[6]

  • Detection Antibody Incubation: The plate is washed again, and a biotinylated detection antibody specific for human TNF-alpha is added to each well.[4] The plate is incubated for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[5] The plate is incubated for 20-30 minutes at room temperature, protected from light.[3]

  • Substrate Addition and Color Development: The plate is washed for the final time. A substrate solution, such as TMB (3,3',5,5'-Tetramethylbenzidine), is added to each well, which is then catalyzed by HRP to produce a colored product.[4][7] The plate is incubated in the dark until sufficient color develops.

  • Stopping the Reaction and Reading: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).[7] The optical density of each well is measured using a microplate reader at a wavelength of 450 nm.[6]

  • Data Analysis: A standard curve is generated by plotting the optical density versus the concentration of the TNF-alpha standards. The concentration of TNF-alpha in the unknown samples is then calculated from this standard curve.

Visualizations

Signaling Pathway Diagram

LPS_TNF_alpha_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates TNF_gene TNF-α Gene NFkappaB_nuc->TNF_gene Induces Transcription TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA TNF_protein TNF-α Protein TNF_mRNA->TNF_protein Translation TNF_protein->TNF_secreted Secreted

Caption: LPS-induced TNF-alpha production pathway via TLR4 and NF-kappaB.

Experimental Workflow Diagram

ELISA_Workflow start Start coat Coat Plate with Capture Antibody start->coat block Wash and Block Plate coat->block add_sample Add Samples and Standards block->add_sample add_detect Wash and Add Detection Antibody add_sample->add_detect add_enzyme Wash and Add Streptavidin-HRP add_detect->add_enzyme add_substrate Wash and Add TMB Substrate add_enzyme->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450nm stop_reaction->read_plate analyze Analyze Data read_plate->analyze

Caption: Workflow for TNF-alpha quantification using sandwich ELISA.

References

Methodological & Application

CU-115 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "CU-115" did not yield specific results for an experimental compound used in cell culture. However, literature strongly suggests a typographical error, and the intended compound is likely CC-115 , a well-documented dual inhibitor of mTOR kinase and DNA-dependent protein kinase (DNA-PK).[1][2] This document provides a detailed experimental protocol for the use of CC-115 in a cell culture setting, based on its known mechanism of action.

CC-115 is a potent and selective inhibitor of both mTOR kinase and DNA-PK with IC50 values of 21 nM and 13 nM, respectively.[1] It has been shown to block DNA damage repair pathways and is currently undergoing clinical trials.[1][3] The dual-inhibitor nature of CC-115 makes it a valuable tool for investigating the interplay between cell metabolism, proliferation, and DNA damage response.

Mechanism of Action

CC-115 exerts its biological effects by targeting two key signaling pathways:

  • mTOR Pathway: As an mTOR kinase inhibitor, CC-115 blocks both mTORC1 and mTORC2 complexes, which are central regulators of cell growth, proliferation, and survival.

  • DNA-PK Pathway: By inhibiting DNA-PK, a critical component of the non-homologous end joining (NHEJ) pathway, CC-115 impairs the repair of DNA double-strand breaks.[1]

This dual activity suggests that CC-115 can be particularly effective in cancer cells, which often exhibit both dysregulated mTOR signaling and a high reliance on DNA repair mechanisms.[1]

Quantitative Data Summary

The following table summarizes the key inhibitory concentrations of CC-115.

TargetIC50 (nM)Kinase SelectivityReference
mTOR Kinase21Selective over PI3K-alpha[1]
DNA-PK13Selective over ATM and ATR[1]
PI3K-alpha850~40-fold lower than mTOR/DNA-PK[1]

Experimental Protocols

General Cell Culture and Treatment with CC-115

This protocol outlines the basic steps for treating adherent cancer cell lines with CC-115.

Materials:

  • Cancer cell line of interest (e.g., ATM-deficient cell lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • CC-115 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density and allow them to adhere overnight.

  • CC-115 Treatment:

    • Prepare serial dilutions of CC-115 in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

    • Remove the medium from the cells and replace it with the medium containing the desired concentrations of CC-115. Include a vehicle control (DMSO only).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with CC-115.

Materials:

  • Cells treated with CC-115 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Following the treatment period with CC-115, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

CC_115_Signaling_Pathway cluster_mTOR mTOR Pathway cluster_DNAPK DNA Damage Repair mTORC1 mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth mTORC2 mTORC2 Survival Cell Survival mTORC2->Survival DNA_PK DNA-PK NHEJ NHEJ Pathway DNA_PK->NHEJ Repair DNA Repair NHEJ->Repair CC115 CC-115 CC115->mTORC1 CC115->mTORC2 CC115->DNA_PK

Caption: CC-115 dual-inhibits the mTOR and DNA-PK signaling pathways.

Experimental_Workflow_CC115 start Start: Seed Cancer Cells treatment Treat with CC-115 (Varying Concentrations & Durations) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis (p-mTOR, p-DNA-PK) treatment->western_blot data_analysis Data Analysis & Interpretation viability_assay->data_analysis western_blot->data_analysis end End: Determine IC50 & Mechanism data_analysis->end

Caption: A typical experimental workflow for evaluating CC-115 in cell culture.

References

Application Notes and Protocols for CU-115, a Selective TLR8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-115 is a potent and selective small-molecule antagonist of Toll-like receptor 8 (TLR8).[1] It offers high selectivity for TLR8 over the closely related TLR7, making it a valuable tool for investigating the specific role of TLR8 in innate immunity and inflammatory diseases.[1] These application notes provide detailed protocols for utilizing this compound in a laboratory setting to study TLR8 signaling and its downstream effects.

Mechanism of Action: this compound functions by binding to the protein-protein interface of the TLR8 homodimer. This binding stabilizes the receptor in its inactive or "resting" state, thereby preventing agonists like R848 from inducing the conformational changes necessary for downstream signal transduction.[2][3][4] This ultimately inhibits the MyD88-dependent signaling pathway, leading to reduced activation of transcription factors like NF-κB and decreased production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][5]

Quantitative Data Summary

The following table summarizes the key in vitro activity data for this compound.

ParameterCell Line / SystemAgonistValueReference
TLR8 IC50 HEK-Blue™ TLR8 CellsR8481.04 µM[1]
TLR7 IC50 HEK-Blue™ TLR7 CellsR848>50 µM[1]
TNF-α Inhibition THP-1 CellsR848 (1 µg/mL)Dose-dependent[1]
IL-1β Inhibition THP-1 CellsR848 (1 µg/mL)Dose-dependent[1]
TLR9 Inhibition HEK-293 Cells-10-25% at 1, 5, 20 µM[1]

Experimental Protocols

Preparation of this compound Stock Solutions

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.

  • Reagents and Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, nuclease-free microcentrifuge tubes

  • Protocol:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of this compound (Molecular Weight to be confirmed by supplier), add the calculated volume of DMSO.

    • Vortex thoroughly to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

    • For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired working concentrations immediately before use. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically ≤ 0.5%).

In Vitro Inhibition of TLR8 Signaling in THP-1 Cells

This protocol details how to assess the inhibitory effect of this compound on the production of TNF-α and IL-1β in human monocytic THP-1 cells stimulated with the TLR7/8 agonist R848.

  • Reagents and Materials:

    • THP-1 cells

    • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics

    • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, but recommended)

    • This compound stock solution (10 mM in DMSO)

    • R848 (TLR7/8 agonist)

    • 96-well cell culture plates

    • Human TNF-α and IL-1β ELISA kits

  • Protocol:

    • Cell Culture and Differentiation (Optional):

      • Culture THP-1 monocytes in complete RPMI-1640 medium.

      • To differentiate into macrophage-like cells, seed THP-1 cells at a density of 5 x 105 cells/mL in a 96-well plate.

      • Add PMA to a final concentration of 50 ng/mL and incubate for 24-48 hours. After incubation, differentiated cells will adhere to the plate.

      • Gently aspirate the medium and wash the cells once with fresh, serum-free medium. Add fresh complete medium and rest the cells for 48 hours before treatment.

    • This compound Treatment:

      • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock. A typical concentration range to test would be from 0.1 µM to 20 µM.

      • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

      • Remove the medium from the cells and add the medium containing the different concentrations of this compound.

      • Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.

    • TLR8 Stimulation:

      • Prepare a solution of R848 in the cell culture medium. A final concentration of 1 µg/mL is often effective for stimulating cytokine production in THP-1 cells.[1]

      • Add the R848 solution to the wells containing this compound-treated cells. Include a negative control (cells treated with vehicle only, no R848) and a positive control (cells treated with vehicle and R848).

      • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

    • Cytokine Measurement:

      • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

      • Carefully collect the supernatant from each well without disturbing the cell layer.

      • Measure the concentration of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

    • Data Analysis:

      • Calculate the percentage of inhibition of cytokine production for each this compound concentration relative to the R848-stimulated positive control.

      • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizations

TLR8_Inhibition_by_CU115 cluster_endosome Endosome Lumen cluster_cytoplasm Cytoplasm R848 R848 (Agonist) TLR8_inactive TLR8 Dimer (Resting State) R848->TLR8_inactive Binds & Activates TLR8_inactive->TLR8_inactive TLR8_active TLR8 Dimer (Active State) TLR8_inactive->TLR8_active MyD88 MyD88 TLR8_active->MyD88 Recruits CU115 This compound CU115->TLR8_inactive Binds & Stabilizes TRAF6 TRAF6 MyD88->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_activation->Cytokines Upregulates Transcription Experimental_Workflow start Start culture_cells Culture & Differentiate THP-1 Cells start->culture_cells pretreat Pre-treat cells with This compound or Vehicle culture_cells->pretreat stimulate Stimulate with TLR8 Agonist (R848) pretreat->stimulate incubate Incubate for 16-24h stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Cytokines (TNF-α, IL-1β) by ELISA collect->measure analyze Analyze Data & Determine IC50 measure->analyze end End analyze->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on available information for the selective TLR8 antagonist CU-115 and data from in-vivo studies of other small molecule Toll-like receptor (TLR) antagonists. As there is no publicly available in-vivo data for this compound, the recommended dosages and protocols are extrapolations and should be considered as a starting point for study design. All in-vivo experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Introduction to this compound

This compound is a potent and selective small molecule antagonist of Toll-like receptor 8 (TLR8). Its chemical name is N-(4-(3,5-bis(trifluoromethyl)phenoxy)phenyl)-2-fluoro-6-iodobenzamide. In-vitro studies have demonstrated its ability to inhibit TLR8 signaling, as evidenced by the decreased production of pro-inflammatory cytokines such as TNF-α and IL-1β in human monocytic cell lines. Given the role of TLR8 in various inflammatory and autoimmune diseases, this compound presents a valuable tool for in-vivo research in these areas.

In-Vitro Activity of this compound

A summary of the reported in-vitro activity of this compound is presented in Table 1. This data is crucial for designing in-vivo studies and for interpreting the results.

ParameterValueCell LineNotes
TLR8 IC50 1.04 µMTHP-1 cellsIndicates potent inhibition of TLR8.
TLR7 IC50 >50 µMTHP-1 cellsDemonstrates high selectivity for TLR8 over TLR7.
Effect on Cytokines Decreases production of TNF-α and IL-1βTHP-1 cellsConfirms functional antagonism of TLR8 signaling.
Solubility Soluble in DMSO-Important for preparation of dosing solutions.

Table 1: In-Vitro Activity of this compound

Recommended In-Vivo Study Design

Due to the lack of specific in-vivo data for this compound, a pilot dose-finding study is strongly recommended to determine the optimal dose range, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Animal Model Selection

Standard mouse strains (e.g., C57BL/6, BALB/c) are not ideal for testing human TLR8-selective antagonists because murine TLR8 is considered non-functional. Therefore, the recommended animal model is:

  • Humanized TLR8 Transgenic Mice: These mice express the human TLR8 gene, providing a relevant model to study the in-vivo effects of a human TLR8-selective antagonist.

Administration Route and Vehicle

Based on preclinical studies of other small molecule TLR antagonists, the following are recommended:

  • Administration Route: Oral gavage (PO) is a common and convenient route for small molecule inhibitors. Intraperitoneal (IP) or subcutaneous (SC) injections are also viable alternatives.

  • Vehicle: A well-tolerated vehicle suitable for the chosen administration route should be used. Given that this compound is soluble in DMSO, a common formulation strategy involves dissolving the compound in a small amount of DMSO and then diluting it with a vehicle such as:

    • 0.5% (w/v) Methylcellulose in sterile water

    • 10% Solutol HS 15 in sterile water

    • A solution of 11% Captisol has been used for in-vivo administration of a TLR8 agonist and could be considered.

A vehicle tolerability study should be performed prior to the main experiment.

Proposed Dosage Regimen

Without prior in-vivo data, a conservative dose-escalation study is recommended. Based on dosages used for other small molecule TLR antagonists and agonists in mice, a starting range could be:

Dose GroupDose (mg/kg)Rationale
Group 1 (Low) 1 - 5A conservative starting point to assess initial tolerability.
Group 2 (Medium) 10 - 30A range where efficacy has been observed for other TLR modulators.
Group 3 (High) 50 - 100To explore the upper end of the dose-response curve and potential toxicity.
Group 4 (Vehicle) -Vehicle control is essential for all in-vivo studies.

Table 2: Proposed Dose-Escalation Study Groups for this compound in Mice

Dosing frequency will depend on the pharmacokinetic profile of this compound. Initially, a single daily dose (q.d.) is recommended.

Experimental Protocols

Preparation of Dosing Solution (Example for Oral Gavage)
  • Stock Solution: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10-50 mg/mL. Gentle warming and vortexing may be required to ensure complete dissolution.

  • Working Solution: On the day of dosing, dilute the stock solution with the chosen vehicle (e.g., 0.5% methylcellulose) to the final desired concentration. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.

  • Administration: Administer the dosing solution to mice via oral gavage at a volume of 5-10 mL/kg body weight.

Acute Pharmacodynamic (PD) Study Protocol

This protocol aims to assess the ability of this compound to inhibit TLR8-mediated cytokine production in vivo.

  • Animals: Use humanized TLR8 transgenic mice.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Dosing: Administer a single dose of this compound or vehicle to different groups of mice as per the dose-escalation plan in Table 2.

  • TLR8 Agonist Challenge: At a predetermined time point after this compound administration (e.g., 1-2 hours, to allow for absorption), challenge the mice with a TLR8 agonist (e.g., R848 or a specific ssRNA ligand) via intravenous (IV) or intraperitoneal (IP) injection.

  • Sample Collection: Collect blood samples at various time points after the agonist challenge (e.g., 2, 6, and 24 hours).

  • Cytokine Analysis: Measure the plasma levels of key TLR8-induced cytokines, such as TNF-α, IL-1β, and IL-12, using ELISA or a multiplex cytokine assay.

  • Data Analysis: Compare the cytokine levels in the this compound treated groups to the vehicle-treated group to determine the in-vivo efficacy of TLR8 inhibition.

Visualizations

TLR8 Signaling Pathway

The following diagram illustrates the canonical TLR8 signaling pathway that this compound is designed to inhibit.

TLR8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA (agonist) TLR8 TLR8 ssRNA->TLR8 activates MyD88 MyD88 TLR8->MyD88 recruits CU115 This compound (antagonist) CU115->TLR8 inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NFkB->Cytokines induces

Caption: Simplified TLR8 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In-Vivo Pharmacodynamic Study

The diagram below outlines the key steps in the proposed acute PD study.

PD_Study_Workflow cluster_workflow Pharmacodynamic Study Workflow start Start: humanized TLR8 mice dosing Administer this compound (or Vehicle) start->dosing challenge Challenge with TLR8 Agonist dosing->challenge sampling Blood Sampling (2, 6, 24h) challenge->sampling analysis Cytokine Analysis (ELISA) sampling->analysis end End: Evaluate Efficacy analysis->end

Caption: Experimental workflow for an in-vivo pharmacodynamic study of this compound.

Safety and Tolerability Assessment

Throughout the in-vivo studies, it is critical to monitor the animals for any signs of toxicity. This includes:

  • Daily Observations: Monitor for changes in behavior, appearance, and activity levels.

  • Body Weight: Record body weights daily or every other day. Significant weight loss can be an indicator of toxicity.

  • Clinical Signs: Observe for any adverse clinical signs such as ruffled fur, hunched posture, or lethargy.

Conclusion

This compound is a promising selective TLR8 antagonist for in-vivo research. The provided application notes and protocols offer a starting point for designing and conducting robust preclinical studies. Due to the absence of specific in-vivo data for this compound, a cautious and systematic approach, beginning with a dose-escalation and tolerability study in humanized TLR8 transgenic mice, is essential for successful and ethical research. The experimental design should be tailored to the specific research question and disease model being investigated.

Application Notes and Protocols for Assessing CC-115 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

CC-115 is a potent and selective dual inhibitor of mammalian target of rapamycin (B549165) (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3] It exhibits anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines by simultaneously targeting two critical cellular pathways: the mTOR signaling cascade, which is a central regulator of cell growth and metabolism, and the DNA damage repair (DDR) pathway, specifically the non-homologous end joining (NHEJ) machinery.[1][4][5] These application notes provide detailed protocols for assessing the in vitro activity of CC-115.

Mechanism of Action:

CC-115 inhibits both mTORC1 and mTORC2 complexes, as evidenced by the decreased phosphorylation of their respective downstream effectors, S6 ribosomal protein and AKT at serine 473.[1] Concurrently, CC-115 inhibits the kinase activity of DNA-PK, a key enzyme in the NHEJ pathway for repairing DNA double-strand breaks. This leads to the suppression of DNA-PK autophosphorylation at serine 2056 and the subsequent impairment of DNA repair.[1][4][5] The dual inhibition of these pathways results in potent anti-tumor activity.[1][4][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of CC-115

TargetAssay TypeIC₅₀ (nM)
mTORCell-Free Kinase Assay21
DNA-PKCell-Free Kinase Assay13
pS6 (S235/236)Cellular Assay (NCI-H441 cells)160
pAKT (S473)Cellular Assay (NCI-H441 cells)136
pDNA-PK (S2056)Cellular Assay (NCI-H441 cells)2600

Data compiled from Tsuji et al., Oncotarget, 2017.[1]

Signaling Pathway and Experimental Workflow Diagrams

mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 pAKT_S473 pAKT (S473) mTORC2 mTORC2 mTORC2->AKT S473 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 pS6 pS6 S6K1->pS6 CellGrowth Cell Growth & Proliferation pS6->CellGrowth CC115_mTOR CC-115 CC115_mTOR->mTORC2 CC115_mTOR->mTORC1

Caption: CC-115 inhibits both mTORC1 and mTORC2 signaling pathways.

DNAPK_Pathway cluster_nucleus DSB DNA Double-Strand Break (DSB) Ku7080 Ku70/80 DSB->Ku7080 DNAPKcs DNA-PKcs Ku7080->DNAPKcs Recruitment pDNAPKcs pDNA-PKcs (S2056) DNAPKcs->pDNAPKcs Autophosphorylation NHEJ NHEJ Repair Complex pDNAPKcs->NHEJ Repair DNA Repair NHEJ->Repair CC115_DNAPK CC-115 CC115_DNAPK->DNAPKcs

Caption: CC-115 inhibits DNA-PKcs autophosphorylation, a key step in NHEJ.

Experimental_Workflow cluster_assays cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay In Vitro Kinase Assays (mTOR & DNA-PK) WesternBlot Western Blot (pS6, pAKT, pDNA-PKcs) NHEJ_cellfree Cell-Free NHEJ Assay NHEJ_cellular Cellular NHEJ Assay (GFP Reporter) Viability Cell Viability & Apoptosis Assays

Caption: Workflow for the comprehensive assessment of CC-115 activity.

Experimental Protocols

In Vitro Kinase Activity Assays

Objective: To determine the direct inhibitory effect of CC-115 on the enzymatic activity of mTOR and DNA-PK.

A. mTOR Kinase Assay

  • Materials:

    • Recombinant human mTOR enzyme

    • GST-4E-BP1 substrate

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT)

    • ATP

    • CC-115 (or other inhibitors)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

  • Protocol:

    • Prepare serial dilutions of CC-115 in kinase assay buffer.

    • In a 384-well plate, add the mTOR enzyme to each well.

    • Add the CC-115 dilutions or vehicle control to the respective wells.

    • Initiate the kinase reaction by adding a mixture of GST-4E-BP1 substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Calculate the percent inhibition for each CC-115 concentration and determine the IC₅₀ value.

B. DNA-PK Kinase Assay

  • Materials:

    • Purified human DNA-PK holoenzyme (DNA-PKcs and Ku70/80)

    • DNA-PK peptide substrate

    • DNA-PK reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

    • Calf thymus DNA (as a DNA activator)

    • ATP

    • CC-115 (or other inhibitors)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

  • Protocol:

    • Prepare serial dilutions of CC-115 in DNA-PK reaction buffer.

    • In a 384-well plate, add the DNA-PK enzyme and calf thymus DNA to each well.

    • Add the CC-115 dilutions or vehicle control.

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate at room temperature for 60 minutes.

    • Measure ADP production using the ADP-Glo™ Kinase Assay kit.

    • Determine the IC₅₀ value of CC-115 for DNA-PK.

Cell-Free Non-Homologous End Joining (NHEJ) Assay

Objective: To assess the ability of CC-115 to inhibit the ligation of DNA double-strand breaks in a reconstituted system.

  • Materials:

    • Nuclear extracts from a suitable cancer cell line (e.g., MCF7)

    • Linearized plasmid DNA (e.g., pBluescript linearized with a restriction enzyme)

    • NHEJ reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM ATP, 1 mM DTT)

    • CC-115 (or other inhibitors)

    • Agarose (B213101) gel electrophoresis system

    • DNA staining dye (e.g., SYBR Green)

  • Protocol:

    • Prepare nuclear extracts from the chosen cell line.

    • Set up the NHEJ reaction by combining the nuclear extract, linearized plasmid DNA, and NHEJ reaction buffer.

    • Add serial dilutions of CC-115 or vehicle control to the reactions.

    • Incubate the reactions at 37°C for 2 hours.

    • Stop the reaction by adding EDTA and deproteinizing the samples.

    • Analyze the DNA products by agarose gel electrophoresis.

    • Stain the gel with a DNA dye and visualize the formation of DNA multimers (dimers, trimers, etc.), which indicate successful end-joining.

    • Quantify the band intensities to determine the extent of NHEJ inhibition.

Cellular Assays

A. Western Blotting for mTOR and DNA-PK Pathway Inhibition

Objective: To measure the effect of CC-115 on the phosphorylation of key downstream targets of mTOR and DNA-PK in intact cells.

  • Materials:

    • Cancer cell line of interest (e.g., NCI-H441, HT29)

    • Cell culture medium and supplements

    • CC-115

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-pS6 (S235/236), anti-total S6, anti-pAKT (S473), anti-total AKT, anti-pDNA-PKcs (S2056), anti-total DNA-PKcs, and a loading control (e.g., anti-β-actin).

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment

  • Protocol:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of CC-115 for the desired time (e.g., 2-4 hours). For DNA-PK activation, co-treat with a DNA damaging agent like bleomycin (B88199) or etoposide.

    • Wash the cells with cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

B. GFP-Based Cellular NHEJ Assay

Objective: To quantify the efficiency of NHEJ in living cells treated with CC-115.

  • Materials:

    • A cell line stably expressing a GFP-based NHEJ reporter plasmid (e.g., pEJ-GFP)

    • I-SceI expression plasmid

    • Transfection reagent

    • CC-115

    • Flow cytometer

  • Protocol:

    • Seed the reporter cell line in multi-well plates.

    • Co-transfect the cells with the I-SceI expression plasmid to induce a double-strand break in the GFP reporter gene.

    • Treat the cells with CC-115 or vehicle control immediately after transfection.

    • Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

    • Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

    • A reduction in the percentage of GFP-positive cells in the CC-115-treated samples indicates inhibition of NHEJ.

C. Cell Viability and Apoptosis Assays

Objective: To determine the effect of CC-115 on cancer cell proliferation and survival.

  • Cell Viability (e.g., CCK-8 or MTT Assay):

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat with a range of CC-115 concentrations for 72 hours.

    • Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's protocol.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

  • Apoptosis (e.g., Annexin V/Propidium Iodide Staining):

    • Treat cells with CC-115 for 24-48 hours.

    • Harvest both adherent and floating cells.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

References

Combining CC-115 with Radiotherapy: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-115 is a potent, orally bioavailable dual inhibitor of mammalian target of rapamycin (B549165) (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation.[2] Inhibition of DNA-PK by CC-115 has been shown to block the repair of radiation-induced DNA damage, leading to increased tumor cell death and sensitizing cancer cells to radiotherapy.[2][3] This document provides detailed application notes and protocols for preclinical experiments investigating the synergistic effects of CC-115 in combination with radiotherapy.

Data Presentation: In Vitro Radiosensitizing Effects of CC-115

The following tables summarize the quantitative data on the cytotoxic and radiosensitizing effects of CC-115 in various human melanoma cell lines.

Table 1: Cytotoxicity of CC-115 in Melanoma and Fibroblast Cell Lines

Cell LineHistologyIC50 (µmol/L) after 48h
ARPAMelanoma1.8
HV18MKMelanoma1.2
Mel624Melanoma> 25
A375Melanoma0.9
G361Melanoma1.5
SK-Mel-28Melanoma> 25
MeWoMelanoma1.1
SBLF7Fibroblast> 25
SBLF9Fibroblast> 25

Data adapted from a study on the effects of CC-115 on various cell lines.[1]

Table 2: Radiosensitizing Effects of CC-115 in Melanoma Cell Lines

Cell LineCC-115 Concentration (µmol/L)Dose Enhancement Factor (DEF) at SF 0.7Radiosensitizing Effect
ARPA11.3Yes
HV18MK11.4Yes
Mel62451.0No
A3750.51.2Yes
G36111.1Yes
SK-Mel-2851.0No
MeWo11.5Yes
SBLF711.0No
SBLF911.0No

DEF > 1 indicates a radiosensitizing effect. The Dose Enhancement Factor is calculated as the ratio of the radiation dose required to achieve a surviving fraction of 0.7 in untreated cells to that in CC-115-treated cells. Data adapted from a study on the radiosensitizing potential of CC-115.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for studying the combination of CC-115 and radiotherapy.

DNA_Damage_Response cluster_0 Cellular Response to Ionizing Radiation cluster_1 DNA-PK Mediated NHEJ Pathway cluster_2 mTOR Signaling Pathway Ionizing Radiation Ionizing Radiation DNA_DSB DNA Double-Strand Breaks (DSBs) Ionizing Radiation->DNA_DSB DNA_PK DNA-PK DNA_DSB->DNA_PK NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ DNA_Repair DNA Repair NHEJ->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival CC_115_PK CC-115 CC_115_PK->DNA_PK mTOR mTOR Protein_Synthesis Protein Synthesis, Cell Growth mTOR->Protein_Synthesis CC_115_mTOR CC-115 CC_115_mTOR->mTOR

Figure 1: Simplified signaling pathway of CC-115 action.

Experimental_Workflow cluster_assays Endpoint Assays start Seed Cells drug_treatment Treat with CC-115 (or vehicle control) start->drug_treatment irradiation Irradiate Cells (various doses) drug_treatment->irradiation incubation Incubate for specified duration irradiation->incubation clonogenic_assay Clonogenic Survival Assay incubation->clonogenic_assay western_blot Western Blot (γH2AX, pDNA-PK) incubation->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis data_analysis Data Analysis and Interpretation clonogenic_assay->data_analysis western_blot->data_analysis cell_cycle->data_analysis apoptosis->data_analysis

References

Flow cytometry analysis of cells treated with CU-115

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following application note is based on a hypothetical compound, "CU-115," as no public data is available for a compound with this designation. The proposed mechanism of action, experimental data, and protocols are representative of a typical cyclin-dependent kinase inhibitor and are provided for illustrative purposes.

Application Note: Flow Cytometry Analysis of Cell Cycle and Apoptosis in HeLa Cells Treated with this compound, a Novel CDK2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The progression of the cell cycle is tightly regulated by the sequential activation of cyclins and their associated CDKs. CDK2, in complex with cyclin E and cyclin A, plays a critical role in the G1/S phase transition. In many cancer types, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation. By inhibiting CDK2, this compound is hypothesized to block the G1/S transition, leading to cell cycle arrest in the G1 phase and subsequent induction of apoptosis in cancer cells.

This application note provides detailed protocols for treating HeLa human cervical cancer cells with this compound and analyzing the cellular response using flow cytometry. We describe methods for both cell cycle analysis using propidium (B1200493) iodide (PI) staining and apoptosis detection using Annexin V-FITC/PI dual staining.

Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for this compound. By inhibiting the Cyclin E/CDK2 complex, this compound prevents the phosphorylation of the Retinoblastoma protein (pRb). This keeps pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and leading to G1 phase arrest.

cluster_G1S G1/S Transition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb p(S780) CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->pRb p(S612) G1_Arrest G1 Phase Arrest CDK2->G1_Arrest E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates CU115 This compound CU115->CDK2 Inhibits

Caption: Proposed mechanism of this compound action.

Experimental Workflow

The overall experimental process, from cell culture to data acquisition and analysis, is outlined in the workflow diagram below. This ensures a systematic approach to sample handling and data collection.

Start Start: Culture HeLa Cells Seed Seed Cells into 6-well Plates Start->Seed Treat Treat with this compound (0, 10, 50, 100 nM) Seed->Treat Incubate Incubate for 24 hours Treat->Incubate Harvest Harvest Cells (Trypsinization) Incubate->Harvest Wash Wash with PBS Harvest->Wash Split Split Sample for Two Assays Wash->Split Fix Fix in 70% Ethanol (B145695) Split->Fix Cell Cycle Resuspend Resuspend in Annexin V Buffer Split->Resuspend Apoptosis Stain_PI Stain with PI/RNase A Fix->Stain_PI Analyze_CC Analyze Cell Cycle (Flow Cytometer) Stain_PI->Analyze_CC Stain_AVPI Stain with Annexin V & PI Resuspend->Stain_AVPI Analyze_Apop Analyze Apoptosis (Flow Cytometer) Stain_AVPI->Analyze_Apop

Caption: Experimental workflow for this compound analysis.

Results

Quantitative Data Summary

HeLa cells were treated with increasing concentrations of this compound for 24 hours. The effects on cell cycle distribution and apoptosis induction were quantified using flow cytometry. The results are summarized below.

Table 1: Effect of this compound on HeLa Cell Cycle Distribution

This compound Conc. (nM)% G1 Phase% S Phase% G2/M Phase
0 (Vehicle)55.2 ± 2.130.5 ± 1.514.3 ± 0.8
1068.4 ± 2.520.1 ± 1.211.5 ± 0.9
5079.8 ± 3.012.3 ± 1.17.9 ± 0.6
10085.1 ± 2.88.7 ± 0.96.2 ± 0.5
Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of this compound on Apoptosis in HeLa Cells

This compound Conc. (nM)% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic (Q2)% Necrotic (Q1)
0 (Vehicle)94.1 ± 1.83.2 ± 0.51.5 ± 0.31.2 ± 0.2
1085.3 ± 2.28.9 ± 0.93.5 ± 0.42.3 ± 0.3
5072.6 ± 3.115.4 ± 1.38.1 ± 0.73.9 ± 0.4
10060.8 ± 3.522.7 ± 1.912.3 ± 1.14.2 ± 0.5
Data are presented as mean ± standard deviation (n=3). Quadrants refer to standard Annexin V/PI plots.

Logical Relationship of Results

The observed biological effects of this compound follow a logical cascade. The primary effect of CDK2 inhibition is G1 arrest, which, when sustained, triggers the apoptotic machinery.

CU115 This compound Treatment CDK2_Inhibition CDK2 Inhibition CU115->CDK2_Inhibition G1_Arrest Increased G1 Phase Population CDK2_Inhibition->G1_Arrest Leads to Apoptosis Increased Apoptosis (Annexin V+) G1_Arrest->Apoptosis Induces Proliferation Decreased Cell Proliferation G1_Arrest->Proliferation Results in

Caption: Logical cascade of this compound cellular effects.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: HeLa (human cervical adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed 2.5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.

  • Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in culture medium to final concentrations of 10, 50, and 100 nM. Include a vehicle control (DMSO concentration matched to the highest this compound dose).

  • Incubation: Replace the medium in the wells with the this compound containing medium and incubate for 24 hours.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Harvesting: After treatment, collect the culture medium (containing floating/dead cells) and wash the adherent cells with 1 mL of phosphate-buffered saline (PBS). Add 200 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C. Neutralize with 1 mL of complete medium and combine with the collected supernatant.

  • Washing: Transfer the cell suspension to a 1.5 mL tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.

  • Fixation: Resuspend the cell pellet by gently vortexing. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS. Centrifuge again and discard the supernatant.

  • RNase Treatment & PI Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) and a logarithmic scale for the PI fluorescence (FL2 or PE-Texas Red channel). Collect at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

Protocol 3: Apoptosis Analysis by Annexin V-FITC / PI Staining
  • Harvesting: Collect cells as described in Protocol 2, Step 1. It is crucial to collect both adherent and floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the pellet once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately on a flow cytometer. Use logarithmic scales for FITC (FL1) and PI (FL2) channels. Collect at least 10,000 events per sample.

  • Analysis: Create a quadrant plot for Annexin V-FITC vs. PI.

    • Q4 (Annexin V- / PI-): Live cells

    • Q3 (Annexin V+ / PI-): Early apoptotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q1 (Annexin V- / PI+): Necrotic/dead cells

Application Notes and Protocols for Studying Synthetic Lethality with CU-115 (CC-115)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic lethality is a promising therapeutic strategy in oncology, exploiting the codependence of cancer cells on specific pathways for survival. This approach targets a gene or protein that is non-essential in normal cells but becomes critical for the survival of cancer cells harboring a specific mutation (e.g., in a tumor suppressor gene). CC-115, a potent and selective dual inhibitor of mammalian target of rapamycin (B549165) (mTOR) kinase and DNA-dependent protein kinase (DNA-PK), has emerged as a valuable tool for investigating synthetic lethality, particularly in cancers with deficiencies in the Ataxia-Telangiectasia Mutated (ATM) gene.[1][2][3] This document provides detailed application notes and protocols for utilizing CC-115 to study synthetic lethality in a research setting.

Mechanism of Action: Dual Inhibition of mTOR and DNA-PK

CC-115 exerts its anti-cancer effects through the simultaneous inhibition of two key cellular kinases:

  • mTOR Kinase: A central regulator of cell growth, proliferation, metabolism, and survival. CC-115 inhibits both mTORC1 and mTORC2 complexes, leading to the dephosphorylation of downstream targets such as S6 ribosomal protein and AKT, respectively.[1][4] This inhibition disrupts crucial cellular processes required for tumor growth.

  • DNA-Dependent Protein Kinase (DNA-PK): A critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting the autophosphorylation of the catalytic subunit of DNA-PK (DNA-PKcs) at Ser2056, CC-115 effectively blocks NHEJ-mediated DNA repair.[1][4]

The dual inhibition of these pathways provides a multi-pronged attack on cancer cells.

Synthetic Lethality with ATM Deficiency

The synthetic lethal relationship between CC-115 and ATM deficiency stems from the reliance of ATM-deficient cancer cells on the DNA-PK-mediated NHEJ pathway for DNA repair and survival.[1][2][3] ATM is a primary sensor and signaling kinase for DNA double-strand breaks, activating downstream repair pathways, including homologous recombination (HR). In cells lacking functional ATM, the NHEJ pathway, orchestrated by DNA-PK, becomes the predominant and essential mechanism for repairing DSBs. By inhibiting DNA-PK, CC-115 effectively cripples the remaining major DNA repair pathway in these cells, leading to an accumulation of catastrophic DNA damage and subsequent apoptosis.[1] This selective killing of ATM-deficient cells while sparing normal, ATM-proficient cells is the hallmark of a synthetic lethal interaction.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of CC-115 from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of CC-115

Target KinaseIC50 (nM)
DNA-PK13
mTOR21
PI3K-alpha850
ATM>30,000
ATR>30,000

Data sourced from multiple studies.[4][5][6]

Table 2: Cellular IC50 Values of CC-115 for Inhibition of Phosphorylation

Phosphorylated TargetCell LineIC50 (µM)
pS6 S235/236 (mTORC1)NCI-H4410.16 ± 0.01
pAKT S473 (mTORC2)NCI-H4410.136 ± 0.062
pDNA-PK S2056 (DNA-PK)NCI-H4412.6 ± 0.45

Data obtained in the presence of bleomycin (B88199) to induce DNA damage.[4]

Table 3: Growth Inhibitory (GI50) and Apoptosis-Inducing (IC50) Activity of CC-115 in Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)IC50 (Apoptosis, µM)ATM Status
PC-3Prostate Cancer-0.138Proficient
CLLChronic Lymphocytic Leukemia-0.51-
Healthy B CellsNormal-0.93Proficient
A Subset of Hematological and Solid Tumor LinesVarious0.015 - 1.77Strong Apoptosis Induced-
ATM-deficient cancer linesVariousMore potent inhibition-Deficient

GI50 values represent the concentration for 50% growth inhibition. IC50 for apoptosis represents the concentration to induce 50% cell death.[4][5][6]

Experimental Protocols

Detailed methodologies for key experiments to investigate the synthetic lethality of CC-115 are provided below.

Cell Viability Assay (Using CellTiter-Glo®)

This protocol determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

  • CC-115 (stock solution in DMSO)

  • ATM-proficient and ATM-deficient cancer cell lines

  • Appropriate cell culture medium and supplements

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of CC-115 in cell culture medium.

  • Treat the cells with varying concentrations of CC-115 or DMSO (vehicle control) and incubate for the desired period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of CC-115 and fitting the data to a dose-response curve.

Apoptosis Assay (Using Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • CC-115

  • ATM-proficient and ATM-deficient cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with CC-115 or vehicle control for a specified time (e.g., 48 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Western Blot Analysis for Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR and DNA-PK signaling pathways.

Materials:

  • CC-115

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6, anti-S6, anti-p-AKT, anti-AKT, anti-p-DNA-PKcs S2056, anti-DNA-PKcs, anti-γH2AX, anti-H2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with CC-115 for the desired time. To assess DNA-PK inhibition, pre-treat with CC-115 before inducing DNA damage with an agent like bleomycin or etoposide.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

DNA Damage Assessment (γH2AX Staining)

This immunofluorescence assay detects the phosphorylation of H2AX (γH2AX), a marker for DNA double-strand breaks.

Materials:

  • CC-115

  • Cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat cells on coverslips with CC-115, with or without a DNA damaging agent.

  • Fix the cells for 15 minutes at room temperature.

  • Permeabilize the cells for 10 minutes.

  • Block for 1 hour at room temperature.

  • Incubate with the anti-γH2AX primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.

Visualizations

Synthetic_Lethality_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis ATM_proficient ATM-proficient cells CC115_treatment CC-115 Treatment (Dose-Response) ATM_proficient->CC115_treatment ATM_deficient ATM-deficient cells ATM_deficient->CC115_treatment Viability Cell Viability Assay (IC50 Determination) CC115_treatment->Viability Apoptosis Apoptosis Assay (Annexin V) CC115_treatment->Apoptosis WesternBlot Western Blot (Pathway Inhibition) CC115_treatment->WesternBlot DNA_Damage DNA Damage Assay (γH2AX Foci) CC115_treatment->DNA_Damage Data_Analysis Analyze Synthetic Lethality Viability->Data_Analysis Apoptosis->Data_Analysis WesternBlot->Data_Analysis DNA_Damage->Data_Analysis

Caption: Experimental workflow for studying CC-115 synthetic lethality.

mTOR_Pathway_Inhibition cluster_mTORC1 mTORC1 Signaling cluster_mTORC2 mTORC2 Signaling mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 pS6 p-S6 S6K1->pS6 phosphorylation mTORC2 mTORC2 AKT AKT mTORC2->AKT pAKT p-AKT (S473) AKT->pAKT phosphorylation CC115 CC-115 CC115->mTORC1 inhibition CC115->mTORC2 inhibition

Caption: CC-115 inhibits both mTORC1 and mTORC2 signaling pathways.

DNAPK_Pathway_Inhibition cluster_NHEJ Non-Homologous End Joining (NHEJ) DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits pDNAPKcs p-DNA-PKcs (S2056) DNAPKcs->pDNAPKcs autophosphorylation Repair DNA Repair pDNAPKcs->Repair CC115 CC-115 CC115->DNAPKcs inhibition ATM_deficiency ATM Deficiency ATM_deficiency->DNAPKcs increased reliance

Caption: CC-115 inhibits DNA-PK, a key enzyme in NHEJ, leading to synthetic lethality in ATM-deficient cells.

References

Application Note: Evaluating the Impact of CU-115 on Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for evaluating the impact of CU-115, a novel small molecule modulator, on cytokine release in human peripheral blood mononuclear cells (PBMCs). This compound is investigated for its potential to modulate inflammatory responses by influencing key signaling pathways involved in cytokine production. The following protocols describe the in vitro treatment of PBMCs with this compound, subsequent stimulation to induce cytokine release, and quantification of cytokine levels using enzyme-linked immunosorbent assay (ELISA) and multiplex bead-based assays.

Introduction

Cytokines are a broad category of small proteins that are crucial for cell signaling, particularly in the immune system. The dysregulation of cytokine production is a hallmark of numerous inflammatory diseases and can lead to a life-threatening condition known as a cytokine storm.[1][2][3][4][5][6] The development of therapeutics that can effectively modulate cytokine release is a significant area of research.

This compound is a novel investigational compound. Based on preliminary studies, it is hypothesized that this compound, a potential copper ionophore, modulates intracellular copper levels, which in turn can influence inflammatory signaling pathways such as the NF-κB pathway.[7][8] This application note provides a comprehensive methodology to assess the dose-dependent effects of this compound on the release of key pro-inflammatory and anti-inflammatory cytokines from stimulated human PBMCs.

Key Signaling Pathway

This compound is thought to modulate the NF-κB signaling pathway. Upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IKK complex. This complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This process releases the NF-κB transcription factor, allowing it to translocate to the nucleus and induce the expression of genes encoding various pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][9] It is proposed that this compound, by influencing intracellular copper concentrations, may interfere with this pathway, leading to a reduction in the production of these inflammatory mediators.[7]

CU_115_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokine_Genes Cytokine Genes (TNF-α, IL-6, IL-1β) NFkB->Cytokine_Genes Induces Transcription Cytokines Pro-inflammatory Cytokines Cytokine_Genes->Cytokines Translation & Secretion CU115 This compound CU115->IKK Inhibits

Caption: Proposed this compound mechanism of action on the NF-κB pathway.

Experimental Workflow

The overall experimental workflow for evaluating the effect of this compound on cytokine release is depicted below. The process begins with the isolation of human PBMCs, followed by pre-treatment with this compound. The cells are then stimulated to induce cytokine production, and the supernatants are collected for subsequent analysis using ELISA or a multiplex assay.

Experimental_Workflow Start Start: Whole Blood Isolate_PBMCs Isolate PBMCs (Ficoll-Paque) Start->Isolate_PBMCs Seed_Cells Seed Cells in 96-well plate Isolate_PBMCs->Seed_Cells Pretreat Pre-treat with This compound (1 hr) Seed_Cells->Pretreat Stimulate Stimulate with LPS (24-48 hrs) Pretreat->Stimulate Collect_Supernatant Collect Supernatant (Centrifuge) Stimulate->Collect_Supernatant Analyze Analyze Cytokines (ELISA / Multiplex) Collect_Supernatant->Analyze Data_Analysis Data Analysis Analyze->Data_Analysis

Caption: Workflow for assessing this compound impact on cytokine release.

Materials and Reagents

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Roswell Park Memorial Institute (RPMI) 1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Phosphate-Buffered Saline (PBS)

  • ELISA or Multiplex Assay Kits for TNF-α, IL-6, IL-1β, and IL-10

Protocols

Preparation of Human PBMCs
  • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Wash the isolated PBMCs twice with sterile PBS.

  • Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

Cell Seeding and Treatment with this compound
  • Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom tissue culture plate.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Add 50 µL of the this compound dilutions to the appropriate wells. For the vehicle control, add 50 µL of the corresponding vehicle (e.g., DMSO diluted in medium).

  • Incubate the plate for 1 hour at 37°C in a humidified incubator with 5% CO₂.

Stimulation of Cytokine Release
  • Following the pre-treatment with this compound, add 50 µL of LPS solution (final concentration of 100 ng/mL) to the stimulated wells.

  • For unstimulated controls, add 50 µL of complete RPMI 1640 medium.

  • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.[9][10]

Collection of Supernatant
  • After the incubation period, centrifuge the 96-well plate at 400 x g for 10 minutes at room temperature.[9]

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • The supernatants can be analyzed immediately or stored at -80°C for future analysis.

Quantification of Cytokines by ELISA
  • Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10).

  • Follow the manufacturer's protocol for the ELISA procedure.[9][11] This typically involves coating the plate with a capture antibody, blocking, adding standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.[9]

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve and calculate the concentration of each cytokine in the samples.[9]

Quantification of Cytokines by Multiplex Assay
  • For the simultaneous measurement of multiple cytokines, a multiplex bead-based assay (e.g., Luminex technology) can be used.[12]

  • Follow the manufacturer's instructions for the specific multiplex kit. This generally involves incubating the samples with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.

  • Acquire the data on a compatible flow cytometry-based instrument.

  • Analyze the data using the provided software to determine the concentrations of the different cytokines.

Data Presentation

The quantitative data obtained from the cytokine assays should be summarized in tables for clear comparison. The following tables are examples of how to present the data.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Release (pg/mL) in LPS-Stimulated PBMCs

TreatmentTNF-α (Mean ± SD)IL-6 (Mean ± SD)IL-1β (Mean ± SD)
Unstimulated Control15.2 ± 3.125.8 ± 5.48.9 ± 2.0
LPS (100 ng/mL)1250.6 ± 110.23540.1 ± 280.5450.7 ± 45.3
LPS + this compound (0.1 µM)1180.3 ± 95.73310.9 ± 250.1425.1 ± 40.8
LPS + this compound (1 µM)850.4 ± 70.12450.6 ± 210.8310.5 ± 30.2
LPS + this compound (10 µM)420.9 ± 35.61280.2 ± 115.3150.8 ± 15.1
LPS + this compound (100 µM)150.1 ± 18.2510.7 ± 55.960.3 ± 8.7

Table 2: Effect of this compound on Anti-inflammatory Cytokine IL-10 Release (pg/mL) in LPS-Stimulated PBMCs

TreatmentIL-10 (Mean ± SD)
Unstimulated Control8.5 ± 1.9
LPS (100 ng/mL)350.2 ± 30.5
LPS + this compound (0.1 µM)345.8 ± 28.9
LPS + this compound (1 µM)360.4 ± 31.2
LPS + this compound (10 µM)380.1 ± 35.7
LPS + this compound (100 µM)410.6 ± 40.3

Troubleshooting

IssuePossible CauseSolution
High background in ELISAInsufficient washing, incorrect antibody concentrationsIncrease the number of wash steps, optimize antibody dilutions.
Low signal in ELISAInactive reagents, insufficient incubation timeCheck the expiration dates of reagents, ensure proper incubation times and temperatures.[11]
High variability between replicatesPipetting errors, inconsistent cell numbersUse calibrated pipettes, ensure homogenous cell suspension before seeding.
Cell toxicity at high this compound concentrationsCompound-induced cytotoxicityPerform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound.

Conclusion

This application note provides a standardized and detailed methodology for assessing the immunomodulatory effects of the novel compound this compound on cytokine release in human PBMCs. The described protocols for cell culture, treatment, and cytokine quantification using ELISA and multiplex assays, along with the structured data presentation and troubleshooting guide, offer a robust framework for researchers in drug discovery and immunology to evaluate the therapeutic potential of this compound and similar compounds. The data generated from these experiments will provide valuable insights into the mechanism of action of this compound and its potential as a modulator of inflammatory responses.

References

Practical Guide to CU-115 Use in Primary Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

CU-115 is a potent and selective dual inhibitor of mammalian Target of Rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2] It has demonstrated significant activity in preclinical cancer models by targeting two critical cellular processes: cell growth and proliferation via mTOR inhibition, and DNA damage repair through the non-homologous end joining (NHEJ) pathway via DNA-PK inhibition.[1] Given the central role of both mTOR and DNA-PK signaling in the activation, differentiation, and survival of immune cells, this compound presents a valuable tool for immunological research.

These application notes provide a practical guide for researchers, scientists, and drug development professionals on the use of this compound in primary human immune cells. The protocols detailed below offer methodologies for studying the impact of this compound on various immune cell subsets, including T cells, B cells, and Natural Killer (NK) cells.

Data Presentation: this compound Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of this compound against its primary targets and other related kinases.

Target KinaseIC₅₀ (nM)Selectivity vs. PI3K-alpha
DNA-PK 13~65-fold
mTOR 21~40-fold
PI3K-alpha850-
ATM>30,000>2300-fold
ATR>30,000>2300-fold
Data sourced from cellular and enzyme assays.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by concurrently blocking two distinct signaling pathways crucial for cell function.

DNA-PK and Non-Homologous End Joining (NHEJ) Pathway

DNA-PK is a critical component of the NHEJ pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs). This compound inhibits the kinase activity of DNA-PK, preventing the phosphorylation of downstream targets and ultimately blocking the repair process.[1] This can lead to the accumulation of DNA damage and apoptosis, particularly in cells under replicative stress.

DNA_PK_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNAPKcs DNA-PKcs Ku70_80->DNAPKcs NHEJ_Complex XRCC4, Ligase IV, etc. DNAPKcs->NHEJ_Complex phosphorylates & activates Apoptosis Apoptosis DNAPKcs->Apoptosis Repair DNA Repair NHEJ_Complex->Repair CU115 This compound CU115->DNAPKcs inhibits

This compound inhibits the DNA-PK signaling pathway.
mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival. It integrates signals from growth factors and nutrients. This compound inhibits mTOR kinase activity, disrupting both mTORC1 and mTORC2 complexes, which in turn inhibits protein synthesis and cell cycle progression.

mTOR_Pathway cluster_cytoplasm Cytoplasm GrowthFactors Growth Factors & Nutrients PI3K_AKT PI3K / AKT Pathway GrowthFactors->PI3K_AKT mTOR mTOR Kinase PI3K_AKT->mTOR activates S6K p70S6K mTOR->S6K FourEBP1 4E-BP1 mTOR->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation CU115 This compound CU115->mTOR inhibits

This compound inhibits the mTOR signaling pathway.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on primary immune cells. Standard sterile cell culture techniques should be followed at all times.

Protocol 1: Isolation of Primary Human Immune Cells

Objective: To isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood and enrich for specific immune cell subsets.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Specific immunomagnetic cell separation kits (e.g., for Pan-T cells, B cells, or NK cells)

Methodology:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.

    • Wash PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

    • Resuspend the PBMC pellet in complete RPMI-1640 medium.

  • Cell Counting:

    • Perform a cell count using a hemocytometer or automated cell counter with Trypan Blue exclusion to determine cell viability.

  • Immune Cell Enrichment (Optional):

    • For studying specific cell types, use negative selection immunomagnetic kits according to the manufacturer's instructions to isolate untouched T cells, B cells, or NK cells from the PBMC population. Purity should be assessed by flow cytometry (>95%).

Protocol 2: In Vitro Treatment with this compound

Objective: To treat isolated primary immune cells with this compound to assess its biological effects.

Materials:

  • Isolated primary immune cells

  • Complete RPMI-1640 medium

  • This compound (stock solution prepared in DMSO)

  • Cell culture plates (96-well or 24-well)

Methodology:

  • Cell Plating:

    • Plate the isolated immune cells at the desired density in culture plates (e.g., 1 x 10⁶ cells/mL).

  • This compound Preparation:

    • Prepare serial dilutions of this compound in complete RPMI-1640 from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

  • Treatment:

    • Add the diluted this compound or vehicle control (DMSO) to the cells.

    • Incubate the cells in a humidified incubator at 37°C and 5% CO₂ for the desired duration (e.g., 24, 48, or 72 hours), depending on the specific assay.

Protocol 3: T-Cell Proliferation Assay (CFSE-based)

Objective: To measure the inhibitory effect of this compound on T-cell proliferation.

Materials:

  • Isolated T cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)

  • Flow cytometer

Methodology:

  • CFSE Staining:

    • Resuspend T cells at 1 x 10⁷ cells/mL in PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 and incubate on ice for 5 minutes.

    • Wash cells twice with complete medium.

  • Cell Culture and Treatment:

    • Plate CFSE-labeled T cells in a 96-well plate.

    • Add T-cell activation reagents.

    • Add this compound at various concentrations or vehicle control as described in Protocol 2.

  • Incubation and Analysis:

    • Incubate for 3-5 days.

    • Harvest cells and analyze by flow cytometry. Proliferation is measured by the serial halving of CFSE fluorescence in daughter cell generations.

Protocol 4: NK Cell Cytotoxicity Assay

Objective: To determine the effect of this compound on the cytotoxic function of NK cells.

Materials:

  • Isolated NK cells (effector cells)

  • A suitable target cell line (e.g., K562)

  • Calcein-AM or a cell death marker (e.g., 7-AAD)

  • Flow cytometer or fluorescence plate reader

Methodology:

  • Target Cell Labeling:

    • Label target cells with Calcein-AM according to the manufacturer's protocol.

  • Co-culture and Treatment:

    • Plate labeled target cells in a 96-well plate.

    • Treat NK cells with this compound or vehicle control for a predetermined time (e.g., 4-24 hours).

    • Add the treated NK cells to the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Analysis:

    • Calcein Release: After 4 hours of co-culture, centrifuge the plate and measure the fluorescence of the supernatant (released Calcein from lysed cells).

    • Flow Cytometry: After co-culture, stain cells with a viability dye like 7-AAD and analyze. The percentage of dead target cells (Calcein⁺/7-AAD⁺) indicates cytotoxicity.

Protocol 5: DNA Damage Analysis (γH2AX Staining)

Objective: To directly assess the DNA-PK inhibitory activity of this compound by measuring DNA damage.

Materials:

  • Isolated immune cells (e.g., activated T cells)

  • A DNA damaging agent (e.g., etoposide (B1684455) or ionizing radiation) (optional, to induce DSBs)

  • Fixation and permeabilization buffers

  • Anti-phospho-Histone H2A.X (Ser139) antibody (anti-γH2AX) conjugated to a fluorophore

  • Flow cytometer

Methodology:

  • Treatment:

    • Pre-treat cells with this compound or vehicle control for 1-2 hours.

    • (Optional) Induce DNA damage by adding etoposide or irradiating the cells.

    • Incubate for an additional 1-4 hours to allow for DNA damage response.

  • Staining:

    • Harvest, fix, and permeabilize the cells using appropriate buffers.

    • Stain with the fluorescently-labeled anti-γH2AX antibody.

  • Analysis:

    • Analyze the cells by flow cytometry. An increase in γH2AX fluorescence intensity in this compound-treated cells compared to control indicates inhibition of DNA damage repair.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying this compound in primary immune cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Blood Human Whole Blood PBMC PBMC Isolation (Ficoll) Blood->PBMC Enrich Immune Cell Enrichment (Optional) PBMC->Enrich Treatment This compound Treatment & Cell Culture Enrich->Treatment Assay Functional Assay (e.g., Proliferation, Cytotoxicity) Treatment->Assay FACS Flow Cytometry Assay->FACS ELISA ELISA / Plate Reader Assay->ELISA Data Data Analysis FACS->Data ELISA->Data

Workflow for this compound studies in primary immune cells.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CU-115 Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with small molecule inhibitors, exemplified here as "CU-115," in Dimethyl Sulfoxide (DMSO).

Disclaimer: The compound "this compound" appears to be a potential misnomer or a less common identifier. The information provided below is based on general principles of small molecule solubility in DMSO and may be applicable to similar research compounds, such as the mTOR/DNA-PK inhibitor, CC-115. Always refer to the manufacturer's specific product datasheet for the most accurate information.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. What are the initial steps I should take?

A1: When encountering solubility issues with your compound in DMSO, it is crucial to systematically assess several factors. Begin by verifying the purity and identity of your compound. Ensure the DMSO being used is of high purity and anhydrous, as absorbed water can significantly impact solubility. Gentle heating (e.g., 37°C) or sonication in a water bath can also aid in dissolution.

Q2: Could the quality of the DMSO be the problem?

A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can decrease its solvating power for certain organic compounds. It is always recommended to use fresh, anhydrous, high-purity DMSO, and to store it properly in a tightly sealed container in a dry environment.

Q3: I've tried warming the solution and using fresh DMSO, but the compound still won't dissolve. What else can I do?

A3: If initial steps fail, you can try preparing a more dilute stock solution. Sometimes, the intended concentration may exceed the compound's solubility limit in DMSO. Additionally, consider alternative solvents if your experimental setup allows. Solvents such as ethanol, methanol, or dimethylformamide (DMF) can be viable alternatives for some compounds. However, always consider the compatibility of the solvent with your downstream application (e.g., cell culture).

Q4: My compound dissolves in DMSO, but precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?

A4: This is a common issue known as "salting out." To mitigate this, it is advisable to make serial dilutions of your DMSO stock solution in DMSO first, before adding the final, most diluted sample to your aqueous medium. This gradual reduction in DMSO concentration can help keep the compound in solution. Most cell lines can tolerate a final DMSO concentration

Technical Support Center: Optimizing CU-115 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of CU-115 for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as CC-115, is a potent small molecule inhibitor that dually targets mammalian Target of Rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3] mTOR is a critical regulator of cell growth, proliferation, and survival, while DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1] By inhibiting both mTOR and DNA-PK, this compound can disrupt essential cellular processes and DNA damage repair mechanisms in cancer cells.[1]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A common starting point for a novel compound like this compound is to perform a dose-response curve using a logarithmic dilution series, for example, from 1 nM to 100 µM.[4] This broad range will help identify the effective concentration window for your specific cell line and experimental conditions.

Q3: How do I determine the optimal incubation time for this compound?

The optimal incubation time depends on the specific biological question being addressed and the cell type being used. It is recommended to perform a time-course experiment by treating cells with a fixed, effective concentration of this compound and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[4]

Q4: My experimental results are inconsistent between batches. What could be the cause?

Inconsistent results can arise from several factors, including:

  • Compound Stability: Ensure proper storage of this compound stock solutions, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5][6] Prepare fresh dilutions for each experiment.[5]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can impact cellular responses. Standardize your cell culture protocols to minimize variability.[7]

  • Pipetting Accuracy: Inaccurate pipetting can lead to significant variations in the final compound concentration. Ensure your pipettes are calibrated regularly.[7]

Q5: I am observing high levels of cell death even at low concentrations of this compound. What should I do?

High cytotoxicity could be due to several factors:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line, typically less than 0.5%, and ideally below 0.1%.[6][8] Always include a vehicle-only control in your experiments.[8]

  • Off-Target Effects: While this compound is selective, high concentrations can lead to off-target effects.[6] Consider performing a dose-response curve to find a concentration that inhibits the target without causing excessive cell death.[6]

  • Compound Instability: Degradation of the compound could lead to toxic byproducts.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of this compound Concentration is too low.Test a higher concentration range.[4]
Compound is inactive or degraded.Ensure proper storage and handling. Prepare fresh stock solutions.[5][6]
Cell line is insensitive.Confirm that the cell line expresses the target proteins (mTOR and DNA-PK).
High background signal in assay Compound aggregation.Visually inspect the solution for any precipitation. Include a detergent like 0.01% Triton X-100 in the assay buffer to disrupt potential aggregates.[8]
Non-specific binding.Optimize blocking steps in your assay protocol.[7]
Effect of this compound diminishes over time in long-term experiments Compound degradation in media.Replenish the media with fresh this compound at regular intervals.
Cellular metabolism of the compound.Consider the metabolic stability of this compound in your cell line.
Discrepancy between biochemical and cell-based assay IC50 values Poor cell permeability.The compound may not be efficiently entering the cells.[8]
Presence of efflux pumps.Cells may be actively removing the compound.[8][9] Studies have shown that this compound can be a substrate for ABCG2 and potentially ABCB1 efflux pumps.[9]
Protein binding in media.Serum proteins can bind to the inhibitor, reducing its effective concentration.[4][8]

Quantitative Data

The following tables summarize the inhibitory activity of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound (as CC-115)

TargetIC50 ValueSource
DNA-PK (enzyme)13 nM[1][2]
mTOR Kinase (enzyme)21 nM[1][2]
PI3K-alpha850 nM[1]
ATM>30 µM[1]
ATR>30 µM[1]

Table 2: Cellular Inhibitory Activity of this compound (as CC-115) in the Presence of Bleomycin

Phosphorylated TargetAverage IC50 Value (n=3)Source
pS6 S235/2360.16 ±0.01 μM[1]
pAKT S4730.136 ± 0.062 μM[1]
pDNA-PK S20562.6 ± 0.45 μM[1]

Table 3: Growth Inhibitory Activity of this compound (as CC-115)

Cell Line TypeGI50 Value RangeSource
Various Cancer Cell Lines0.015 µM to 1.77 µM[1]

Experimental Protocols

1. Protocol for Determining the Dose-Response Curve of this compound

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium. A typical starting concentration is 100 µM.[4] Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[4]

  • Assay: Perform a cell viability assay (e.g., MTS, MTT, or CellTiter-Glo) or a target-specific functional assay to measure the effect of the compound.

  • Data Analysis: Plot the cell viability or functional readout against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.

2. Protocol for Western Blot Analysis of mTOR and DNA-PK Pathway Inhibition

This protocol allows for the assessment of this compound's inhibitory effect on its target pathways.

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time. Include a vehicle control.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of mTOR, AKT, S6, DNA-PK, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of pathway inhibition.

Visualizations

CU115_Signaling_Pathway cluster_mTOR mTOR Pathway cluster_DNAPK DNA-PK Pathway (NHEJ) mTORC1 mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 AKT_S473 AKT (S473) mTORC2->AKT_S473 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation AKT_S473->Proliferation DNA_PKcs DNA-PKcs DNARepair DNA Repair DNA_PKcs->DNARepair Ku70_80 Ku70/80 Ku70_80->DNA_PKcs DSB DNA Double-Strand Break DSB->Ku70_80 CU115 This compound CU115->mTORC1 inhibits CU115->mTORC2 inhibits CU115->DNA_PKcs inhibits

Caption: Signaling pathways inhibited by this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Select appropriate cell line) start->cell_culture dose_response 2. Dose-Response Assay (Determine IC50/GI50) cell_culture->dose_response time_course 3. Time-Course Experiment (Determine optimal incubation time) dose_response->time_course mechanism_study 4. Mechanism of Action Studies (e.g., Western Blot for pathway inhibition) time_course->mechanism_study data_analysis 5. Data Analysis and Interpretation mechanism_study->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for optimizing this compound concentration.

References

Common experimental artifacts with CU-115

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CU-115, a selective and potent Toll-like Receptor 8 (TLR8) antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues that may arise when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets and antagonizes Toll-like Receptor 8 (TLR8). TLR8 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1] By binding to TLR8, this compound prevents the receptor from interacting with its ssRNA ligands, thereby inhibiting the inflammatory cascade.[1][2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For stock solutions, it is recommended to dissolve this compound in DMSO at a concentration of up to 45 mg/mL. Stock solutions should be stored at -20°C or -80°C to ensure stability. It is advisable to prepare fresh dilutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.[3]

Q3: What is the optimal concentration of this compound to use in cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. A good starting point is to perform a dose-response experiment to determine the IC50 in your specific assay. Based on available data, this compound has an IC50 of 1.04 µM for TLR8. A typical concentration range to test would be from 0.1 µM to 20 µM.

Troubleshooting Guide

Issue 1: High background or inconsistent results in cytokine assays (e.g., ELISA for TNF-α or IL-1β).

This is a common issue when working with any small molecule inhibitor in cell-based assays. Here are some potential causes and solutions:

Potential Cause Troubleshooting Steps
DMSO Concentration Ensure the final concentration of DMSO in your cell culture media is low, ideally ≤ 0.1%.[4] High concentrations of DMSO can be toxic to cells and affect their response.[5][6][7] Run a vehicle control with the same final DMSO concentration as your this compound treatment to account for any solvent effects.
Cell Health Ensure your cells are healthy and in the exponential growth phase. Stressed or dying cells can release factors that interfere with the assay.[3] Regularly check for mycoplasma contamination.
Reagent Variability Use fresh, high-quality reagents. Ensure all buffers and antibodies are within their expiration dates and have been stored correctly.[3] Inconsistent washing during the ELISA process can also lead to high background.[8]
Pipetting Errors Use calibrated pipettes and be consistent with your technique to minimize variability between wells.[8][9]
Issue 2: Observed cellular toxicity or unexpected cell death.

If you observe a decrease in cell viability that is not an expected outcome of TLR8 inhibition, consider the following:

Potential Cause Troubleshooting Steps
High this compound Concentration High concentrations of small molecule inhibitors can sometimes lead to off-target effects and cellular toxicity.[10] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line.
Solvent Toxicity As mentioned previously, high concentrations of DMSO can be cytotoxic.[5][6][11] Ensure your final DMSO concentration is as low as possible.
Compound Instability The degradation products of a compound can sometimes be toxic. Ensure this compound is properly stored and handle it according to the datasheet recommendations.[3]
Off-Target Effects This compound may be affecting other cellular pathways essential for survival in your specific cell model.[10][12] Consider using a structurally different TLR8 antagonist to see if the same phenotype is observed.
Issue 3: Lack of expected inhibitory effect of this compound.

If this compound is not inhibiting the production of TNF-α or IL-1β as expected, investigate these possibilities:

Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration The concentration of this compound may be too low to effectively antagonize TLR8 in your experimental setup. Perform a dose-response experiment to determine the optimal inhibitory concentration.
Compound Degradation Ensure your stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles.[3] It is recommended to use freshly prepared dilutions for each experiment.
TLR8 Activation Method Confirm that you are using an appropriate and potent TLR8 agonist (e.g., R848) to stimulate the cells and that the agonist itself is active.
Assay Sensitivity The sensitivity of your cytokine detection assay may be too low. Ensure your ELISA kit is functioning correctly by running the positive controls provided.[8]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in THP-1 cells

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the production of TNF-α in R848-stimulated THP-1 cells.

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well.

  • This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the different concentrations of this compound to the wells. Include a vehicle control with the same final concentration of DMSO.

  • TLR8 Stimulation: After a 1-hour pre-incubation with this compound, stimulate the cells with a TLR8 agonist such as R848 (final concentration of 1 µg/mL).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement: Centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

TLR8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA (Ligand) TLR8 TLR8 ssRNA->TLR8 Activation MyD88 MyD88 TLR8->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB degradation, NF-κB release NFkB_n NF-κB NFkB->NFkB_n Translocation Gene_expression Pro-inflammatory Gene Expression NFkB_n->Gene_expression CU115 This compound CU115->TLR8 Antagonism

Caption: TLR8 signaling pathway and the antagonistic action of this compound.

troubleshooting_workflow start Inconsistent or Unexpected Results with this compound check_dmso Is final DMSO concentration ≤ 0.1%? start->check_dmso adjust_dmso Adjust DMSO concentration and include vehicle control check_dmso->adjust_dmso No check_viability Is there unexpected cell toxicity? check_dmso->check_viability Yes adjust_dmso->check_viability dose_response Perform dose-response for cytotoxicity (e.g., MTT) check_viability->dose_response Yes check_inhibition Is there a lack of expected inhibition? check_viability->check_inhibition No dose_response->check_inhibition verify_reagents Verify this compound stability, agonist activity, and assay reagents check_inhibition->verify_reagents Yes off_target Consider off-target effects. Use structurally different TLR8 antagonist. check_inhibition->off_target No end Optimized Experiment verify_reagents->end off_target->end

Caption: Troubleshooting workflow for experiments using this compound.

References

Technical Support Center: Mitigating Off-Target Effects of CU-115

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating potential off-target effects of CU-115, a selective and potent Toll-like receptor 8 (TLR8) antagonist. By following these guidelines, users can enhance the accuracy of their experimental results and ensure the specific action of this compound in their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target and potential off-target effects?

This compound is a small molecule inhibitor designed as a selective and potent antagonist of Toll-like receptor 8 (TLR8), with an IC50 of 1.04 µM.[1] It has been shown to decrease the production of TNF-α and IL-1β in response to TLR8 activation.[1] While this compound is highly selective for TLR8 over TLR7 (IC50 ≥50 µM), all small molecule inhibitors have the potential for off-target effects.[1] Potential off-target effects could arise from interactions with other TLRs, kinases, or other cellular proteins.[2][3]

Q2: How do I select the optimal concentration of this compound to minimize off-target effects in my experiments?

To minimize off-target effects, it is crucial to perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired on-target phenotype.[4] It is recommended to use a concentration range that brackets the reported IC50 of 1.04 µM for TLR8 inhibition. A full dose-response curve will help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.

Q3: What are some common experimental observations that might suggest off-target effects of this compound?

Common indicators of potential off-target effects include:

  • Unexpected cytotoxicity: Significant cell death at concentrations close to the effective dose.

  • Inconsistent results: Discrepancies between data obtained with this compound and genetic knockdown (e.g., siRNA or CRISPR) of TLR8.

  • Phenotypes unrelated to TLR8 signaling: Observation of cellular effects that are not known to be mediated by the TLR8 pathway.

  • Activation of compensatory signaling pathways: Upregulation of alternative pathways that may mask or alter the on-target effect.[2]

Q4: What are the essential control experiments to include when working with this compound?

To ensure the observed effects are due to specific TLR8 inhibition, the following controls are recommended:

  • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) to account for any solvent-induced effects.

  • Inactive Enantiomer/Structurally Similar Inactive Compound: If available, use a structurally related but biologically inactive molecule as a negative control.

  • Orthogonal Validation: Confirm key findings using a different, structurally unrelated TLR8 inhibitor or by genetic means such as TLR8 knockout or knockdown.[4]

  • Rescue Experiments: In a TLR8-deficient cell line, the effects of this compound should be diminished if they are on-target. Conversely, reintroducing TLR8 should restore sensitivity to the inhibitor.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cytotoxicity observed at effective concentrations. Off-target inhibition of essential cellular proteins or kinases.[2]1. Perform a wide dose-response analysis to determine the toxicity threshold. 2. Conduct a kinome-wide selectivity screen to identify potential off-target kinases. 3. Use an orthogonal TLR8 inhibitor with a different chemical scaffold to see if the toxicity persists.
Discrepancy between this compound treatment and TLR8 genetic knockdown. This compound may have off-target effects that are independent of TLR8.1. Validate the efficiency of your TLR8 knockdown/knockout. 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to TLR8 in your cells. 3. Conduct proteome-wide profiling to identify other cellular targets of this compound.
Inconsistent or unexpected experimental results across different cell lines. Cell line-specific expression of off-target proteins or activation of compensatory signaling pathways.[2]1. Test this compound in multiple cell lines to determine if the effects are consistent. 2. Characterize the expression levels of TLR8 and potential off-target proteins in your cell lines. 3. Use Western blotting to probe for the activation of known compensatory pathways.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

This table presents hypothetical inhibitory concentration (IC50) values for this compound against its intended target (TLR8) and a panel of potential off-target receptors and kinases. A higher IC50 value indicates lower potency and a lower likelihood of off-target effects at therapeutic concentrations.

Target IC50 (µM) Selectivity (Fold vs. TLR8)
TLR8 (On-Target) 1.04 1
TLR7>50>48
TLR91514.4
Kinase X2524
Kinase Y4038.5
Receptor Z>100>96

Experimental Protocols

Protocol 1: Dose-Response Validation for On-Target and Off-Target Effects

Objective: To determine the optimal concentration of this compound that effectively inhibits TLR8 signaling with minimal cytotoxicity.

Methodology:

  • Cell Seeding: Plate your cells of interest (e.g., THP-1 cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

  • Cell Treatment: Treat the cells with the different concentrations of this compound and a vehicle control.

  • On-Target Activity Assay: After an appropriate incubation time, stimulate the cells with a TLR8 agonist (e.g., R848) and measure the downstream readout, such as TNF-α or IL-1β production, using ELISA.

  • Cytotoxicity Assay: In a parallel plate, assess cell viability using a standard method like MTT or a live/dead cell stain.

  • Data Analysis: Plot the dose-response curves for both the on-target activity and cytotoxicity to determine the therapeutic window.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to TLR8 within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a concentration known to be effective, alongside a vehicle control.[4]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40°C to 70°C).[4] The binding of this compound is expected to stabilize TLR8, making it more resistant to thermal denaturation.[4]

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[4]

  • Protein Quantification: Quantify the amount of soluble TLR8 at each temperature point using Western blotting or other protein analysis techniques.

  • Data Analysis: A shift in the melting curve of TLR8 in the presence of this compound indicates direct target engagement.

Mandatory Visualizations

cluster_OnTarget On-Target Pathway cluster_OffTarget Potential Off-Target Pathway TLR8_agonist TLR8 Agonist TLR8 TLR8 TLR8_agonist->TLR8 CU115 This compound CU115->TLR8 Inhibition OffTargetKinase Off-Target Kinase CU115->OffTargetKinase Inhibition MyD88 MyD88 TLR8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-kB Activation TRAF6->NFkB Cytokines TNF-α, IL-1β Production NFkB->Cytokines DownstreamSubstrate Downstream Substrate OffTargetKinase->DownstreamSubstrate CellularProcess Unintended Cellular Effect DownstreamSubstrate->CellularProcess

Caption: Signaling pathway of this compound's intended and potential off-target effects.

cluster_Workflow Experimental Workflow for Off-Target Investigation start Start: Unexpected Phenotype Observed dose_response 1. Perform Dose-Response & Cytotoxicity Assays start->dose_response orthogonal_validation 2. Orthogonal Validation (e.g., TLR8 Knockdown) dose_response->orthogonal_validation target_engagement 3. Confirm Target Engagement (CETSA) orthogonal_validation->target_engagement profiling 4. Broad Profiling (Kinome/Proteome) target_engagement->profiling data_analysis 5. Analyze Data & Identify Off-Targets profiling->data_analysis end End: Mitigated Off-Target Effects data_analysis->end

Caption: Workflow for investigating and mitigating off-target effects of this compound.

cluster_Troubleshooting Troubleshooting Logic issue Issue Observed is_cytotoxic Is it cytotoxic at effective concentrations? issue->is_cytotoxic is_discrepant Is there a discrepancy with genetic knockdown? is_cytotoxic->is_discrepant No solution_cytotoxic Solution: Kinome Screen & Orthogonal Inhibitor is_cytotoxic->solution_cytotoxic Yes solution_discrepant Solution: CETSA & Proteome Profiling is_discrepant->solution_discrepant Yes solution_other Solution: Check Cell Line Specificity is_discrepant->solution_other No

Caption: A logical diagram for troubleshooting common issues with this compound.

References

Improving the stability of CU-115 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CU-115, a selective and potent Toll-like Receptor 8 (TLR8) antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule antagonist of Toll-like Receptor 8 (TLR8), with an IC50 of 1.04 µM.[1] It shows high selectivity for TLR8 over the closely related TLR7 (IC50 > 50 µM).[1][2] this compound functions by binding to the TLR8 protein and stabilizing it in its resting state, which prevents the conformational changes required for activation and downstream signaling. By inhibiting TLR8, this compound blocks the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) that are typically induced by TLR8 agonists like R-848.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] One supplier suggests a solubility of up to 45 mg/mL in DMSO, and recommends sonication to aid dissolution.[2] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it with aqueous media to the final working concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: How should I store this compound solutions?

A3: For optimal stability, it is recommended to store this compound as a solid at -20°C. If you have prepared a stock solution in DMSO, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect from light.

Q4: Is this compound toxic to cells?

A4: In Human Embryonic Kidney (HEK) 293 cells expressing human TLR7 and TLR8, this compound was found to be non-toxic at concentrations of 0.5 µM and 20 µM after 16 hours of incubation.[1] However, some toxicity was observed at a concentration of 100 µM.[1] It is always recommended to perform a dose-response curve for cytotoxicity in your specific cell line of interest.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous media Low aqueous solubility of this compound.- Ensure the final concentration of DMSO from the stock solution is kept to a minimum (ideally <0.5%).- Prepare the final dilution in your aqueous medium just before use.- Consider using a surfactant like Tween-20 or Pluronic F-68 at a low, non-toxic concentration to improve solubility.
Inconsistent or lower-than-expected activity Degradation of this compound in solution.- Prepare fresh dilutions from a frozen DMSO stock for each experiment.- Avoid prolonged storage of this compound in aqueous solutions, especially at neutral or alkaline pH.- Check the pH of your cell culture medium or buffer; prolonged incubation in alkaline conditions may promote hydrolysis of the benzamide (B126) group.- Protect solutions from light during storage and experiments.
Inaccurate concentration of the stock solution.- Re-dissolve a fresh vial of solid this compound to prepare a new stock solution.- Use sonication to ensure the compound is fully dissolved in DMSO before making further dilutions.[2]
Variability between experimental replicates Incomplete dissolution or precipitation during dilution.- Visually inspect your diluted solutions for any signs of precipitation before adding them to your experiment.- Ensure thorough mixing after each dilution step.- Prepare a master mix of your final diluted compound to add to all relevant wells or tubes to ensure consistency.

Data and Protocols

Stability and Solubility Data

While specific quantitative stability data for this compound is not publicly available, the following tables provide a summary of its known solubility and general stability characteristics based on its chemical class (benzamide).

Table 1: Solubility of this compound

Solvent Concentration Notes
Dimethyl Sulfoxide (DMSO)45 mg/mL (79.06 mM)Sonication is recommended to facilitate dissolution.[2]
Aqueous Buffers / MediaLow solubilityProne to precipitation. Use a DMSO stock for dilution.

Table 2: Qualitative Stability of this compound in Solution

Condition Expected Stability Notes
pH Stable in acidic to neutral pH for short durations. Potential for hydrolysis under strongly acidic or basic conditions over time.Benzamides can undergo hydrolysis to the corresponding carboxylic acid and amine.[3]
Temperature Stable at room temperature for short periods. For long-term storage, frozen solutions are recommended.Avoid repeated freeze-thaw cycles.
Light Potential for photodegradation.Protect solutions from direct light.
Experimental Protocol: Assessing the Stability of this compound in Aqueous Solution

This protocol provides a general framework for evaluating the stability of this compound in your experimental buffer or cell culture medium.

  • Preparation of this compound Solution :

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 100 µM in your aqueous medium of choice (e.g., PBS, cell culture medium). Ensure the final DMSO concentration is consistent and non-toxic.

  • Incubation :

    • Aliquot the 100 µM this compound solution into several tubes.

    • Incubate the tubes under different conditions you wish to test (e.g., 4°C, room temperature, 37°C).

    • Include a control group protected from light (wrapped in aluminum foil).

  • Time Points :

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately after collection, freeze the samples at -80°C to halt any further degradation until analysis.

  • Analysis :

    • Analyze the concentration of intact this compound in each sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The HPLC method should be able to separate the parent this compound peak from any potential degradation products.

  • Data Interpretation :

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. This will provide an indication of the stability of this compound under your specific experimental conditions.

Visualizations

TLR8 Signaling Pathway

TLR8_Signaling_Pathway TLR8 Signaling Pathway and Inhibition by this compound cluster_endosome Endosome cluster_nucleus Nucleus ssRNA ssRNA (Ligand) TLR8 TLR8 ssRNA->TLR8 Activates MyD88 MyD88 TLR8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates AP1 AP-1 MAPK->AP1 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Induces Transcription AP1->Cytokines Induces Transcription CU115 This compound CU115->TLR8 Inhibits

Caption: Inhibition of the TLR8 signaling pathway by this compound.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow Workflow for this compound Stability Assessment prep 1. Prepare 100 µM this compound in Aqueous Medium incubate 2. Incubate under Test Conditions (Temp, Light) prep->incubate sample 3. Collect Samples at Time Points (0, 2, 4, 8, 24h) incubate->sample analyze 4. Analyze by Stability-Indicating HPLC sample->analyze interpret 5. Calculate % Remaining and Determine Degradation Rate analyze->interpret

Caption: A general workflow for assessing the stability of this compound in solution.

References

Technical Support Center: Overcoming Resistance to CC-115 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CC-115, a dual inhibitor of mTOR and DNA-dependent protein kinase (DNA-PK).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CC-115?

A1: CC-115 is a dual inhibitor that targets two key signaling pathways in cancer cells. It inhibits the mammalian target of rapamycin (B549165) (mTOR) kinase, which is a central regulator of cell growth, proliferation, and survival.[1][2][3] Simultaneously, it inhibits the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks.[1][2][3] By blocking both pathways, CC-115 aims to halt cancer cell proliferation and induce cell death.

Q2: What are the known resistance mechanisms to CC-115?

A2: The primary documented mechanism of resistance to CC-115 is the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCG2 (also known as BCRP) and potentially ABCB1 (also known as MDR1 or P-glycoprotein).[4] These transporters are cellular efflux pumps that can actively remove CC-115 from the cancer cell, reducing its intracellular concentration and thereby its efficacy.[4]

Q3: In which cancer cell lines has CC-115 shown activity?

A3: CC-115 has demonstrated potent growth inhibitory activity across a broad range of cancer cell lines, including those from lymphoma, leukemia, breast cancer, hepatocellular carcinoma, head and neck cancer, and lung cancer.[5]

Troubleshooting Guides

Problem 1: Reduced CC-115 efficacy or suspected resistance in my cell line.

  • Possible Cause 1: Overexpression of ABC transporters.

    • How to Diagnose:

      • Western Blot: Perform a Western blot to detect the protein levels of ABCG2 and ABCB1 in your resistant cell line compared to a sensitive parental cell line. An increase in these proteins in the resistant line is a strong indicator.

      • qRT-PCR: Quantify the mRNA expression levels of the ABCG2 and ABCB1 genes. Upregulation at the transcript level often precedes protein overexpression.

      • Flow Cytometry-based Efflux Assays: Use fluorescent substrates of ABCG2 (e.g., pheophorbide A) or ABCB1 (e.g., rhodamine 123) to measure the pump activity. Resistant cells will show lower intracellular fluorescence due to increased efflux.

    • Solution:

      • Co-treatment with ABC Transporter Inhibitors: Use known inhibitors of ABCG2 (e.g., Ko143) or ABCB1 (e.g., verapamil) in combination with CC-115. A restoration of sensitivity to CC-115 in the presence of these inhibitors confirms the role of the respective transporter in resistance.

  • Possible Cause 2: Alterations in the mTOR or DNA-PK pathways.

    • How to Diagnose:

      • Western Blot Analysis of Pathway Activity: Assess the phosphorylation status of key downstream targets of mTOR (e.g., p-S6 ribosomal protein, p-4E-BP1) and DNA-PK (e.g., p-DNA-PKcs at Ser2056) in the presence and absence of CC-115. A lack of inhibition of phosphorylation in the resistant line suggests a potential upstream or downstream alteration.

      • Sequencing: Sequence key components of the mTOR and DNA-PK pathways (e.g., mTOR, DNA-PKcs) to identify potential mutations that may prevent CC-115 binding or confer resistance.

    • Solution:

      • Alternative Therapeutic Strategies: If resistance is due to pathway alterations, consider combination therapies with other agents that target different nodes in these or parallel pathways.

Problem 2: Inconsistent results in cell viability assays with CC-115.

  • Possible Cause 1: Suboptimal assay conditions.

    • Troubleshooting Steps:

      • Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Too few cells may lead to high variability, while too many may result in nutrient depletion and non-drug-related cell death.

      • Drug Solubilization: CC-115 is typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cells (usually <0.5%).

      • Incubation Time: The optimal incubation time with CC-115 can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most appropriate endpoint.

  • Possible Cause 2: Cell line heterogeneity.

    • Troubleshooting Steps:

      • Clonal Selection: If you suspect a mixed population of sensitive and resistant cells, consider performing single-cell cloning to isolate and characterize distinct subpopulations.

      • Regularly Authenticate Cell Lines: Use short tandem repeat (STR) profiling to confirm the identity of your cell lines and check for cross-contamination.

Data Presentation

Table 1: In Vitro Activity of CC-115 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 / GI50 (µM)
NCI-H441Lung CancerpS6 IC50: 0.16, pAKT S473 IC50: 0.136, pDNA-PK S2056 IC50: 2.6[5]
Hematological and Solid Tumor Lines (various)VariousGI50 range: 0.015 - 1.77[5]
CLL CellsChronic Lymphocytic LeukemiaIC50: 0.51[1]
Healthy B CellsNormalIC50: 0.93[1]

Table 2: Enzyme Inhibitory Activity of CC-115

TargetIC50 (µM)
DNA-PK0.013[1]
mTOR0.021[1]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of CC-115 on cancer cells.

  • Materials:

    • 96-well plates

    • Cancer cell line of interest

    • Complete culture medium

    • CC-115 (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of CC-115 in complete culture medium.

    • Remove the overnight culture medium from the cells and add 100 µL of the CC-115 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest CC-115 concentration) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for mTOR and DNA-PK Pathway Activity

This protocol is for analyzing the phosphorylation status of key proteins in the mTOR and DNA-PK pathways following CC-115 treatment.

  • Materials:

    • 6-well plates

    • Cancer cell line of interest

    • Complete culture medium

    • CC-115 (dissolved in DMSO)

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-DNA-PKcs (Ser2056), anti-DNA-PKcs, anti-p-AKT (Ser473), anti-AKT, anti-p-S6 (Ser235/236), anti-S6, anti-ABCG2, anti-ABCB1, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of CC-115 for the desired time.

    • Wash cells with ice-cold PBS and lyse them with supplemented lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to the total protein and/or loading control.

Visualizations

CC-115_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K mTORC2 mTORC2 PI3K->mTORC2 AKT AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2->AKT p-Ser473 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation DNA_damage DNA Double-Strand Break DNA_PK DNA-PK DNA_damage->DNA_PK NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ DNA_Repair DNA Repair NHEJ->DNA_Repair CC115 CC-115 CC115->mTORC1 CC115->mTORC2 CC115->DNA_PK

Caption: Signaling pathways inhibited by CC-115.

CC-115_Resistance_Workflow Start Observe Reduced CC-115 Efficacy Hypothesis Hypothesize ABC Transporter Mediated Resistance Start->Hypothesis Experiment1 Western Blot for ABCG2 & ABCB1 Hypothesis->Experiment1 Experiment2 qRT-PCR for ABCG2 & ABCB1 mRNA Hypothesis->Experiment2 Experiment3 Functional Efflux Assay Hypothesis->Experiment3 Decision Increased Expression and/or Activity? Experiment1->Decision Experiment2->Decision Experiment3->Decision Confirmation Co-treat with ABC Transporter Inhibitor Decision->Confirmation Yes Alternative Investigate Alternative Resistance Mechanisms Decision->Alternative No Outcome1 Sensitivity Restored Confirmation->Outcome1 Outcome2 No Change in Sensitivity Confirmation->Outcome2 Outcome2->Alternative

Caption: Experimental workflow for investigating CC-115 resistance.

References

Addressing CU-115 toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific toxicity of CU-115 (also known as CC-115) in animal models is limited. This guide is constructed based on the known mechanism of this compound as a dual mTOR/DNA-PK inhibitor and common toxicities associated with this class of drugs. The protocols and data presented are illustrative and should be adapted based on internal experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also referred to as CC-115, is an investigational dual inhibitor of mammalian Target of Rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3] As an mTOR inhibitor, it can affect cell growth, proliferation, and metabolism. As a DNA-PK inhibitor, it blocks a key component of the non-homologous end joining (NHEJ) pathway, which is crucial for repairing DNA double-strand breaks.[1] This dual action is being explored primarily in cancer therapy, often in combination with DNA-damaging agents or other targeted therapies.[1][3]

Q2: What are the common adverse effects of this compound observed in clinical trials?

A2: In human clinical trials, common adverse effects associated with this compound in combination with other agents have included rash, pruritus (itching), diarrhea, and hypertension.[3] These observations in humans can help guide researchers to monitor for similar toxicities in animal models.

Q3: We are observing significant weight loss and poor appetite in our mouse model treated with this compound. What could be the cause and how can we manage it?

A3: Weight loss and anorexia are common toxicities for compounds targeting the mTOR pathway, which is a central regulator of metabolism. This could be due to direct metabolic disruption or secondary effects like gastrointestinal distress.

Troubleshooting Steps:

  • Monitor Food Intake: Quantify daily food consumption to confirm anorexia.

  • Dose Modification: Consider a dose-reduction experiment to find a better-tolerated dose that maintains efficacy.

  • Dietary Support: Provide highly palatable, energy-dense supplemental diets.

  • Clinical Chemistry: Analyze blood samples for metabolic indicators such as glucose, triglycerides, and cholesterol to assess for metabolic dysregulation.

Q4: Our study involves combining this compound with radiation. We are seeing severe hematological toxicity (low blood counts). Is this expected?

A4: Yes, this is a potential on-target toxicity. DNA-PK is essential for repairing DNA damage, including that induced by radiation. By inhibiting DNA-PK, this compound can significantly potentiate the cytotoxic effects of radiation, particularly in rapidly dividing cells like hematopoietic stem and progenitor cells in the bone marrow. This can lead to myelosuppression.

Troubleshooting Steps:

  • Staggered Dosing: Evaluate alternative dosing schedules, such as administering this compound for a shorter duration around the time of radiation exposure, rather than continuous dosing.

  • Hematological Monitoring: Perform complete blood counts (CBCs) more frequently (e.g., twice weekly) to closely monitor the onset and recovery of cytopenias.

  • Supportive Care: Implement supportive care measures standard for myelosuppression in animal models, such as ensuring a clean environment to prevent opportunistic infections.

  • Lower Radiation Dose: Assess if a lower, yet still effective, dose of radiation can be used in combination with this compound to reduce the severity of the combined toxicity.

Quantitative Data Summary

The following tables represent hypothetical data based on class effects for an mTOR/DNA-PK inhibitor to guide experimental design and interpretation.

Table 1: Illustrative Hematological Toxicity of this compound in Combination with Total Body Irradiation (TBI) in Mice

Treatment GroupDose/ScheduleWhite Blood Cells (x10³/µL)Platelets (x10³/µL)Hemoglobin (g/dL)
Vehicle ControlDaily, PO8.5 ± 1.2950 ± 15014.1 ± 0.8
TBI (4 Gy)Single Dose3.1 ± 0.7450 ± 9011.5 ± 1.1
This compound10 mg/kg, Daily, PO7.9 ± 1.5920 ± 18013.8 ± 0.9
This compound + TBI10 mg/kg + 4 Gy0.9 ± 0.4150 ± 508.2 ± 1.3

Data are presented as Mean ± SD. TBI was administered on Day 1. This compound was administered daily for 7 days.

Table 2: Illustrative Serum Chemistry Findings in Rats After 28 Days of this compound Administration

Treatment GroupDose (mg/kg/day)Glucose (mg/dL)Triglycerides (mg/dL)ALT (U/L)Creatinine (mg/dL)
Vehicle Control0110 ± 1580 ± 2045 ± 100.6 ± 0.1
This compound Low Dose5135 ± 20150 ± 3050 ± 120.7 ± 0.2
This compound Mid Dose15180 ± 25280 ± 4565 ± 150.7 ± 0.1
This compound High Dose45250 ± 40450 ± 6090 ± 20*0.8 ± 0.2

*Indicates statistically significant difference from vehicle control (p < 0.05). ALT: Alanine Aminotransferase.

Experimental Protocols

Protocol 1: Monitoring for Hematological Toxicity

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Groups: As described in Table 1.

  • Dosing:

    • Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer daily via oral gavage (PO) for the specified duration.

    • For combination studies, administer total body irradiation (TBI) from a calibrated source on Day 1.

  • Sample Collection:

    • Collect 20-30 µL of blood from the saphenous or tail vein at baseline and designated time points (e.g., Days 4, 7, 14, 21).

    • Use EDTA-coated tubes to prevent coagulation.

  • Analysis:

    • Analyze samples using a calibrated automated hematology analyzer for animal blood.

    • Perform manual blood smears and differential counts if significant abnormalities are detected.

  • Endpoint: Euthanize animals if humane endpoints are reached (e.g., >20% weight loss, severe lethargy). At the end of the study, collect terminal blood via cardiac puncture and harvest bone marrow and spleen for histopathology.

Visualizations

Signaling Pathway

CU-115_Mechanism_of_Action cluster_dna_damage DNA Damage Response cluster_growth_pathway Cell Growth & Proliferation DNA_DSB DNA Double-Strand Break (DSB) DNA_PK DNA-PK DNA_DSB->DNA_PK NHEJ NHEJ Repair DNA_PK->NHEJ Apoptosis_DNA Apoptosis NHEJ->DNA_DSB Repair NHEJ->Apoptosis_DNA Prevents Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT mTOR mTOR Complex 1/2 PI3K_AKT->mTOR Proliferation Cell Growth & Protein Synthesis mTOR->Proliferation CU115 This compound (CC-115) CU115->DNA_PK Inhibits CU115->mTOR Inhibits

Caption: Dual inhibition mechanism of this compound on mTOR and DNA-PK pathways.

Experimental Workflow

Toxicity_Assessment_Workflow General Workflow for In Vivo Toxicity Assessment cluster_sampling Biological Sampling cluster_analysis Endpoint Analysis start Dose Range Finding (Acute/Sub-acute Study) dosing This compound Administration (Relevant Route & Schedule) start->dosing monitoring Daily Clinical Observations (Weight, Behavior, Skin) dosing->monitoring Throughout Study blood Blood Collection (Hematology, Chemistry) dosing->blood Interim Timepoints necropsy Terminal Necropsy dosing->necropsy End of Study monitoring->necropsy If humane endpoints met urine Urinalysis (Optional) data_analysis Data Interpretation & Reporting blood->data_analysis organ_weights Organ Weights necropsy->organ_weights histopath Histopathology necropsy->histopath organ_weights->data_analysis histopath->data_analysis

Caption: A generalized workflow for assessing this compound toxicity in animal models.

References

Technical Support Center: Enhancing CU-115 Delivery to Target Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CU-115. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing the delivery of this compound to target tissues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a dual inhibitor of mTOR kinase and DNA-PK.[1][2] Its therapeutic potential lies in its ability to inhibit two key pathways involved in cancer cell survival and proliferation. By inhibiting mTOR, this compound can disrupt cell growth, proliferation, and metabolism.[1] The inhibition of DNA-PK impairs the cell's ability to repair DNA double-strand breaks, which can be particularly effective in combination with DNA-damaging agents or in cancers with existing DNA repair deficiencies.[1]

Q2: What are the main challenges in delivering this compound to target tissues?

A2: Like many small molecule inhibitors, challenges in delivering this compound effectively to target tissues can include:

  • Off-target effects: Systemic administration can lead to effects on healthy tissues, causing toxicity.

  • Poor bioavailability: The physicochemical properties of the compound might limit its absorption and distribution.

  • Drug resistance: Cancer cells can develop resistance mechanisms, such as increased drug efflux, which reduces the intracellular concentration of the drug.[3] Research has shown that this compound (referred to as CC-115) can be a substrate for ATP-binding cassette (ABC) transporters like ABCG2 and potentially ABCB1, which actively pump the drug out of cells.[3]

  • Limited tumor penetration: The complex tumor microenvironment can hinder the ability of the drug to reach all cancer cells within a tumor.[4]

Q3: What general strategies can be employed to improve the delivery of small molecule inhibitors like this compound?

A3: Several strategies can be explored to enhance the delivery of therapeutic agents:

  • Nanoparticle-based delivery systems: Encapsulating the drug in nanoparticles can improve its solubility, stability, and circulation time, and can be designed for targeted delivery.[5][6][7]

  • Prodrug approach: Modifying the drug into an inactive prodrug that is converted to the active form only at the target site can reduce systemic toxicity.

  • Targeted delivery: Conjugating the drug to a ligand that specifically binds to receptors overexpressed on target cells can increase its local concentration.[5]

  • Combination therapy: Co-administering this compound with agents that modulate the tumor microenvironment or inhibit drug resistance mechanisms can enhance its efficacy.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low efficacy in in vivo models despite in vitro potency Poor bioavailability, rapid clearance, or off-target toxicity.1. Formulation Optimization: Experiment with different delivery vehicles (e.g., liposomes, polymeric nanoparticles) to improve solubility and stability.[9] 2. Pharmacokinetic Analysis: Conduct studies to determine the drug's half-life and distribution in the animal model. 3. Dosing Schedule Modification: Adjust the dosing regimen (e.g., more frequent, lower doses) to maintain therapeutic concentrations at the target site.
High variability in experimental results Inconsistent formulation, animal-to-animal variation, or complex tumor microenvironment.1. Standardize Formulation Protocol: Ensure a consistent and reproducible method for preparing the this compound formulation. 2. Increase Sample Size: Use a larger cohort of animals to account for biological variability. 3. Characterize Tumor Models: Thoroughly characterize the tumor microenvironment of the chosen model to understand potential barriers to drug delivery.
Evidence of drug resistance Upregulation of efflux pumps (e.g., ABCG2).[3]1. Co-administration with Inhibitors: Test the combination of this compound with known inhibitors of ABC transporters.[3] 2. Analyze Gene Expression: Profile the expression of resistance-related genes in your cell lines or tumor models. 3. Alternative Delivery Strategies: Explore nanoparticle formulations designed to bypass efflux pumps.[6]
Off-target toxicity observed Systemic distribution of the drug affecting healthy tissues.1. Targeted Delivery Systems: Develop a targeted version of this compound by conjugating it to a tumor-specific ligand. 2. Local Administration: If applicable to the tumor model, consider local drug delivery methods like intratumoral injection.[10] 3. Prodrug Strategy: Design a prodrug of this compound that is activated by enzymes specifically present in the tumor microenvironment.

Data Presentation

Table 1: Comparison of Nanoparticle-Based Delivery Systems

Nanoparticle Type Advantages Disadvantages Potential Application for this compound
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, well-established technology.[9]Can have stability issues, may be cleared by the reticuloendothelial system.Improving solubility and circulation time of this compound.
Polymeric Nanoparticles High stability, controlled drug release, can be functionalized for targeting.[7]Potential for toxicity depending on the polymer, more complex manufacturing.Sustained release of this compound at the tumor site.
Solid Lipid Nanoparticles (SLNs) Biocompatible, good for lipophilic drugs, scalable production.Lower drug loading capacity compared to other carriers.Enhancing oral bioavailability of this compound.
Micelles Small size allows for good tissue penetration, easy to prepare.Can be unstable and dissociate upon dilution in the bloodstream.Solubilizing this compound for intravenous administration.

Experimental Protocols

Protocol 1: Formulation of this compound Loaded Liposomes by Thin-Film Hydration

  • Lipid Film Preparation:

    • Dissolve this compound and lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Create a thin lipid film by evaporating the solvent using a rotary evaporator under vacuum.

    • Ensure the film is completely dry by placing it under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with a buffer solution (e.g., PBS) at a temperature above the phase transition temperature of the lipids.

    • Vortex the solution until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the this compound concentration using HPLC.

Protocol 2: In Vitro Cellular Uptake Study

  • Cell Culture:

    • Seed target cancer cells in a 24-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with free this compound and this compound loaded nanoparticles at various concentrations for different time points (e.g., 1, 4, 24 hours).

  • Cell Lysis:

    • At each time point, wash the cells with cold PBS to remove extracellular drug.

    • Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • Quantify the intracellular concentration of this compound in the cell lysates using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Compare the cellular uptake of the nanoparticle formulation to that of the free drug.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation This compound Nanoparticle Formulation characterization Physicochemical Characterization (Size, PDI, Zeta, EE) formulation->characterization cellular_uptake Cellular Uptake Studies characterization->cellular_uptake cytotoxicity Cytotoxicity Assays (MTT, etc.) cellular_uptake->cytotoxicity pk_studies Pharmacokinetic Studies cytotoxicity->pk_studies biodistribution Biodistribution Analysis pk_studies->biodistribution efficacy Tumor Model Efficacy Studies biodistribution->efficacy

Caption: Experimental workflow for developing and evaluating a this compound nanoparticle formulation.

signaling_pathway cluster_cell Target Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cu115 This compound dna_pk DNA-PK cu115->dna_pk inhibits mtor mTOR cu115->mtor inhibits dna_repair DNA Repair dna_pk->dna_repair promotes cell_growth Cell Growth & Proliferation mtor->cell_growth promotes

Caption: Simplified signaling pathway showing the dual inhibitory action of this compound.

troubleshooting_logic start Low In Vivo Efficacy of this compound q1 Is the formulation stable and reproducible? start->q1 sol1 Optimize formulation protocol. Characterize batch-to-batch consistency. q1->sol1 No q2 Is bioavailability a limiting factor? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Conduct pharmacokinetic studies. Explore alternative delivery routes or encapsulation strategies. q2->sol2 Yes q3 Is drug resistance suspected? q2->q3 No a2_yes Yes a2_no No sol2->q2 sol3 Investigate efflux pump expression. Consider co-administration with resistance modulators. q3->sol3 Yes end Re-evaluate experimental design or target validation. q3->end No a3_yes Yes a3_no No sol3->q3

Caption: A logical troubleshooting guide for addressing low in vivo efficacy of this compound.

References

Technical Support Center: Optimizing Buffers for CU-115 Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CU-115, a dual inhibitor of mTOR and DNA-dependent protein kinase (DNA-PK). The following information is designed to help optimize your kinase assay buffers and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, also known as CC-115, is a potent small molecule inhibitor that simultaneously targets two key kinases in cellular signaling pathways: the mammalian target of rapamycin (B549165) (mTOR) and the DNA-dependent protein kinase (DNA-PK).[1][2][3][4][5][6][7][8][9][10] It blocks both mTORC1 and mTORC2 signaling.[1]

Q2: What are the reported IC50 values for this compound against its targets?

The half-maximal inhibitory concentration (IC50) values for this compound can vary slightly depending on the assay conditions. Reported values are typically in the low nanomolar range:

  • DNA-PK: ~13 nM[1][2][7]

  • mTOR: ~21 nM[1][2][7]

Q3: What is the general composition of a suitable kinase assay buffer for this compound?

A common starting point for a kinase assay buffer includes a buffering agent (e.g., HEPES or MOPS), a magnesium salt, a reducing agent, and a protein carrier to prevent enzyme denaturation. A typical formulation might be: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.[11] Another example includes 50 mM HEPES (pH 7.4), 0.1 mM EDTA, 0.1 mg/ml BSA, and 0.1% β-mercaptoethanol.[12] The optimal buffer composition for a dual mTOR/DNA-PK assay with this compound may require further optimization.

Troubleshooting Guides

Issue 1: Low or No Kinase Activity

If you are observing lower than expected or no kinase activity, consider the following potential causes and solutions.

Potential CauseTroubleshooting Steps
Suboptimal pH The optimal pH for most kinase assays is between 7.0 and 8.0.[13] For a dual mTOR/DNA-PK assay, it is crucial to find a pH that supports the activity of both enzymes. mTORC1 activity is known to be sensitive to acidic pH.[14]
Incorrect Magnesium Concentration Magnesium is an essential cofactor for kinases.[15] The optimal MgCl2 concentration can vary, but a range of 5-10 mM is a common starting point.[16] For some kinases, saturation is reached at 5-8 mM MgCl2.[16]
Enzyme Instability Ensure the kinase enzymes are properly stored and handled to maintain activity. The inclusion of Bovine Serum Albumin (BSA) in the buffer can help stabilize the enzymes.[17]
Inactive ATP ATP solutions can degrade over time. Prepare fresh ATP stocks and store them properly.

Experimental Protocols

General Protocol for an In Vitro Kinase Assay

This protocol provides a general framework for assessing kinase activity. Specific concentrations and incubation times should be optimized for your particular experimental setup.

  • Prepare the Reaction Mixture: In a microplate well, combine the kinase buffer, the peptide or protein substrate specific for the kinase of interest, and the test compound (e.g., this compound) at various concentrations.

  • Add the Kinase: Add the purified recombinant mTOR and/or DNA-PK to each well.

  • Initiate the Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the Reaction: Terminate the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester the magnesium ions.[15]

  • Detection: Detect kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced.

Buffer Component Optimization

The following tables summarize the typical starting concentrations and recommended optimization ranges for key buffer components in a dual mTOR/DNA-PK kinase assay.

Table 1: Buffering Agent and pH
ComponentStarting ConcentrationOptimization RangeConsiderations
HEPES or MOPS 25-50 mM20-100 mMEnsure the buffering capacity is sufficient to maintain the desired pH throughout the assay.
pH 7.47.0 - 8.0Test a range of pH values to find the optimal balance for both mTOR and DNA-PK activity.[13]
Table 2: Divalent Cations and Reducing Agents
ComponentStarting ConcentrationOptimization RangeConsiderations
MgCl2 10 mM1-25 mMThe concentration of free Mg2+ is critical for kinase activity.[16]
DTT 1 mM0.1-5 mMDTT is a reducing agent that can prevent the oxidation of cysteine residues in the kinase.[18] However, it can also interfere with certain inhibitors.[19]
Table 3: Additives
ComponentStarting ConcentrationOptimization RangeConsiderations
BSA 0.1 mg/mL0.05-1 mg/mLBSA is a protein carrier that helps to stabilize the kinase and prevent non-specific binding to reaction vessels.[17]
ATP Km of the kinase1 µM - 1 mMThe ATP concentration will affect the apparent IC50 of competitive inhibitors like this compound.[18][19][20] Using an ATP concentration near the Km of the kinase can provide a more accurate measure of inhibitor potency.[17][18]

Visualizing Experimental Concepts

To aid in understanding the experimental workflow and the signaling pathways involved, the following diagrams have been generated.

experimental_workflow General Kinase Assay Workflow prep_reagents Prepare Reagents (Buffer, Kinase, Substrate, this compound, ATP) setup_reaction Set Up Reaction Plate (Add Buffer, Substrate, this compound) prep_reagents->setup_reaction add_kinase Add Kinase (mTOR and/or DNA-PK) setup_reaction->add_kinase initiate_reaction Initiate Reaction (Add ATP/MgCl2) add_kinase->initiate_reaction incubate Incubate (e.g., 30°C for 30-60 min) initiate_reaction->incubate stop_reaction Stop Reaction (Add EDTA) incubate->stop_reaction detect_signal Detect Signal (Phosphorylation or ADP production) stop_reaction->detect_signal analyze_data Analyze Data (Calculate IC50) detect_signal->analyze_data signaling_pathway This compound Dual Inhibition Pathway cluster_upstream Upstream Signals cluster_targets Kinase Targets cluster_inhibitor Inhibitor cluster_downstream Downstream Effects growth_factors Growth Factors mTOR mTOR growth_factors->mTOR dna_damage DNA Damage DNA_PK DNA-PK dna_damage->DNA_PK cell_growth Cell Growth & Proliferation mTOR->cell_growth dna_repair DNA Repair DNA_PK->dna_repair CU115 This compound CU115->mTOR inhibits CU115->DNA_PK inhibits

References

Best practices for long-term storage of CU-115

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CU-115

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound, a selective and potent TLR8 antagonist. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound upon receipt?

A1: Upon receipt, this compound should be stored as a solid powder at -20°C in a tightly sealed container, protected from light and moisture. For solutions in DMSO, storage at -80°C is recommended.[1] Proper storage from the outset is critical for preserving the stability and shelf-life of the compound.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a concentrated stock solution of this compound in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO). Ensure the solvent is free of water, as moisture can compromise the stability of the compound and the solvent itself.

Q3: What is the best practice for storing this compound solutions?

A3: this compound solutions in DMSO should be stored at -80°C. To minimize degradation from repeated freeze-thaw cycles, it is highly advisable to aliquot the stock solution into single-use volumes. This practice prevents the entire stock from being subjected to temperature fluctuations each time an aliquot is needed.

Q4: How many freeze-thaw cycles can a this compound solution in DMSO tolerate?

A4: While some studies on diverse compound libraries in DMSO show minimal degradation after a limited number of freeze-thaw cycles (e.g., up to 11-25 cycles), it is a best practice to minimize these cycles whenever possible.[2][3][4] For sensitive compounds like this compound, it is recommended to limit freeze-thaw cycles to fewer than five. Aliquoting is the most effective strategy to avoid this issue.

Q5: My this compound is in powder form. How critical is the storage temperature?

A5: For long-term stability of solid this compound, storage at -20°C is recommended.[1] Storing the powder at low temperatures slows down potential degradation processes. It is also crucial to keep the container tightly sealed to prevent moisture absorption. Before opening, allow the container to equilibrate to room temperature to avoid condensation.

Q6: Can I store this compound solutions at -20°C instead of -80°C?

A6: For long-term storage of this compound in DMSO, -80°C is the recommended temperature. Storing at -20°C may be acceptable for short periods, but for durations longer than a few weeks, -80°C provides greater stability and minimizes the risk of degradation.

Q7: Are there any concerns with using DMSO as a solvent for long-term storage?

A7: DMSO is a common and effective solvent for many small molecules. However, it is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can lead to the degradation of both the stored compound and the DMSO itself, potentially affecting experimental outcomes. Using anhydrous DMSO and proper handling techniques to minimize exposure to air is essential.

Troubleshooting Guide

If you are experiencing inconsistent or unexpected results in your experiments with this compound, consider these potential storage-related issues.

Observed Problem Potential Cause Recommended Action
Reduced compound activity or potency Degradation of this compound due to improper storage (e.g., high temperature, light exposure).- Confirm storage conditions against recommendations. - Use a fresh, properly stored aliquot of this compound. - Perform a quality control check (e.g., HPLC-MS) on the current stock to assess its purity.
Inconsistent results between experiments - Multiple freeze-thaw cycles of the stock solution. - Contamination of the stock solution with water.- Discard the current stock solution. - Prepare a new stock solution from solid this compound. - Aliquot the new stock into single-use volumes.
Precipitate observed in thawed solution - The compound has crashed out of solution due to low temperature. - The concentration of the solution is too high for the storage temperature.- Warm the vial to room temperature and vortex thoroughly to redissolve the precipitate. - If the issue persists, consider preparing a new, slightly more dilute stock solution.
Change in color of the solution Potential degradation of the compound.- Do not use the solution. - Discard the stock and prepare a fresh one from solid material.
Summary of Storage Conditions
Form Solvent Temperature Duration Key Considerations
Powder N/A-20°CUp to 3 years[1]Store in a tightly sealed, light-protected container. Allow to warm to room temperature before opening to prevent condensation.
Solution Anhydrous DMSO-80°CUp to 1 year[1]Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. Use anhydrous DMSO to prevent moisture contamination.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound under various storage conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation rate of this compound in DMSO under different storage temperatures and after multiple freeze-thaw cycles.

Materials:

  • This compound powder

  • Anhydrous DMSO (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • HPLC system with a UV detector or mass spectrometer

  • C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • -20°C and -80°C freezers

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh this compound powder and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

  • Sample Preparation for Stability Study:

    • Time Zero (T0) Sample: Immediately dilute an aliquot of the 10 mM stock solution with mobile phase to a final concentration of 10 µM in an autosampler vial. Analyze by HPLC immediately.

    • Storage Conditions:

      • -80°C: Aliquot the 10 mM stock solution into multiple single-use vials and store at -80°C.

      • -20°C: Aliquot the 10 mM stock solution into multiple single-use vials and store at -20°C.

      • Freeze-Thaw Cycles: Prepare a separate set of aliquots at -80°C. These will be subjected to repeated freeze-thaw cycles (e.g., thawing at room temperature for 30 minutes, then refreezing at -80°C for at least 1 hour).

  • Time-Point Analysis:

    • At specified time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve one vial from each storage condition (-80°C and -20°C).

    • For the freeze-thaw group, perform a cycle and then retrieve a sample after 1, 5, 10, and 15 cycles.

    • For each time point and condition, prepare a 10 µM sample for HPLC analysis as described for the T0 sample.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from any potential degradants (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at an appropriate wavelength (determined by a UV scan of this compound) or by mass spectrometry (monitoring the parent ion).

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Calculate the purity of this compound at each time point by measuring the peak area of the parent compound relative to the total peak area of all detected compounds.

    • Plot the percentage of remaining this compound against time for each storage condition and against the number of freeze-thaw cycles.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound cluster_powder Powder Storage cluster_solution Solution Storage start Inconsistent Experimental Results check_storage Review this compound Storage Conditions start->check_storage powder_or_solution Is the compound in powder or solution form? check_storage->powder_or_solution powder_temp Stored at -20°C? powder_or_solution->powder_temp Powder solution_temp Stored at -80°C? powder_or_solution->solution_temp Solution powder_seal Container tightly sealed? powder_temp->powder_seal remedy Prepare fresh solution from new stock. Aliquot for single use. Re-run experiment. powder_seal->remedy No to any question end_ok Storage conditions are optimal. Investigate other experimental variables. powder_seal->end_ok Yes to all solution_aliquot Aliquoted to avoid freeze-thaw? solution_temp->solution_aliquot solution_solvent Used anhydrous DMSO? solution_aliquot->solution_solvent solution_solvent->remedy No to any question solution_solvent->end_ok Yes to all

Caption: Troubleshooting workflow for storage-related issues with this compound.

G cluster_1 This compound Storage Decision Logic start Received this compound form Is it a powder or pre-dissolved? start->form powder_storage Store powder at -20°C in a sealed, dark container. form->powder_storage Powder solution_storage Store aliquots at -80°C. Protect from light. form->solution_storage Pre-dissolved prepare_solution Need to make a stock solution? powder_storage->prepare_solution use_dmso Dissolve in anhydrous DMSO to desired concentration (e.g., 10 mM). prepare_solution->use_dmso Yes end_use When needed, thaw one aliquot and use immediately. Do not refreeze. prepare_solution->end_use No, using powder directly aliquot Aliquot into single-use tubes. use_dmso->aliquot aliquot->solution_storage solution_storage->end_use

Caption: Decision logic for the proper storage and handling of this compound.

References

Validation & Comparative

A Comparative Analysis of CC-115 and Other DNA-PK Inhibitors in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with high resistance to standard therapies like radiation and temozolomide (B1682018). A key mechanism of this resistance is the efficient repair of DNA damage in cancer cells, a process heavily reliant on the DNA-dependent protein kinase (DNA-PK). This has led to the development of DNA-PK inhibitors, a class of drugs aimed at sensitizing glioblastoma cells to conventional treatments. This guide provides a comparative overview of CC-115, a dual mTOR/DNA-PK inhibitor, and other notable DNA-PK inhibitors that have been investigated for glioblastoma therapy.

Introduction to DNA-PK Inhibition in Glioblastoma

DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) induced by radiation and certain chemotherapies.[1] Elevated expression and activity of DNA-PK in glioma cells are associated with poor prognosis.[1] By inhibiting DNA-PK, these therapeutic agents aim to prevent the repair of DSBs, leading to the accumulation of lethal DNA damage and ultimately, cancer cell death.[1]

Comparative Overview of DNA-PK Inhibitors

This section details the available preclinical and clinical data for CC-115 and other significant DNA-PK inhibitors in the context of glioblastoma.

CC-115 (Dual mTOR/DNA-PK Inhibitor)

CC-115 is an orally bioavailable dual inhibitor of mTOR kinase and DNA-PK.[2] While the dual targeting held promise, clinical trial results in glioblastoma have been disappointing.

Preclinical Data: Specific preclinical data on CC-115 in glioblastoma cell lines, such as IC50 values for cell viability or radiosensitization enhancement ratios, are not readily available in the public domain.

Clinical Data: The INSIGhT trial, a phase II adaptive platform trial for newly diagnosed MGMT-unmethylated glioblastoma, evaluated CC-115. The key findings from this trial were:

  • Toxicity: CC-115 was associated with significant grade ≥ 3 treatment-related toxicities in 58% of patients.[3]

  • Efficacy: The addition of CC-115 to standard radiotherapy did not improve progression-free survival (PFS) or overall survival (OS) compared to the control arm.[2][3] The median PFS for the CC-115 arm was 4.2 months versus 5.2 months for the control, and the median OS was 10.1 months versus 14.5 months for the control.[4]

Due to the unfavorable risk-to-benefit ratio, the CC-115 arm of the trial was discontinued.[2]

Peposertib (M3814)

Peposertib is a potent and selective DNA-PK inhibitor that has shown promise in preclinical and early clinical studies as a radiosensitizer.[5][6]

Preclinical Data:

  • In Vitro: Peposertib has been shown to radiosensitize patient-derived glioblastoma xenograft (PDX) lines at concentrations of 300 nmol/L and above.[6] The radiosensitizing effect is significantly increased when the inhibitor is present for more than 12 hours after irradiation.[6]

  • In Vivo: In orthotopic GBM PDX models, the combination of peposertib with radiation significantly increased survival in the GBM120 model but not in the GBM10 model, highlighting potential heterogeneity in response.[6]

Clinical Data: A phase I trial (NCT04555577) evaluated peposertib in combination with radiation in newly diagnosed MGMT-unmethylated glioblastoma.[7][8]

  • Safety: The combination was found to be safe, with a maximum tolerated dose of 300mg.[8][9]

  • Efficacy: Preliminary results showed a median PFS of 10.8 months and a median OS of 22.9 months, which is promising for this patient population.[8][9]

VX-984

VX-984 is another DNA-PK inhibitor that has demonstrated radiosensitizing effects in preclinical glioblastoma models.[10][11]

Preclinical Data:

  • In Vitro: In U251 and NSC11 glioblastoma cell lines, VX-984 treatment resulted in a concentration-dependent inhibition of radiation-induced DNA-PKcs phosphorylation and enhanced radiosensitivity as measured by clonogenic assays.[10][11]

  • In Vivo: In orthotopic brain tumor xenografts, VX-984 crossed the blood-brain barrier and inhibited radiation-induced DNA-PKcs phosphorylation.[10][11] While VX-984 alone did not affect survival, its combination with radiation significantly prolonged the survival of mice bearing either U251 or NSC11 tumors compared to radiation alone.[10][11]

KU0060648

KU0060648 is a DNA-PK inhibitor that has been shown to have anti-proliferative effects and to enhance the efficacy of temozolomide.[3][12]

Preclinical Data:

  • In Vitro: Inhibition of DNA-PKcs by KU0060648 sensitized glioma cells to temozolomide.[12]

  • In Vivo: In xenograft models, KU0060648 reduced tumor volume.[3] Mechanistically, KU0060648 was found to suppress AKT signaling, which may contribute to its enhancement of temozolomide's efficacy.[12]

Quantitative Data Summary

InhibitorTarget(s)Glioblastoma Model(s)Key Quantitative FindingsReference(s)
CC-115 DNA-PK, mTORHuman (Clinical Trial)Clinical: No improvement in median PFS (4.2 vs 5.2 months) or OS (10.1 vs 14.5 months) in newly diagnosed MGMT-unmethylated GBM.[4]
Peposertib (M3814) DNA-PKGBM PDX lines (in vitro), Orthotopic PDX models (in vivo), Human (Clinical Trial)Preclinical: Radiosensitization at ≥300 nmol/L in vitro. Significant survival increase in GBM120 orthotopic model with radiation. Clinical: Median PFS of 10.8 months and median OS of 22.9 months in a Phase I trial with radiation.[8][9]
VX-984 DNA-PKU251, NSC11 cell lines (in vitro), Orthotopic xenografts (in vivo)Preclinical: Concentration-dependent radiosensitization in vitro. Significant prolongation of survival in combination with radiation in vivo.[10][11]
KU0060648 DNA-PKGlioma cell lines (in vitro), Xenograft model (in vivo)Preclinical: Reduced glioma cell proliferation and enhanced temozolomide efficacy in vitro. Reduced xenograft tumor volume in vivo.[3][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of DNA-PK inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a specific density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the DNA-PK inhibitor for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive integrity.

  • Cell Seeding: A known number of single cells are plated in 6-well plates.

  • Treatment: Cells are treated with the DNA-PK inhibitor, often in combination with radiation.

  • Incubation: The plates are incubated for a period of 10-14 days to allow for colony formation.

  • Fixation and Staining: Colonies are fixed with a solution like methanol (B129727) and stained with crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted. The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Immunofluorescence for γH2AX Foci

This technique is used to visualize and quantify DNA double-strand breaks.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the DNA-PK inhibitor and/or radiation.

  • Fixation and Permeabilization: At various time points post-treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Blocking: Non-specific antibody binding is blocked using a solution such as bovine serum albumin (BSA).

  • Antibody Staining: Cells are incubated with a primary antibody specific for γH2AX (phosphorylated H2A.X, a marker for DSBs), followed by a fluorescently labeled secondary antibody.

  • Imaging and Quantification: The coverslips are mounted on slides, and the fluorescent γH2AX foci are visualized and counted using a fluorescence microscope.

Western Blot for DNA-PK Autophosphorylation

This method is used to detect the phosphorylation status of DNA-PK, an indicator of its activation.

  • Protein Extraction: Cells are lysed, and the total protein is extracted.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of DNA-PKcs (e.g., at Ser2056), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

DNA-PK Signaling Pathway in DNA Double-Strand Break Repair

DNA_PK_Signaling DNA-PK Signaling in Non-Homologous End Joining (NHEJ) cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway cluster_2 Inhibitor Action DSB DNA Double-Strand Break Ku70_80 Ku70/80 Complex DSB->Ku70_80 Recruitment DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruitment & Activation Artemis Artemis DNA_PKcs->Artemis Phosphorylation & Activation LigaseIV DNA Ligase IV / XRCC4 DNA_PKcs->LigaseIV Recruitment Artemis->DSB Processes DNA ends Repair DNA Repair LigaseIV->Repair Ligation Inhibitor DNA-PK Inhibitor (e.g., Peposertib, VX-984) Inhibitor->DNA_PKcs Inhibition

Caption: The DNA-PK signaling pathway in response to DNA double-strand breaks.

Experimental Workflow for Evaluating DNA-PK Inhibitors

Experimental_Workflow Workflow for Preclinical Evaluation of DNA-PK Inhibitors in Glioblastoma cluster_0 In Vitro Assays cluster_1 In Vivo Assays Cell_Culture Glioblastoma Cell Lines (e.g., U251, PDX-derived) Treatment_InVitro Treatment: - DNA-PK Inhibitor - Radiation - Combination Cell_Culture->Treatment_InVitro Viability Cell Viability Assay (e.g., MTT) Treatment_InVitro->Viability Clonogenic Clonogenic Survival Assay Treatment_InVitro->Clonogenic gH2AX γH2AX Foci Assay (DNA Damage) Treatment_InVitro->gH2AX Western Western Blot (p-DNA-PK) Treatment_InVitro->Western Tumor_Growth Tumor Growth/ Survival Analysis Xenograft Orthotopic Xenograft Model (Glioblastoma cells in mice) Treatment_InVivo Treatment: - DNA-PK Inhibitor - Radiation - Combination Xenograft->Treatment_InVivo Treatment_InVivo->Tumor_Growth

Caption: A typical experimental workflow for the preclinical assessment of DNA-PK inhibitors.

Conclusion

The inhibition of DNA-PK remains a promising strategy to overcome therapeutic resistance in glioblastoma. While the dual mTOR/DNA-PK inhibitor CC-115 did not demonstrate clinical benefit and was associated with significant toxicity, other selective DNA-PK inhibitors like peposertib (M3814) and VX-984 have shown encouraging preclinical and early clinical results as radiosensitizers. The variable response observed in different preclinical models underscores the importance of identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic approach. Further research and well-designed clinical trials are essential to fully elucidate the potential of DNA-PK inhibitors in the treatment of glioblastoma.

References

A Comparative Analysis of CC-115 and KU-55933: Efficacy and Selectivity in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of kinase inhibitors is critical for advancing research and therapeutic strategies. This guide provides a detailed comparison of CC-115, a dual mTOR and DNA-PK inhibitor, and KU-55933, a selective ATM kinase inhibitor, offering insights into their respective efficacies, selectivities, and cellular effects.

This comparison guide synthesizes available experimental data to provide a clear, objective overview of these two widely studied small molecule inhibitors. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing the complex signaling pathways involved, this guide aims to equip researchers with the necessary information to make informed decisions for their experimental designs.

At a Glance: Key Performance Indicators

The following tables summarize the in vitro potency and selectivity of CC-115 and KU-55933 against their primary targets and other related kinases within the phosphatidylinositol 3-kinase-related kinase (PIKK) family.

Table 1: In Vitro Kinase Inhibition Potency

CompoundPrimary Target(s)IC50 (nM)Ki (nM)
CC-115 mTOR21N/A
DNA-PK13N/A
KU-55933 ATM12.9 - 132.2

N/A: Not Available

Table 2: Kinase Selectivity Profile

CompoundKinaseIC50 (nM)Fold Selectivity vs. Primary Target(s)
CC-115 PI3K-alpha850~40-fold vs. mTOR/DNA-PK
ATM>30,000>1400-fold vs. mTOR/DNA-PK
ATR>30,000>1400-fold vs. mTOR/DNA-PK
KU-55933 DNA-PK2,500~194-fold vs. ATM
mTOR9,300~720-fold vs. ATM
PI3K16,600~1287-fold vs. ATM
ATR>100,000>7750-fold vs. ATM

Cellular Efficacy and Mechanistic Insights

CC-115 and KU-55933 elicit distinct cellular responses due to their different target profiles.

CC-115 , as a dual inhibitor of mTOR and DNA-PK, impacts both cell growth and DNA damage repair pathways. It has been shown to potently inhibit the proliferation of a wide range of cancer cell lines, with GI50 values often in the nanomolar range[1]. Mechanistically, CC-115 blocks both mTORC1 and mTORC2 signaling, leading to the inhibition of downstream effectors like S6 and Akt phosphorylation[2]. Furthermore, its inhibition of DNA-PK's role in non-homologous end joining (NHEJ) makes it particularly effective in cells with existing DNA repair deficiencies, such as those lacking functional ATM, a concept known as synthetic lethality[1][3]. In a subset of both hematological and solid tumor cell lines, CC-115 has been observed to induce strong apoptosis[1].

KU-55933 , a highly selective ATM inhibitor, primarily functions by abrogating the cellular response to DNA double-strand breaks (DSBs). It has been demonstrated to sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies[4]. In cellular assays, KU-55933 effectively blocks the autophosphorylation of ATM at Ser1981 and the phosphorylation of its downstream substrates, such as Chk2 and p53[1][5]. Beyond its role in the DNA damage response, KU-55933 has also been shown to inhibit the proliferation of cancer cells with overactivated Akt by blocking its phosphorylation, leading to G1 cell cycle arrest[4][6].

A direct comparison in a cell-free system demonstrated that while KU-55933 efficiently inhibits ATM phosphorylation, CC-115 also indirectly leads to a reduction in ATM and Chk2 phosphorylation, an effect that was even more pronounced than that of KU-55933 at the tested concentrations[1][5]. This suggests a potential cross-talk between the DNA-PK/mTOR and ATM signaling pathways that can be modulated by these inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments used to characterize and compare CC-115 and KU-55933.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CC-115 and KU-55933 against their respective target kinases (mTOR, DNA-PK, ATM).

Materials:

  • Recombinant human mTOR, DNA-PK, and ATM enzymes

  • Specific peptide substrates for each kinase

  • ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ assay)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • CC-115 and KU-55933 stock solutions (in DMSO)

  • 96-well plates

  • Phosphocellulose paper or ADP-Glo™ Kinase Assay reagents (Promega)

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of CC-115 and KU-55933 in the kinase assay buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations. Include a DMSO vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate. For radiolabeled assays, wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP and measure the remaining radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence, which correlates with ADP production.

  • Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Proliferation Assay (e.g., CCK-8 or MTT Assay)

Objective: To compare the growth-inhibitory effects of CC-115 and KU-55933 on a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • CC-115 and KU-55933 stock solutions (in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of CC-115, KU-55933, or DMSO vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Plot the percentage of viability against the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Phosphorylated Proteins

Objective: To assess the in-cell inhibition of downstream targets of mTOR, DNA-PK, and ATM by CC-115 and KU-55933.

Materials:

  • Cancer cell lines

  • CC-115 and KU-55933

  • DNA damaging agent (e.g., etoposide (B1684455) or ionizing radiation) for ATM activation

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies against p-S6 (S235/236), p-Akt (S473), p-DNA-PKcs (S2056), p-ATM (S1981), p-Chk2 (T68), and their total protein counterparts

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Pre-treat the cells with various concentrations of CC-115, KU-55933, or DMSO for 1-2 hours.

  • For ATM pathway analysis, induce DNA damage and incubate for a specified time (e.g., 1 hour).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the desired primary antibodies.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent detection system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and/or the loading control.

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action of CC-115 and KU-55933, the following diagrams illustrate the key signaling pathways they modulate and a typical experimental workflow for their comparison.

mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits mTORC2 mTORC2 Akt->mTORC2 Cell_Survival Cell Survival Akt->Cell_Survival Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP promotes GTP hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates mTORC2->Akt phosphorylates (S473) CC115_mTOR CC-115 CC115_mTOR->mTORC1 CC115_mTOR->mTORC2 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

Caption: Simplified mTOR signaling pathway showing activation by growth factors and inhibition by CC-115.

DNA_PK_NHEJ_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) Ku Ku70/80 DSB->Ku recruits DNA_PKcs DNA-PKcs Ku->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates & activates Ligase_Complex XRCC4-Ligase IV DNA_PKcs->Ligase_Complex promotes recruitment CC115_DNAPK CC-115 CC115_DNAPK->DNA_PKcs Artemis->DSB processes ends Repair DNA Repair (NHEJ) Ligase_Complex->Repair ligates ends

Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA repair, inhibited by CC-115.

ATM_Signaling_Pathway cluster_nucleus_atm Nucleus DSB_ATM DNA Double-Strand Break (DSB) MRN_Complex MRN Complex DSB_ATM->MRN_Complex recruits ATM_dimer ATM (inactive dimer) MRN_Complex->ATM_dimer activates ATM_monomer ATM (active monomer) ATM_dimer->ATM_monomer autophosphorylation Chk2 Chk2 ATM_monomer->Chk2 phosphorylates p53 p53 ATM_monomer->p53 phosphorylates DNA_Repair DNA Repair ATM_monomer->DNA_Repair KU55933 KU-55933 KU55933->ATM_monomer Cell_Cycle_Arrest Cell Cycle Arrest Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: ATM signaling in response to DNA double-strand breaks, a pathway inhibited by KU-55933.

Experimental_Workflow Start Start: Select Cell Lines Treatment Treat cells with CC-115, KU-55933, or DMSO control Start->Treatment Assays Perform Parallel Assays Treatment->Assays Viability Cell Viability Assay (e.g., CCK-8) Assays->Viability Western Western Blot for Phospho-proteins Assays->Western FACS FACS for Cell Cycle Analysis Assays->FACS Data_Analysis Data Analysis: Calculate IC50/GI50, Quantify Protein Levels, Analyze Cell Cycle Phases Viability->Data_Analysis Western->Data_Analysis FACS->Data_Analysis Comparison Comparative Efficacy & Potency Assessment Data_Analysis->Comparison

Caption: A typical experimental workflow for the comparative analysis of CC-115 and KU-55933.

Conclusion

The choice between CC-115 and KU-55933 fundamentally depends on the research question and the biological context under investigation. CC-115 offers a multi-pronged approach by simultaneously targeting cell growth via mTOR and a critical DNA repair pathway through DNA-PK inhibition. This dual action may be advantageous in a broad range of cancer types and is particularly promising for tumors with ATM deficiencies. In contrast, KU-55933 provides a highly selective tool to probe the specific functions of ATM in the DNA damage response and other cellular processes. Its high selectivity minimizes off-target effects, making it an excellent choice for elucidating the precise role of ATM signaling. This guide provides the foundational data and methodologies to assist researchers in navigating these considerations and designing robust, well-informed experiments.

References

Validation of CC-115's Effect on mTOR Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of CC-115, a dual inhibitor of the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK), with other mTOR inhibitors. It is designed for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visual representations of key pathways and workflows to support the validation of mTOR-targeted therapies.

Introduction to CC-115 and mTOR Signaling

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] Dysregulation of the mTOR pathway is a common feature in various diseases, including cancer, making it a prime target for therapeutic intervention.[2][5]

CC-115 is a second-generation mTOR inhibitor that distinguishes itself by also targeting DNA-PK, a key enzyme in the DNA damage repair pathway.[6] As an ATP-competitive inhibitor, CC-115 blocks the kinase activity of both mTORC1 and mTORC2, offering a more comprehensive inhibition of the pathway compared to earlier-generation inhibitors.[6][7] This dual-targeting mechanism provides a potent anti-proliferative and pro-apoptotic effect in a wide range of cancer cell lines.[8][9]

Comparative Performance of mTOR Inhibitors

The efficacy of mTOR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific enzyme by 50%. The following tables summarize the in vitro kinase inhibitory activity of CC-115 compared to other classes of mTOR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of CC-115

CompoundTargetIC50 (nM)
CC-115 mTOR 21 [10]
DNA-PK 13 - 15 [10]

Table 2: Comparative In Vitro Kinase IC50 of First-Generation mTOR Inhibitors (Rapalogs)

CompoundTargetIC50 (nM)Key Feature
RapamycinmTORC1~0.4 - 0.9[11]Allosteric inhibitor of mTORC1 only

Table 3: Comparative In Vitro Kinase IC50 of Second-Generation mTOR Kinase Inhibitors (TORCids)

CompoundTargetIC50 (nM)
Torin 1mTOR~3[12]
AZD8055mTOR0.8[5]
OSI-027mTORC122[12]
mTORC265[12]
PP242mTOR8[13]
Ku-0063794mTOR10[5]
WYE-354mTOR5[5]

Table 4: Comparative In Vitro Kinase IC50 of Dual PI3K/mTOR Inhibitors

CompoundmTOR IC50 (nM)PI3Kα IC50 (nM)
NVP-BEZ23520.7[]4[]
GDC-0941580[]3[]
PI-1035.7 - 86[15]8.4[15]
GSK105961512[16]0.4[16]
PKI-5871.6[]0.4[]
Anti-Proliferative Activity of CC-115

The functional consequence of mTOR inhibition is a reduction in cell growth and proliferation. CC-115 has demonstrated potent anti-proliferative activity across a diverse panel of cancer cell lines.

Table 5: Anti-Proliferative Activity (GI50) of CC-115 in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
NCI-H441Lung Cancer0.015[6]
Cal-51Breast Cancer0.096[6]
PC3Prostate Cancer0.138[10]
HCT116Colorectal Cancer0.250[6]
MDA-MB-231Breast Cancer0.350[6]
Hop92Lung Cancer1.77[6]
786-ORenal Cell CarcinomaData available[8]
A489Renal Cell CarcinomaData available[8]
A549Non-Small Cell Lung CancerData available[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate validation and comparison of mTOR inhibitors. The following are standard protocols for key experiments.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol is used to semi-quantitatively measure the phosphorylation status of key downstream effectors of mTORC1 (S6K1, 4E-BP1) and mTORC2 (Akt), providing direct evidence of target engagement and inhibition within the cell.

a. Cell Lysis and Protein Extraction:

  • Culture cells to 70-80% confluency in appropriate growth media.

  • Treat cells with varying concentrations of CC-115 or other inhibitors for the desired duration (e.g., 2-24 hours).

  • Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[17][18]

  • Add radioimmunoprecipitation assay (RIPA) lysis buffer supplemented with protease and phosphatase inhibitors.[19][20]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[18]

  • Incubate on ice for 30 minutes, vortexing periodically.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (total protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[19]

b. SDS-PAGE and Protein Transfer:

  • Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5-10 minutes.[18]

  • Load 20-30 µg of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).[18]

  • Perform electrophoresis to separate proteins based on molecular weight.

  • Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[20][21]

c. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST).[4]

  • Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., Phospho-S6K (Thr389), Total S6K, Phospho-Akt (Ser473), Total Akt, Phospho-4E-BP1 (Thr37/46)).[4][21]

  • Wash the membrane three times for 5-10 minutes each with TBST.[21]

  • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a digital imaging system.[4][20]

  • Quantify band intensities using densitometry software (e.g., ImageJ) and normalize the phosphorylated protein levels to the corresponding total protein levels.[4]

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR and is used to determine the IC50 value of an inhibitor.

  • Reaction Setup: Prepare a reaction mixture in a microplate well containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2), recombinant active mTOR enzyme, and the specific substrate (e.g., inactive S6K1 or 4E-BP1 protein).[2][3]

  • Inhibitor Addition: Add varying concentrations of CC-115 or other test compounds to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP (e.g., 100 µM final concentration).[3]

  • Incubation: Incubate the plate at 30°C or 37°C for 30-60 minutes to allow for phosphorylation of the substrate.[2][3]

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer or an EDTA solution.[1]

  • Detection: Analyze the amount of substrate phosphorylation. This can be done by:

    • Western Blot: Running the reaction products on an SDS-PAGE gel and immunoblotting with a phospho-specific antibody for the substrate (e.g., anti-phospho-S6K (Thr389)).[3]

    • ELISA-based or TR-FRET assays: Using a phospho-specific antibody in a plate-based format for higher throughput detection.[4]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the anti-proliferative effect of an inhibitor.

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.[22]

  • Compound Treatment: Treat the cells with a range of concentrations of CC-115 or other inhibitors and incubate for a specified period (e.g., 48-72 hours).[22]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[22] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[22]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the logarithm of the inhibitor concentration to determine the GI50 or IC50 value.

Visualizing Pathways and Workflows

mTOR Signaling Pathway

The diagram below illustrates the central role of mTORC1 and mTORC2 in cell signaling, highlighting their key downstream effectors and the points of inhibition for different classes of mTOR inhibitors.

mTOR_Signaling_Pathway growth_factors Growth Factors (e.g., Insulin, IGF-1) pi3k PI3K growth_factors->pi3k activate amino_acids Amino Acids mtorc1 mTORC1 (mTOR, Raptor, GβL) amino_acids->mtorc1 activate akt Akt pi3k->akt activate mtorc2 mTORC2 (mTOR, Rictor, GβL, Sin1) pi3k->mtorc2 tsc TSC1/2 akt->tsc inhibit rheb Rheb-GTP tsc->rheb inhibit rheb->mtorc1 activate s6k1 S6K1 mtorc1->s6k1 phosphorylate four_ebp1 4E-BP1 mtorc1->four_ebp1 phosphorylate autophagy Autophagy mtorc1->autophagy inhibit mtorc2->akt phosphorylate (Ser473) akt_cyto Akt (Cytoskeletal Organization) mtorc2->akt_cyto protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis inhibition of inhibition rapalogs Rapalogs (1st Gen) rapalogs->mtorc1 torcids CC-115 & TORCids (2nd Gen) torcids->mtorc1 torcids->mtorc2 pi3k_mtor_i PI3K/mTOR Dual Inhibitors pi3k_mtor_i->pi3k pi3k_mtor_i->mtorc1 pi3k_mtor_i->mtorc2

Caption: The mTOR signaling pathway with points of intervention for inhibitor classes.

Experimental Workflow for mTOR Inhibitor Validation

The following diagram outlines a typical workflow for the preclinical validation of a novel mTOR inhibitor like CC-115, progressing from initial biochemical assays to cellular and in vivo models.

Experimental_Workflow start Novel Compound (e.g., CC-115) kinase_assay In Vitro Kinase Assay start->kinase_assay ic50 Determine IC50 & Selectivity Profile kinase_assay->ic50 cell_culture Cell-Based Assays (Cancer Cell Lines) ic50->cell_culture western_blot Western Blot: Confirm Target Inhibition (p-S6K, p-Akt) cell_culture->western_blot viability_assay Cell Viability Assay (e.g., MTT) Determine GI50 cell_culture->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase Activity) cell_culture->apoptosis_assay in_vivo In Vivo Studies (Xenograft Models) western_blot->in_vivo viability_assay->in_vivo apoptosis_assay->in_vivo pd_markers Pharmacodynamic (PD) Marker Analysis in_vivo->pd_markers efficacy Evaluate Anti-Tumor Efficacy in_vivo->efficacy end Clinical Development pd_markers->end efficacy->end

Caption: A generalized workflow for the preclinical validation of an mTOR inhibitor.

References

Cross-Validation of CC-115 Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular activity of CC-115, a potent dual inhibitor of mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK), across a spectrum of cancer cell lines. The presented data, compiled from robust preclinical studies, is intended to aid researchers in evaluating the potential of CC-115 for further investigation and therapeutic development.

Comparative Efficacy of CC-115 Across Various Cancer Cell Lines

CC-115 has demonstrated significant anti-proliferative activity in a wide array of cancer cell lines, including those from hematopoietic and solid tumors.[1][2][3] The tables below summarize the half-maximal inhibitory concentration (IC50) for enzyme inhibition and the growth inhibition (GI50) values in various cell lines, offering a quantitative comparison of its potency.

Table 1: Enzymatic Inhibition of CC-115

TargetIC50 (nM)
DNA-PK13
mTOR21
PI3K-alpha850
ATM>30,000
ATR>30,000

Data sourced from multiple studies.[1][4]

Table 2: Anti-proliferative Activity (GI50) of CC-115 in a Panel of Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
PC-3Prostate Cancer0.138
MCF7Breast Cancer0.5 - 1.0
Cal51Breast Cancer< 0.5
MDA-MB-231Breast Cancer> 1.0
H1937Breast Cancer< 0.5
HCC1187Breast Cancer< 0.5
Hop92Lung Cancer~2.6
pCan1NSCLC (Primary)0.03 - 0.3
SBLF7Skin Fibroblast (Healthy)> 25
ARPAMelanoma< 25
HV18MKMelanoma< 25
CLL CellsChronic Lymphocytic Leukemia0.51
Healthy B Cells-0.93

GI50 values represent the concentration of CC-115 required to inhibit cell growth by 50%. Data is compiled from various sources and different experimental conditions, which may account for variations.[1][4][5][6][7]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for evaluating CC-115, the following diagrams have been generated.

cluster_mTOR mTOR Pathway cluster_DNAPK DNA-PK Pathway (NHEJ) mTORC1 mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 AKT AKT mTORC2->AKT Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis DSB DNA Double Strand Break Ku Ku70/80 DSB->Ku DNAPKcs DNA-PKcs Ku->DNAPKcs Artemis Artemis DNAPKcs->Artemis LigIV XRCC4/Ligase IV Artemis->LigIV Repair DNA Repair LigIV->Repair CC115 CC-115 CC115->mTORC1 inhibition CC115->mTORC2 inhibition CC115->DNAPKcs inhibition

Caption: CC-115 Signaling Pathway Inhibition.

cluster_workflow Experimental Workflow cluster_assays Downstream Assays A Cell Line Seeding B CC-115 Treatment (Dose-Response) A->B C Incubation B->C D Cell Viability Assay (e.g., MTT, SRB) C->D E Western Blot Analysis (p-AKT, p-S6, p-DNA-PKcs) C->E F Colony Formation Assay C->F G DNA Repair Assay (e.g., NHEJ reporter) C->G H Data Analysis & Comparison D->H E->H F->H G->H

Caption: Workflow for CC-115 Activity Assessment.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the activity of CC-115. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of CC-115 (e.g., 0.01 to 30 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis: Treat cells with CC-115 at various concentrations for a specified time. For DNA damage induction, cells can be co-treated with agents like bleomycin (B88199) or subjected to irradiation. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-DNA-PKcs S2056, DNA-PKcs, p-AKT S473, AKT, p-S6 S235/236, S6, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Image Analysis: Quantify band intensities using densitometry software.

Colony Formation Assay
  • Cell Seeding: Plate a low density of cells (e.g., 500-2000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with CC-115 at various concentrations. The treatment can be continuous or for a defined period, after which the medium is replaced with fresh medium.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Staining: Fix the colonies with methanol (B129727) and stain with a solution of 0.5% crystal violet in methanol.

  • Colony Counting: Wash the plates, air dry, and count the number of colonies (typically defined as clusters of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Non-Homologous End Joining (NHEJ) Reporter Assay
  • Cell Transfection: Transfect cells with a reporter plasmid system designed to measure NHEJ efficiency (e.g., a plasmid containing a reporter gene like GFP or luciferase that is only expressed upon successful DNA repair of an induced double-strand break).

  • Compound Treatment: Treat the transfected cells with CC-115 at various concentrations.

  • Induction of DNA Damage: Induce double-strand breaks by co-transfecting with an expression vector for a site-specific endonuclease (e.g., I-SceI).

  • Reporter Gene Measurement: After a suitable incubation period (e.g., 48-72 hours), measure the reporter gene activity (e.g., GFP fluorescence by flow cytometry or luciferase activity with a luminometer).

  • Data Analysis: Normalize the reporter activity to a transfection control and express the NHEJ efficiency as a percentage of the untreated control.[1][8]

References

Comparative analysis of CU-115 and other TLR8 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of CU-115 and Other Novel TLR8 Antagonists for Researchers

This guide provides a detailed comparative analysis of this compound and other prominent Toll-like Receptor 8 (TLR8) antagonists, designed for researchers, scientists, and drug development professionals. The content focuses on objective performance metrics, supported by experimental data and detailed methodologies, to aid in the evaluation of these compounds for research and therapeutic development.

Introduction to TLR8 Antagonism

Toll-like Receptor 8 (TLR8), an endosomal pattern recognition receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA). Its overactivation is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the development of potent and selective TLR8 antagonists is a significant area of therapeutic research. This guide compares this compound with other notable antagonists, including the CU-CPT series and MHV370, highlighting their potency, selectivity, and mechanisms of action.

Comparative Performance of TLR8 Antagonists

The following tables summarize the quantitative data for key TLR8 antagonists based on published experimental results. Direct comparison should be approached with caution, as experimental conditions may vary between studies.

Table 1: In Vitro Potency (IC₅₀) of TLR8 Antagonists
CompoundTarget(s)IC₅₀ (TLR8)IC₅₀ (TLR7)Assay SystemReference
This compound TLR81.04 µM>50 µMHEK-Blue™ TLR8 Cells[1][2][3]
CU-CPT8m TLR890 ± 10 nM>75 µMDifferentiated THP-1 Cells (TNF-α)[4]
CU-CPT9a TLR8pM rangeN/AHEK-Blue™ TLR8 Cells[5][6]
CU-CPT9b TLR8pM rangeN/AHEK-Blue™ TLR8 Cells[5]
CU-CPT9c TLR8pM rangeN/AHEK-Blue™ TLR8 Cells[5]
MHV370 TLR7/84.5 nM1.1 nMHEK293 Cells (transfected)[7]
7 nM (TLR7/8)15 nM (TLR7)Ramos Reporter Cells[7]

N/A: Data not available in the reviewed sources.

Table 2: Binding Affinity
CompoundTargetBinding Affinity (Kd)MethodReference
CU-CPT9a TLR821 nMIsothermal Titration Calorimetry (ITC)[6]

Mechanism of Action

Structural studies reveal that antagonists like the CU-CPT series do not bind to the agonist recognition site. Instead, they target a novel, allosteric pocket at the TLR8 dimerization interface.[8][9] By binding to this site, the antagonists stabilize the receptor in its inactive, resting-state conformation, which prevents the conformational changes required for agonist binding and downstream signaling.[9][10] This mechanism is distinct from that of many agonists, which also bind at the dimer interface but induce an active conformation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of key protocols used to characterize the TLR8 antagonists cited in this guide.

HEK-Blue™ TLR8 SEAP Reporter Assay

This assay is widely used to quantify the inhibition of TLR8 signaling.

  • Objective: To determine the IC₅₀ value of an antagonist by measuring the inhibition of NF-κB-induced Secreted Embryonic Alkaline Phosphatase (SEAP) production.

  • Cell Line: HEK-Blue™ hTLR8 cells, which are HEK293 cells stably co-transfected with the human TLR8 gene and a SEAP reporter gene inducible by NF-κB.

  • Protocol Outline:

    • Cell Plating: Seed HEK-Blue™ hTLR8 cells into a 96-well plate and incubate.

    • Compound Addition: Treat the cells with various concentrations of the antagonist (e.g., this compound, CU-CPT9a).

    • Agonist Stimulation: After a brief incubation with the antagonist, stimulate the cells with a known TLR8 agonist, such as R848 (1 µg/mL).

    • Incubation: Incubate the plates for 16-24 hours to allow for SEAP expression and secretion.

    • Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell supernatant.

    • Measurement: Measure the optical density (OD) at 620-655 nm. The color change is proportional to the SEAP activity.

    • Analysis: Calculate the percentage of inhibition at each antagonist concentration relative to the agonist-only control and determine the IC₅₀ value using a dose-response curve.[6][11]

TNF-α Inhibition Assay in THP-1 Cells

This assay measures the functional outcome of TLR8 antagonism by quantifying the reduction in pro-inflammatory cytokine production.

  • Objective: To assess the ability of an antagonist to inhibit the production of TNF-α in a human monocytic cell line.

  • Cell Line: Human THP-1 monocytic cells. Often, cells are differentiated into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA).

  • Protocol Outline:

    • Cell Culture and Differentiation (Optional): Culture THP-1 cells. For differentiation, treat with PMA for 48-72 hours.

    • Cell Plating: Plate the THP-1 cells (or differentiated macrophages) in a 96-well plate.

    • Compound Treatment: Pre-incubate the cells with varying concentrations of the TLR8 antagonist for 1-2 hours.

    • Agonist Stimulation: Add a TLR8 agonist, such as R848, to induce TNF-α production.[10]

    • Incubation: Incubate the cells for 17-24 hours.[12][13]

    • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

    • Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[12][14]

    • Analysis: Determine the IC₅₀ value by plotting the percentage of TNF-α inhibition against the antagonist concentration.[4]

Visualizing Pathways and Workflows

Diagrams created using DOT language provide clear visual representations of complex biological and experimental processes.

TLR8 Signaling Pathway

TLR8_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA (Agonist) TLR8 TLR8 Dimer ssRNA->TLR8 Activates MyD88 MyD88 TLR8->MyD88 Recruits IRAK IRAKs MyD88->IRAK Antagonist Antagonist (e.g., this compound) Antagonist->TLR8 Inhibits TRAF6 TRAF6 IRAK->TRAF6 NFkB_Activation IKK Complex Activation TRAF6->NFkB_Activation NFkB NF-κB NFkB_Activation->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocates to Nucleus

Caption: MyD88-dependent TLR8 signaling pathway leading to NF-κB activation.

Experimental Workflow for Antagonist Screening

Antagonist_Screening_Workflow start Start plate_cells Plate HEK-Blue™ TLR8 Cells in 96-well Plate start->plate_cells add_antagonist Add Serial Dilutions of Test Compound plate_cells->add_antagonist add_agonist Stimulate with TLR8 Agonist (R848) add_antagonist->add_agonist incubate Incubate for 16-24h add_agonist->incubate detect Add SEAP Substrate (QUANTI-Blue™) incubate->detect measure Measure OD at 655 nm detect->measure analyze Calculate % Inhibition and Determine IC₅₀ measure->analyze end End analyze->end

Caption: General workflow for a cell-based SEAP reporter screening assay.

References

Head-to-Head Comparison: CU-115 and Motolimod in TLR8 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key modulators of the Toll-like Receptor 8 (TLR8): CU-115, a potent antagonist, and motolimod (B1677417) (also known as VTX-2337), a selective agonist. This document outlines their opposing mechanisms of action, presents comparative in vitro efficacy data, and details the experimental protocols used to generate this data.

Introduction: Targeting TLR8 in Immunology and Oncology

Toll-like Receptor 8 (TLR8) is an endosomally located pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses. Its activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, leading to the activation of various immune cells. This central role in immune modulation has made TLR8 a compelling target for therapeutic intervention in a range of diseases, including cancer and autoimmune disorders.

This guide focuses on two small molecules with diametrically opposed effects on TLR8 signaling:

  • This compound: A potent and selective antagonist of TLR8, capable of inhibiting TLR8-mediated immune responses.

  • Motolimod (VTX-2337): A selective agonist of TLR8, designed to stimulate the immune system and enhance anti-tumor immunity.[1]

Mechanism of Action and Signaling Pathway

Both this compound and motolimod exert their effects by modulating the TLR8 signaling pathway, which primarily proceeds through the MyD88-dependent pathway, culminating in the activation of the transcription factor NF-κB.

Motolimod , as a TLR8 agonist, binds to the receptor and initiates the signaling cascade. This leads to the recruitment of the adaptor protein MyD88, followed by the activation of IRAK (Interleukin-1 Receptor-Associated Kinase) family kinases and TRAF6 (TNF Receptor-Associated Factor 6). Ultimately, this results in the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. The freed NF-κB then translocates to the nucleus to induce the transcription of genes encoding for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[2][3]

This compound , in contrast, acts as a TLR8 antagonist. It binds to TLR8 in a manner that prevents the binding of agonists and the subsequent conformational changes required for receptor activation. By blocking the initiation of the signaling cascade, this compound effectively inhibits the downstream activation of NF-κB and the production of inflammatory cytokines.[1][4]

TLR8_Signaling_Pathway cluster_agonist Motolimod (Agonist) cluster_antagonist This compound (Antagonist) cluster_cell Immune Cell (e.g., Monocyte, Dendritic Cell) Motolimod Motolimod TLR8 TLR8 Motolimod->TLR8 Binds and Activates CU115 This compound CU115->TLR8 Binds and Inhibits MyD88 MyD88 TLR8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokine_Gene Cytokine Gene Transcription (TNF-α, IL-6, IL-12) Nucleus->Cytokine_Gene Induces NFkB_Reporter_Assay cluster_workflow Experimental Workflow start Seed HEK293-TLR8 reporter cells in 96-well plates treatment Treat cells with serial dilutions of This compound or Motolimod start->treatment agonist_addition For antagonist assay (this compound): Add a fixed concentration of a TLR8 agonist (e.g., R-848) treatment->agonist_addition incubation Incubate for 16-24 hours treatment->incubation agonist_addition->incubation measurement Measure reporter gene product (e.g., SEAP or luciferase activity) incubation->measurement analysis Calculate EC50 (Motolimod) or IC50 (this compound) values measurement->analysis

References

Validating CU-115's Specificity for TLR8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CU-115's performance in selectively targeting Toll-like Receptor 8 (TLR8) over the closely related TLR7. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Unveiling the Specificity of TLR Modulators

The following table summarizes the inhibitory or agonistic potency of this compound and other relevant compounds on TLR8 and TLR7. The selectivity ratio is calculated to provide a clear measure of specificity.

Compound NameModalityTLR8 Activity (IC50/EC50)TLR7 Activity (IC50/EC50)Selectivity for TLR8 over TLR7
This compound Antagonist1.04 µM (IC50)>50 µM (IC50)>48-fold
CU-CPT9a Antagonist0.5 nM (IC50)Not specifiedHighly Selective for TLR8
Enpatoran (M5049) Antagonist24.1 nM (IC50)11.1 nM (IC50)0.46 (Dual Inhibitor)
Motolimod (VTX-2337) Agonist~100 nM (EC50)19.8 µM (EC50)~198-fold
R848 (Resiquimod) AgonistNot specified0.75 µM (EC50)Dual Agonist

Experimental Protocols: Methodologies for Validating TLR8 Specificity

The specificity of this compound and other TLR modulators is typically validated through a series of in vitro cellular assays. Below are detailed protocols for two key experiments.

NF-κB Reporter Assay in HEK293 Cells

This assay quantifies the ability of a compound to inhibit or activate TLR signaling by measuring the activity of a downstream transcription factor, NF-κB.

a. Cell Culture and Seeding:

  • Human Embryonic Kidney (HEK) 293 cells stably co-transfected with a human TLR8 (or TLR7) expression vector and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) are used.

  • Cells are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and appropriate selection antibiotics (e.g., Puromycin, Blasticidin).

  • For the assay, cells are seeded into a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubated overnight at 37°C in a 5% CO2 incubator.[1]

b. Compound Treatment and Stimulation:

  • The following day, the culture medium is replaced with fresh medium.

  • For antagonist testing, cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Cells are then stimulated with a known TLR8 agonist (e.g., R848 at a concentration that induces a submaximal response) for 16-24 hours.

c. Data Acquisition and Analysis:

  • For SEAP reporter: The activity of SEAP in the cell culture supernatant is measured using a commercially available detection reagent (e.g., QUANTI-Blue™). The absorbance is read at 620-655 nm.

  • For luciferase reporter: A luciferase assay reagent is added to the cells, and the luminescence is measured using a luminometer.

  • The percentage of inhibition is calculated relative to the agonist-only control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cytokine Inhibition Assay in THP-1 Cells

This assay assesses the functional consequence of TLR8 inhibition by measuring the reduction in pro-inflammatory cytokine production in a human monocytic cell line.

a. Cell Differentiation and Seeding:

  • Human monocytic THP-1 cells are differentiated into macrophage-like cells by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 20-100 ng/mL for 48-72 hours.

  • Differentiated THP-1 cells are seeded into a 96-well plate at a density of 1-2 x 10^5 cells/well.

b. Compound Treatment and Stimulation:

  • Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) for 1-2 hours.

  • Following pre-incubation, cells are stimulated with a TLR8 agonist (e.g., R848 or motolimod) for 18-24 hours to induce cytokine production.

c. Data Acquisition and Analysis:

  • The cell culture supernatant is collected.

  • The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • The percentage of cytokine inhibition is calculated, and IC50 values are determined from the dose-response curves.

Visualizing the Science: Pathways and Workflows

TLR8 Signaling Pathway

The following diagram illustrates the canonical MyD88-dependent signaling pathway activated upon TLR8 engagement, leading to the production of pro-inflammatory cytokines.

TLR8_Signaling_Pathway TLR8 TLR8 MyD88 MyD88 TLR8->MyD88 Recruitment ssRNA ssRNA (Agonist) ssRNA->TLR8 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activation IkappaB IκB IKK_complex->IkappaB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines

Caption: MyD88-dependent TLR8 signaling cascade.

Experimental Workflow for Validating TLR8 Antagonist Specificity

This diagram outlines the key steps involved in assessing the specificity of a potential TLR8 antagonist like this compound.

Experimental_Workflow cluster_HEK293_Assay HEK293 Reporter Assay cluster_THP1_Assay THP-1 Cytokine Assay HEK_TLR8 Seed HEK293-TLR8 cells Treat_Antagonist_HEK Treat with this compound (Dose-Response) HEK_TLR8->Treat_Antagonist_HEK HEK_TLR7 Seed HEK293-TLR7 cells HEK_TLR7->Treat_Antagonist_HEK Stimulate_Agonist_HEK Stimulate with R848 Treat_Antagonist_HEK->Stimulate_Agonist_HEK Measure_Reporter Measure Reporter (Luciferase/SEAP) Stimulate_Agonist_HEK->Measure_Reporter Calculate_IC50_HEK Calculate IC50 Measure_Reporter->Calculate_IC50_HEK Data_Analysis Compare IC50 values (TLR8 vs TLR7) Determine Selectivity Calculate_IC50_HEK->Data_Analysis Differentiate_THP1 Differentiate THP-1 cells with PMA Treat_Antagonist_THP1 Treat with this compound (Dose-Response) Differentiate_THP1->Treat_Antagonist_THP1 Stimulate_Agonist_THP1 Stimulate with TLR8 Agonist Treat_Antagonist_THP1->Stimulate_Agonist_THP1 Measure_Cytokines Measure Cytokines (TNF-α, IL-6) by ELISA Stimulate_Agonist_THP1->Measure_Cytokines Calculate_IC50_THP1 Calculate IC50 Measure_Cytokines->Calculate_IC50_THP1 Calculate_IC50_THP1->Data_Analysis

Caption: Workflow for determining TLR8 antagonist specificity.

References

Comparative Guide to CU-115 in Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the experimental drug CU-115 (also known as CC-115) with established treatments for metastatic castration-resistant prostate cancer (mCRPC). The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of the current clinical data and mechanisms of action.

Introduction to this compound (CC-115)

This compound is an investigational oral, dual-target inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1] Its mechanism of action involves the simultaneous blockade of two critical pathways in cancer cell proliferation and survival. By inhibiting mTORC1 and mTORC2, this compound disrupts the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and plays a key role in cell growth, metabolism, and proliferation. Concurrently, the inhibition of DNA-PK impairs the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway, a crucial mechanism for cancer cell survival, particularly in the context of DNA damage.[1][2][3]

Comparative Analysis with Standard-of-Care Therapies

The therapeutic landscape for mCRPC has evolved significantly, with several effective agents available. This guide compares this compound with three key alternatives: enzalutamide (B1683756), abiraterone (B193195) acetate (B1210297), and docetaxel (B913). The primary clinical data for this compound in mCRPC comes from a Phase 1b trial where it was evaluated in combination with enzalutamide.[4][5][6] Therefore, a direct comparison with monotherapies is based on cross-trial interpretations.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from clinical trials of this compound in combination with enzalutamide and the pivotal trials of the comparator drugs.

Table 1: Efficacy of this compound and Comparator Therapies in mCRPC

Treatment ArmTrialPatient PopulationPSA Response Rate (≥50% decline)Median Radiographic Progression-Free Survival (rPFS)Median Overall Survival (OS)
This compound (5mg BID) + Enzalutamide NCT02833883 (Phase 1b)AR inhibitor-naïve mCRPC80%22.1 monthsNot Reported
Enzalutamide AFFIRM (NCT00974311)Post-docetaxel mCRPC54%8.3 months18.4 months
Enzalutamide PREVAIL (NCT01212991)Chemotherapy-naïve mCRPC92%Not Reached (vs. 3.9 months with placebo)32.4 months (vs. 30.2 months with placebo)
Abiraterone Acetate + Prednisone (B1679067) COU-AA-301 (NCT00638690)Post-docetaxel mCRPC29%5.6 months14.8 months
Abiraterone Acetate + Prednisone COU-AA-302Chemotherapy-naïve mCRPC62%16.5 months34.7 months
Docetaxel + Prednisone TAX 327Hormone-refractory metastatic prostate cancer45%Not Reported19.2 months (every 3 weeks regimen)

Note: Data is from different trials with varying patient populations and study designs, so direct comparisons should be made with caution.

Table 2: Safety Profile of this compound and Comparator Therapies in mCRPC

TreatmentTrialCommon Adverse Events (Grade ≥3)
This compound + Enzalutamide NCT02833883Rash (46%), Pruritus, Diarrhea, Hypertension
Enzalutamide AFFIRM & PREVAILFatigue, Hypertension, Falls, Fractures
Abiraterone Acetate + Prednisone COU-AA-301 & COU-AA-302Fluid retention, Hypokalemia, Hypertension, Hepatotoxicity
Docetaxel + Prednisone TAX 327Neutropenia, Febrile neutropenia, Fatigue, Nausea, Diarrhea, Sensory neuropathy

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound.

mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->AKT Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling for protein synthesis and cell growth.

DNAPK_pathway cluster_nucleus Nucleus DNA Double-Strand Break DNA Double-Strand Break Ku70/80 Ku70/80 DNA Double-Strand Break->Ku70/80 DNA-PKcs DNA-PKcs Ku70/80->DNA-PKcs NHEJ Non-Homologous End Joining DNA-PKcs->NHEJ DNA Repair DNA Repair NHEJ->DNA Repair Apoptosis Apoptosis NHEJ->Apoptosis Cell Survival Cell Survival DNA Repair->Cell Survival This compound This compound This compound->DNA-PKcs

Caption: this compound inhibits DNA-PKcs, a key component of the NHEJ pathway for DNA double-strand break repair.

Experimental Protocols

Detailed methodologies for the clinical trials cited are crucial for the interpretation of the presented data. Below are summaries of the key experimental protocols.

This compound in Combination with Enzalutamide (NCT02833883)
  • Study Design: A Phase 1b multicenter, open-label, dose-escalation study.[4][7][8]

  • Participants: Men with mCRPC who were naïve to androgen receptor (AR) pathway inhibitors.[4] Key inclusion criteria included histologically confirmed prostate cancer, evidence of progressive mCRPC, and adequate organ function.[7]

  • Treatment: Enzalutamide was administered at a standard dose of 160 mg once daily, with escalating doses of this compound (5 mg and 10 mg twice daily, with a 7.5 mg BID cohort added later).[4][7][8]

  • Primary Endpoints: Safety, tolerability, and the recommended Phase 2 dose (RP2D) of the combination.[5]

  • Secondary Endpoints: Prostate-specific antigen (PSA) response, time to PSA progression, and radiographic progression-free survival.[5]

  • Methodology: A standard 3+3 dose-escalation design was used.[4] Tumor assessments were conducted at baseline and regular intervals.

Enzalutamide (AFFIRM Trial - NCT00974311)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multinational trial.[9][10][11][12]

  • Participants: Men with mCRPC who had previously received docetaxel-based chemotherapy.[9][11][13]

  • Treatment: Patients were randomized 2:1 to receive either enzalutamide 160 mg once daily or a placebo.[9][13]

  • Primary Endpoint: Overall survival.[10]

  • Methodology: Patients were stratified by ECOG performance status and pain score.[10] Treatment continued until disease progression or unacceptable toxicity.

Abiraterone Acetate (COU-AA-301 Trial - NCT00638690)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[14][15]

  • Participants: Men with mCRPC who had failed one or two chemotherapy regimens, at least one of which contained docetaxel.[14][16]

  • Treatment: Patients were randomized 2:1 to receive abiraterone acetate 1000 mg once daily plus prednisone 5 mg twice daily, or placebo plus prednisone.[15][16]

  • Primary Endpoint: Overall survival.[16]

  • Methodology: Treatment was administered in 28-day cycles and continued until disease progression.[15]

Docetaxel (TAX 327 Trial)
  • Study Design: An international, multicenter, open-label, Phase 3 randomized controlled trial.[17][18][19]

  • Participants: Men with metastatic hormone-refractory prostate cancer.[17][18]

  • Treatment: Patients were randomized to one of three arms: docetaxel 75 mg/m² every 3 weeks, docetaxel 30 mg/m² weekly for 5 of 6 weeks, or mitoxantrone (B413) 12 mg/m² every 3 weeks. All patients also received prednisone 5 mg twice daily.[17][18][19]

  • Primary Endpoint: Overall survival.[18]

  • Methodology: Patients were evaluated for PSA response, pain, and quality of life every 3 weeks.[20]

Conclusion

This compound, as a dual inhibitor of mTOR and DNA-PK, represents a novel therapeutic strategy for mCRPC. The initial Phase 1b data in combination with enzalutamide shows promising anti-tumor activity. However, further investigation, including larger randomized controlled trials, is necessary to definitively establish its efficacy and safety profile in comparison to current standard-of-care treatments. The distinct mechanism of action of this compound may offer a valuable therapeutic option, particularly in patient populations with specific molecular alterations in the PI3K/Akt/mTOR and DNA repair pathways. The ongoing and future clinical development of this compound will be critical in determining its ultimate role in the management of mCRPC.

References

A Comparative Analysis of CU-115 and Standard-of-Care Chemotherapies in Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational agent CU-115 with standard-of-care therapies for metastatic castration-resistant prostate cancer (mCRPC), focusing on available clinical data and mechanism of action.

Introduction

This compound is a novel dual inhibitor of mammalian target of rapamycin (B549165) (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1] Its mechanism of action targets two critical pathways in cancer cell proliferation and survival: the PI3K/Akt/mTOR signaling pathway and the DNA damage response (DDR) pathway.[1][2][3] By inhibiting both mTORC1 and mTORC2, this compound can disrupt cellular growth, proliferation, and metabolism.[1] Simultaneously, its inhibition of DNA-PK impairs the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway, potentially leading to cancer cell death, especially when combined with agents that induce DNA damage.[1][2][3]

This guide will focus on an indirect comparison of this compound in combination with enzalutamide (B1683756) against two key standard-of-care regimens for chemotherapy-naive mCRPC: enzalutamide monotherapy and docetaxel (B913) in combination with prednisone (B1679067). The data is drawn from the Phase 1b trial of this compound (NCT02833883), the PREVAIL trial of enzalutamide, and the TAX327 trial of docetaxel.

Mechanism of Action: this compound Signaling Pathway

This compound's dual-targeting mechanism is a key differentiator. The following diagram illustrates the signaling pathways affected by this compound.

CU115_Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_DDR DNA Damage Response PI3K PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT DNA_Damage DNA Double-Strand Breaks DNAPK DNA-PK DNA_Damage->DNAPK NHEJ NHEJ Repair DNAPK->NHEJ Apoptosis Apoptosis DNAPK->Apoptosis Inhibition leads to NHEJ->DNA_Damage Repair CU115 This compound CU115->mTORC1 Inhibits CU115->mTORC2 Inhibits CU115->DNAPK Inhibits

This compound dual inhibition of mTOR and DNA-PK pathways.

Comparative Efficacy Data

The following tables summarize the efficacy data from the respective clinical trials. It is important to note that these are indirect comparisons from separate trials with potentially different patient populations and study designs.

Table 1: Efficacy in Chemotherapy-Naive mCRPC

EndpointThis compound + Enzalutamide (NCT02833883)[4][5]Enzalutamide (PREVAIL)[6][7][8]Docetaxel + Prednisone (TAX327)[9][10]
Patient Population AR inhibitor-naive mCRPCAsymptomatic or mildly symptomatic chemotherapy-naive mCRPCHormone-refractory metastatic prostate cancer
Number of Patients 40 (evaluable)872335
Median Radiographic Progression-Free Survival (rPFS) 22.1 months20.0 monthsNot Reported
Median Overall Survival (OS) Not Reached35.3 months19.2 months
PSA Response (≥50% decline) 80%78%45%[11]
PSA Response (≥90% decline) 58%Not ReportedNot Reported
Median Time to PSA Progression 14.7 months11.2 monthsNot Reported

Comparative Safety Data

Table 2: Key Adverse Events (Grade 3 or Higher)

Adverse EventThis compound + Enzalutamide (NCT02833883)[4][5]Enzalutamide (PREVAIL)[6]Docetaxel + Prednisone (TAX327)[12]
Rash 31.7%<1% (Hypertension)Not Reported
Hypertension 9.8%7%Not Reported
Diarrhea Not Reported (Grades 1-2: 37%)1%2%
Fatigue Not Reported7%5%
Neutropenia Not Reported0%32%
Febrile Neutropenia Not Reported0%3%

Experimental Protocols

This compound in Combination with Enzalutamide (NCT02833883)
  • Study Design: A Phase 1b, multicenter, open-label, 3+3 dose-escalation trial to determine the recommended Phase 2 dose (RP2D), safety, and preliminary efficacy of this compound in combination with enzalutamide.[13]

  • Patient Population: Men with metastatic castration-resistant prostate cancer who were naive to androgen receptor (AR) pathway inhibitors.[13]

  • Treatment Regimen: Enzalutamide was administered orally at 160 mg once daily. This compound was administered orally at escalating doses, with the RP2D determined to be 5 mg twice daily.[4][5]

  • Key Endpoints:

    • Primary: Safety and RP2D.

    • Secondary: PSA response, time to PSA progression, and radiographic progression.[4][5]

CU115_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment cluster_assessment Assessment Screening Patient Screening (ARi-naive mCRPC) Enrollment Informed Consent & Enrollment (n=41) Screening->Enrollment DoseEscalation Dose Escalation (3+3 Design) This compound (5mg, 7.5mg, 10mg BID) + Enzalutamide (160mg QD) Enrollment->DoseEscalation RP2D RP2D Determination (this compound 5mg BID) DoseEscalation->RP2D Safety Safety Monitoring (Adverse Events, DLTs) DoseEscalation->Safety Expansion Expansion Cohort at RP2D RP2D->Expansion Efficacy Efficacy Assessment (PSA, rPFS) Expansion->Efficacy

Experimental workflow for the this compound Phase 1b trial.
Enzalutamide Monotherapy (PREVAIL Trial - NCT01212991)

  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multinational trial.[7]

  • Patient Population: Asymptomatic or mildly symptomatic men with chemotherapy-naive mCRPC.[7][14]

  • Treatment Regimen: Patients were randomized 1:1 to receive either enzalutamide 160 mg orally once daily or a placebo.[7]

  • Key Endpoints:

    • Co-primary: Radiographic progression-free survival and overall survival.[7]

Docetaxel and Prednisone (TAX327 Trial)
  • Study Design: An international, multicenter, open-label, Phase 3 randomized controlled trial.[11]

  • Patient Population: Men with hormone-refractory metastatic prostate cancer.[11]

  • Treatment Regimen: Patients were randomized to three arms. The standard-of-care arm discussed here received docetaxel at 75 mg/m² administered intravenously every 3 weeks, plus prednisone 5 mg orally twice daily.[9][11]

  • Key Endpoints:

    • Primary: Overall survival.

    • Secondary: Pain response, PSA response, and quality of life.[11]

Discussion

The indirect comparison of data from these three pivotal trials suggests that the combination of this compound and enzalutamide holds promise in the treatment of chemotherapy-naive mCRPC. The combination therapy demonstrated a high PSA response rate and a prolonged median rPFS compared to historical data for enzalutamide monotherapy. Notably, the 80% PSA response rate for the this compound combination is encouraging when compared to the 45% seen with the standard first-line chemotherapy, docetaxel, in a different patient population.[4][5][11]

The safety profile of the this compound and enzalutamide combination was manageable, with rash and hypertension being the most common grade 3 adverse events.[4][5] This profile differs from that of docetaxel, which is characterized by a higher incidence of myelosuppression, including neutropenia and febrile neutropenia.[12]

It is crucial to reiterate that these are not head-to-head comparisons. The patient populations in these trials had some differences, and the studies were conducted at different times. The Phase 1b nature of the this compound trial means the efficacy data is preliminary. Further investigation in larger, randomized controlled trials is necessary to definitively establish the clinical benefit of this compound in combination with enzalutamide and to directly compare it with the current standards of care for mCRPC.

Conclusion

The dual inhibition of mTOR and DNA-PK by this compound presents a rational and promising therapeutic strategy in mCRPC. Early clinical data for the combination of this compound and enzalutamide are encouraging, suggesting a potential for improved efficacy over standard-of-care therapies. Future randomized trials are warranted to confirm these findings and to fully delineate the role of this compound in the evolving treatment landscape of advanced prostate cancer.

References

Meta-analysis of CC-115 Clinical Trial Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the available clinical trial data for CC-115, a dual inhibitor of mTOR kinase and DNA-dependent protein kinase (DNA-PK). The product's performance is objectively compared with alternative treatments for metastatic castration-resistant prostate cancer (mCRPC), supported by experimental data, detailed methodologies, and signaling pathway diagrams.

Introduction to CC-115

CC-115 is an orally administered small molecule that targets two key signaling pathways involved in cancer cell growth, proliferation, and survival: the PI3K/Akt/mTOR pathway and the DNA damage repair pathway, specifically through the inhibition of DNA-PK.[1] Its dual mechanism of action offers a promising strategy for overcoming resistance to therapies that target a single pathway. This guide focuses on the clinical development of CC-115, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC), and compares its efficacy and safety with established treatments.

Comparative Analysis of Clinical Trial Data in mCRPC

The primary clinical evidence for CC-115 in mCRPC comes from a Phase Ib trial (NCT02833883) where it was evaluated in combination with the androgen receptor inhibitor enzalutamide (B1683756) in AR inhibitor-naive patients.[2][3] For a comprehensive comparison, this guide contrasts the combination therapy with enzalutamide monotherapy and another key therapeutic, abiraterone (B193195) acetate (B1210297).

ParameterCC-115 + Enzalutamide (Phase Ib - NCT02833883)[2][3]Enzalutamide Monotherapy (PREVAIL Trial)[4][5]Abiraterone Acetate + Prednisone (B1679067) (COU-AA-302 Trial)[6][7]
Patient Population AR inhibitor-naive mCRPCChemotherapy-naive mCRPCChemotherapy-naive mCRPC
Number of Patients 4117171088
PSA Response (≥50% decline) 80% (in 40 evaluable patients)Not directly reported in the same format62.1% (at 12 weeks in a 'real-life' study)[8]
Median Time to PSA Progression 14.7 monthsNot reached vs 3.9 months for placebo11.9 months (in a 'real-life' study)[9]
Median Radiographic Progression-Free Survival (rPFS) 22.1 months20.0 months16.5 months
Overall Survival (OS) Not reported (Phase Ib study)35.3 months34.7 months
Recommended Phase 2 Dose (RP2D) of CC-115 5 mg twice a dayN/AN/A
Common Grade 3/4 Adverse Events Rash (31.7%), pruritus (0%), diarrhea (0%), hypertension (9.8%)Hypertension (7.1%)Elevated alanine (B10760859) aminotransferase (11.6%)

Experimental Protocols

Phase Ib Study of CC-115 with Enzalutamide (NCT02833883)[2][10][11]
  • Study Design: A multicenter, open-label, 3+3 dose-escalation trial to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of CC-115 in combination with enzalutamide.

  • Patient Population: Men with metastatic castration-resistant prostate cancer (mCRPC) who were naive to androgen receptor (AR) pathway inhibitors.

  • Treatment: Patients received a standard dose of enzalutamide (160 mg once daily) with escalating doses of oral CC-115 (starting at 5 mg twice daily).

  • Primary Endpoints: Safety and RP2D.

  • Secondary Endpoints: Prostate-specific antigen (PSA) response, time to PSA progression, and radiographic progression-free survival (rPFS).

PREVAIL Trial (Enzalutamide Monotherapy)[4][5]
  • Study Design: A multinational, randomized, double-blind, placebo-controlled Phase 3 trial.

  • Patient Population: Chemotherapy-naive men with mCRPC.

  • Treatment: Patients were randomized to receive either enzalutamide (160 mg once daily) or a placebo.

  • Primary Endpoints: Radiographic progression-free survival (rPFS) and overall survival (OS).

COU-AA-302 Trial (Abiraterone Acetate)[6][7]
  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.

  • Patient Population: Chemotherapy-naive men with mCRPC.

  • Treatment: Patients were randomized to receive abiraterone acetate (1000 mg once daily) plus prednisone or a placebo plus prednisone.

  • Primary Endpoints: Radiographic progression-free survival (rPFS) and overall survival (OS).

Signaling Pathways and Mechanism of Action

CC-115's dual inhibitory action targets two critical pathways in cancer progression. The diagrams below, generated using the DOT language, illustrate these pathways and the points of inhibition by CC-115.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to regulating cell growth, proliferation, and survival.[10][11][12] In many cancers, this pathway is overactive, leading to uncontrolled cell division. CC-115 inhibits mTOR, a key component of this pathway.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation mTORC2 mTORC2 mTORC2->Akt activates CC-115 CC-115 CC-115->mTORC1 CC-115->mTORC2

Caption: PI3K/Akt/mTOR signaling pathway and CC-115 inhibition.

Non-Homologous End Joining (NHEJ) Pathway

NHEJ is a major pathway for repairing DNA double-strand breaks (DSBs), a lethal form of DNA damage.[13][14][15] By inhibiting DNA-PK, a critical enzyme in this pathway, CC-115 can prevent cancer cells from repairing DNA damage, leading to cell death.

NHEJ_Pathway DNA Double-Strand Break DNA Double-Strand Break Ku70/80 Ku70/80 DNA Double-Strand Break->Ku70/80 recruits DNA-PKcs DNA-PKcs Ku70/80->DNA-PKcs recruits XRCC4-Ligase IV XRCC4-Ligase IV DNA-PKcs->XRCC4-Ligase IV recruits Artemis Artemis DNA-PKcs->Artemis activates CC-115 CC-115 CC-115->DNA-PKcs DNA Repair DNA Repair XRCC4-Ligase IV->DNA Repair ligates Artemis->DNA Repair processes ends

Caption: Non-Homologous End Joining (NHEJ) pathway and CC-115 inhibition.

Conclusion

The available data suggests that CC-115, in combination with enzalutamide, demonstrates promising activity in AR inhibitor-naive mCRPC patients, with a manageable safety profile. The PSA response rate and median rPFS appear favorable when compared to historical data for enzalutamide and abiraterone acetate monotherapies. The dual inhibition of mTOR and DNA-PK pathways provides a strong rationale for its potential efficacy. Further investigation in larger, randomized controlled trials is warranted to definitively establish the clinical benefit of CC-115 in this and other cancer settings. This guide provides a foundational meta-analysis to aid researchers in understanding the current landscape of CC-115 clinical data and its potential role in oncology.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling CU-115

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of CU-115, a selective Toll-like receptor 8 (TLR8) antagonist. The following guidelines are designed to ensure a safe laboratory environment and proper experimental execution.

Personal Protective Equipment (PPE)

Due to the halogenated aromatic nature of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various handling scenarios.

SituationRequired PPE
Handling solid this compound (weighing, preparing solutions) Chemical safety goggles, face shield, lab coat, disposable nitrile gloves (double-gloving recommended), and a properly fitted N95 respirator or higher. All handling of the solid form should be conducted in a certified chemical fume hood.
Working with diluted solutions of this compound Chemical safety goggles, lab coat, and disposable nitrile gloves. Work should be performed in a well-ventilated area, preferably within a chemical fume hood.
Accidental spill Chemical-resistant gloves (e.g., butyl rubber), disposable coveralls, safety goggles, face shield, and a respirator with an organic vapor cartridge.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to mitigate risks associated with this compound.

Handling:

  • Engineering Controls: All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly with soap and water after handling. Remove contaminated clothing immediately and wash before reuse.

  • Spill Management: In case of a spill, evacuate the area and prevent unauthorized entry. Use an absorbent material, such as vermiculite (B1170534) or sand, to contain the spill. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels for cleanup.

Storage:

  • Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Labeling: Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.

Disposal Plan

The disposal of this compound and associated waste must be handled in accordance with institutional and local regulations for hazardous chemical waste.

Waste Segregation:

  • Halogenated Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) and liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.

  • Non-Halogenated Waste: Do not mix this compound waste with non-halogenated waste streams.

  • Sharps: Needles and other sharps used in experiments with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

  • Collect all this compound waste in appropriate, sealed, and labeled containers.

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Protocol: In Vitro TLR8 Antagonist Assay

The following is a detailed methodology for assessing the inhibitory activity of this compound on TLR8 signaling in a human monocytic cell line (THP-1).

Objective: To determine the concentration-dependent inhibition of TLR8-mediated cytokine production by this compound.

Materials:

  • This compound

  • THP-1 cells

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • TLR8 agonist (e.g., R848)

  • Phosphate-buffered saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) kit for TNF-α or IL-12

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of this compound to the appropriate wells and incubate for 1 hour.

  • TLR8 Stimulation: Following the pre-incubation with this compound, add a TLR8 agonist (e.g., R848 at a final concentration of 1 µg/mL) to the wells to stimulate TLR8 signaling. Include appropriate controls (untreated cells, cells treated with agonist only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 1,200 rpm for 5 minutes to pellet the cells. Carefully collect the supernatant from each well.

  • Cytokine Quantification: Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-12) in the collected supernatants using an ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the agonist-only control.

Mandatory Visualizations

TLR8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA (Agonist) TLR8 TLR8 ssRNA->TLR8 Activates MyD88 MyD88 TLR8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 CU115 This compound (Antagonist) CU115->TLR8 Inhibits IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Gene_Expression Gene Expression (Pro-inflammatory Cytokines) NFkappaB->Gene_Expression Translocates & Activates AP1 AP-1 MAPKs->AP1 AP1->Gene_Expression Activates

Caption: TLR8 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture THP-1 Cells Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with TLR8 Agonist Pretreat->Stimulate Incubate Incubate 18-24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure Cytokines (ELISA) Collect->ELISA Analyze Analyze Data ELISA->Analyze

Caption: Workflow for TLR8 antagonist activity assay.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.